molecular formula C5H3Cl2NO B3424360 2,5-Dichloro-4-hydroxypyridine CAS No. 343781-57-7

2,5-Dichloro-4-hydroxypyridine

Cat. No.: B3424360
CAS No.: 343781-57-7
M. Wt: 163.99 g/mol
InChI Key: RJKYZTVQNJPAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-4-hydroxypyridine is a useful research compound. Its molecular formula is C5H3Cl2NO and its molecular weight is 163.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 162.9591691 g/mol and the complexity rating of the compound is 207. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKYZTVQNJPAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955928
Record name 2,5-Dichloropyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847664-65-7, 343781-57-7
Record name 2,5-Dichloro-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=847664-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-4(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343781-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloropyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloro-4-hydroxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Dichloro-4-hydroxypyridine, also known by its tautomeric name 2,5-dichloro-4(1H)-pyridone, is a halogenated heterocyclic organic compound of significant interest to researchers and professionals in drug development and organic synthesis. Its unique electronic and structural characteristics, arising from the interplay of the pyridine ring, chlorine substituents, and a hydroxyl group, make it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its core physicochemical properties, offering insights into its behavior and potential applications. It is intended for an audience of researchers, scientists, and drug development professionals who require a deep technical understanding of this compound.

The dual reactivity of this compound, stemming from the potential for nucleophilic substitution at the chlorinated positions and the reactivity of the 4-hydroxy group, allows for a wide range of chemical transformations. Furthermore, the prominent keto-enol tautomerism exhibited by the 4-hydroxypyridine moiety is a critical factor influencing its reactivity, solubility, and biological interactions. Understanding these fundamental properties is paramount for its effective utilization in the laboratory and in the design of novel chemical entities.

Chemical Structure and Tautomerism

This compound exists as a dynamic equilibrium between two tautomeric forms: the enol form (this compound) and the keto form (2,5-dichloro-4(1H)-pyridone). This tautomerism is a key feature of its chemistry.[1][2][3] The equilibrium between these two forms is sensitive to the surrounding environment, particularly the solvent.[4][5][6]

In non-polar solvents, the hydroxy form may be more prevalent, while in polar, protic solvents and in the solid state, the pyridone form is generally favored due to its ability to form strong intermolecular hydrogen bonds.[5][6] The pyridone tautomer also benefits from the aromaticity of a charge-separated resonance contributor.[5]

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis Prep_Nonpolar Dissolve in Non-polar Solvent (e.g., CDCl₃) Acq_Nonpolar Acquire ¹H NMR Spectrum Prep_Nonpolar->Acq_Nonpolar Prep_Polar Dissolve in Polar Solvent (e.g., DMSO-d₆) Acq_Polar Acquire ¹H NMR Spectrum Prep_Polar->Acq_Polar Analysis Compare Chemical Shifts and Integrations Acq_Nonpolar->Analysis Acq_Polar->Analysis Conclusion Determine Predominant Tautomer and Equilibrium Constant Analysis->Conclusion

References

Biological activity of 2,5-Dichloro-4-hydroxypyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2,5-Dichloro-4-hydroxypyridine Derivatives

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its ability to engage in hydrogen bonding and π-stacking interactions, coupled with its metabolic stability, makes it a privileged structure in drug design. The 4-hydroxypyridine (or 4-pyridone) tautomer, in particular, has garnered significant attention due to its unique electronic properties and its capacity to act as a metal-chelating moiety. This technical guide provides a comprehensive exploration of the biological potential of this compound derivatives. While direct literature on this specific substitution pattern is nascent, this document synthesizes data from closely related analogs to project a scientifically grounded perspective on its potential therapeutic applications. We will delve into the mechanistic basis for its likely activities as an anti-inflammatory agent, an anticancer therapeutic, and an antimicrobial compound, supported by structural-activity relationship (SAR) studies of related dichloropyridines and hydroxypyridones. This guide is intended to serve as a foundational resource for researchers looking to explore the therapeutic promise of this chemical class.

The this compound Scaffold: A Profile

The this compound core presents a unique combination of features that are highly attractive for medicinal chemistry. The chlorine atoms at the 2 and 5 positions are expected to significantly modulate the electronic character of the pyridine ring, influencing its pKa and reactivity. Halogen atoms can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. The 4-hydroxy group is in tautomeric equilibrium with the 4-pyridone form, a feature that is critical for some of the biological activities discussed herein, particularly those involving metal chelation.

Potential Anti-Inflammatory Activity via P2X7 Receptor Antagonism

One of the most promising avenues for this compound derivatives is in the realm of inflammation. The purinergic P2X7 receptor (P2X7R) is an ATP-gated ion channel primarily expressed on immune cells, such as macrophages and microglia.[2] Its activation is a key step in the inflammatory cascade, leading to the release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[3] Consequently, antagonists of the P2X7 receptor are of significant interest for the treatment of inflammatory diseases and neuropathic pain.[2][4]

Mechanistic Insights and Structure-Activity Relationships

Research on 3,5-dichloropyridine derivatives has provided compelling evidence for the role of the dichloropyridine scaffold in P2X7R antagonism.[5] A study optimizing a series of 3,5-dichloropyridine analogs found that the presence and position of the chlorine atoms were critical for activity.[6] Analogs lacking the dichloro substitution or with a 2,6-dichloro pattern showed significantly reduced antagonistic effects.[6] This underscores the importance of the specific electronic and steric profile conferred by the 3,5-dichloro substitution for effective binding to the P2X7 receptor.

It is highly probable that the 2,5-dichloro substitution pattern will also confer P2X7R antagonistic activity. The electron-withdrawing nature of the chlorine atoms is likely a key contributor to the interaction with the receptor. The 4-hydroxy group could further modulate this activity through additional hydrogen bonding interactions within the receptor's binding pocket.

Quantitative Data from 3,5-Dichloropyridine Analogs

To illustrate the potential potency, the following table summarizes the activity of optimized 3,5-dichloropyridine derivatives from a key study.[5]

CompoundR GroupIC50 (nM) for hP2X7RIC50 (nM) for IL-1β release inhibition
51 Adamantan-1-yl4.91.3
52 Adamantan-2-yl139.2

Data sourced from Lee et al. (2012).[5]

Experimental Protocol: P2X7 Receptor Antagonism Assay (Ethidium Bromide Uptake)

This protocol is based on the methodology used to assess P2X7 receptor antagonism in HEK293 cells stably expressing the human P2X7 receptor (hP2X7-HEK293).[5]

  • Cell Culture: Maintain hP2X7-HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., a this compound derivative) in DMSO. Serially dilute the compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve the desired final concentrations.

  • Assay Procedure: a. Wash the cells twice with assay buffer. b. Add 50 µL of the diluted test compound or vehicle control to the wells and incubate for 15 minutes at 37°C. c. Prepare a solution containing the P2X7R agonist (e.g., 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate, BzATP) and a fluorescent dye that enters through the P2X7 pore (e.g., ethidium bromide, EtBr). d. Add 50 µL of the agonist/dye solution to each well to achieve a final concentration that elicits a submaximal response (e.g., 100 µM BzATP and 25 µM EtBr). e. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission) every minute for 30 minutes using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of dye uptake (slope of the fluorescence versus time curve). Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the P2X7R Antagonism Workflow

P2X7R_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate hP2X7-HEK293 cells prep_compounds Prepare serial dilutions of test compounds add_compound Add compounds to cells and incubate plate_cells->add_compound prep_compounds->add_compound add_agonist_dye Add BzATP and Ethidium Bromide add_compound->add_agonist_dye read_fluorescence Measure fluorescence over time add_agonist_dye->read_fluorescence calc_rate Calculate rate of dye uptake read_fluorescence->calc_rate calc_inhibition Determine % inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 value calc_inhibition->calc_ic50

Caption: Workflow for P2X7R antagonism assay.

Anticancer Potential via Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[7] Their overexpression is implicated in the pathogenesis of various cancers, making them a key target for anticancer drug development.[7] A common feature of many HDAC inhibitors is a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site.

Mechanistic Insights and the Role of the Hydroxypyridone Scaffold

The 4-hydroxypyridine scaffold, particularly in its tautomeric 4-pyridone form, is an effective zinc chelator. This property has been exploited in the design of HDAC inhibitors. Research on 3-hydroxypyridin-2-thione (3-HPT), a structurally related scaffold, has shown that it can act as a bidentate ZBG, leading to selective inhibition of certain HDAC isoforms, such as HDAC6 and HDAC8, while being inactive against HDAC1.[8][9] This selectivity is highly desirable as it may lead to a better side-effect profile compared to pan-HDAC inhibitors.

The this compound core is a promising candidate for the development of novel HDAC inhibitors. The 4-pyridone tautomer can serve as the ZBG, while the dichlorinated pyridine ring can be further functionalized to interact with the surface recognition region of the HDAC active site, thereby conferring potency and selectivity.

Quantitative Data from a 3-Hydroxypyridin-2-thione Analog

The following table presents data for the parent 3-HPT scaffold, demonstrating its potential as a selective HDAC inhibitor.[10]

CompoundHDAC1 IC50 (nM)HDAC6 IC50 (nM)HDAC8 IC50 (nM)
3-HPT > 100,0006813675

Data sourced from Patil et al. (2013).[10]

Experimental Protocol: In Vitro HDAC Inhibition Assay

This is a generalized protocol for a fluorometric HDAC inhibition assay.

  • Reagents:

    • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6, or HDAC8).

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Developer solution (e.g., containing trypsin and a trichostatin A as a stop reagent).

    • Test compound (this compound derivative) and a known HDAC inhibitor (e.g., SAHA) as a positive control.

  • Assay Procedure: a. In a 96-well black plate, add the HDAC assay buffer. b. Add the test compound at various concentrations. c. Add the recombinant HDAC enzyme and incubate for 10 minutes at 37°C to allow for compound binding. d. Initiate the reaction by adding the fluorogenic substrate. e. Incubate the plate for a defined period (e.g., 60 minutes) at 37°C. f. Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate for 15 minutes at 37°C. g. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis: Subtract the background fluorescence (wells without enzyme). Calculate the percent inhibition for each concentration of the test compound relative to the no-compound control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing the HDAC Inhibition Mechanism

HDAC_Inhibition cluster_action Enzymatic Action cluster_inhibition Inhibition Mechanism HDAC_Enzyme HDAC Active Site Zn2+ Substrate Channel Substrate {Acetylated Lysine Substrate} HDAC_Enzyme->Substrate Binding Deacetylation Deacetylation Substrate->Deacetylation Catalysis Inhibitor This compound Derivative 4-Pyridone ZBG Inhibitor:zbg->HDAC_Enzyme:zinc Chelation of Zn2+ Blockage Substrate Access Blocked Inhibitor->Blockage

Caption: Mechanism of HDAC inhibition.

Antimicrobial Activity

The pyridine scaffold is a component of many antimicrobial agents.[11] Derivatives of 4-pyridone have shown promise as antibacterial agents, with some acting as inhibitors of essential bacterial enzymes.[12]

Potential Mechanism: FabI Inhibition

Enoyl-acyl carrier protein reductase (FabI) is a crucial enzyme in bacterial fatty acid synthesis, making it an attractive target for novel antibiotics.[12] Certain 4-pyridone derivatives have been identified as potent inhibitors of FabI, particularly in Staphylococcus aureus.[12] The this compound scaffold, with its 4-pyridone tautomer, could potentially bind to the active site of FabI, disrupting fatty acid synthesis and leading to bacterial cell death. The dichloro substitutions could enhance binding affinity and improve cell permeability.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[13]

  • Bacterial Strains and Media: Use relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and appropriate growth media (e.g., Mueller-Hinton Broth).

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the broth medium.

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizing the MIC Determination Workflow

MIC_Workflow prep_plate Prepare serial dilutions of test compound in 96-well plate inoculate Inoculate plate with bacteria prep_plate->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually inspect for turbidity incubate->read_results determine_mic Determine MIC value read_results->determine_mic

Caption: Workflow for MIC determination.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. Based on robust evidence from structurally related compounds, derivatives of this scaffold are likely to exhibit potent anti-inflammatory effects through P2X7 receptor antagonism, anticancer activity via HDAC inhibition, and antibacterial properties, potentially through the inhibition of FabI.

Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions at the remaining positions of the pyridine ring and at the hydroxyl group. Systematic screening of these compounds in the assays described in this guide will be crucial to establish definitive structure-activity relationships and to identify lead candidates for further optimization. The insights provided in this technical guide offer a solid foundation for initiating such drug discovery programs.

References

An In-depth Technical Guide to 2,5-Dichloro-4-hydroxypyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-dichloro-4-hydroxypyridine, a halogenated pyridine derivative with significant potential in medicinal chemistry and agrochemical development. While a definitive historical account of its initial discovery remains elusive in readily available literature, its synthesis and properties can be understood through the established principles of pyridine chemistry. This guide will explore its probable synthetic routes, delve into its physicochemical characteristics, including the crucial aspect of tautomerism, and discuss its current and potential applications as a key building block in the development of novel bioactive molecules.

Introduction: The Significance of Halogenated Pyridines

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and agrochemicals.[1] The introduction of halogen atoms onto this heterocyclic core profoundly influences its physicochemical and biological properties. Halogenation can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a critical tool in drug design and the development of new crop protection agents.[2][3] this compound, with its specific substitution pattern, presents a unique combination of reactive sites and electronic properties, rendering it a valuable intermediate for further chemical elaboration.

Historical Context and Plausible Discovery

While a singular, seminal paper detailing the first synthesis of this compound is not readily apparent in historical chemical literature, its discovery can be contextualized within the broader exploration of pyridine chemistry. The systematic investigation of pyridine and its derivatives began in the mid-19th century, with significant advancements in synthesis and functionalization occurring throughout the 20th century.

It is highly probable that this compound was first synthesized and characterized as part of systematic studies on the halogenation of hydroxypyridines or the hydroxylation of dichloropyridines. The chemistry required for its synthesis is based on well-established reactions that were developed during this period of intense research into heterocyclic compounds.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several logical pathways, primarily involving the construction and subsequent functionalization of the pyridine ring or the direct modification of a pre-existing pyridine scaffold.

Proposed Synthetic Pathway: From 2,5-Dihydroxypyridine

A plausible and efficient route to this compound likely involves the selective chlorination of a dihydroxypyridine precursor. A relevant patent for the synthesis of 2,5-dichloropyridine describes the use of 2,5-dihydroxypyridine as a key intermediate. This precursor can be synthesized through a condensation reaction followed by cyclization.

Synthesis_Pathway

Experimental Protocol (Hypothetical):

  • Synthesis of 2,5-Dihydroxypyridine:

    • A diester of maleic acid is reacted with nitromethane in the presence of a base to yield a nitro-containing intermediate.

    • This intermediate undergoes hydrogenation and subsequent cyclization to form 2,5-dihydroxypyridine. The choice of catalyst (e.g., Palladium on carbon) and reaction conditions (temperature, pressure) are critical for efficient cyclization.

  • Chlorination of 2,5-Dihydroxypyridine:

    • 2,5-Dihydroxypyridine is treated with a controlled amount of a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

    • The reaction temperature and stoichiometry of the chlorinating agent would need to be carefully optimized to achieve selective monochlorination at the 4-position, followed by chlorination at the 2-position, while preserving the hydroxyl group at the 4-position (or its tautomeric equivalent). The inherent reactivity of the pyridine ring positions, influenced by the existing hydroxyl groups, will dictate the regioselectivity of the chlorination.

Physicochemical Properties and Characterization

PropertyValueSource
CAS Number 847664-65-7[2]
Molecular Formula C₅H₃Cl₂NO[2]
Molecular Weight 163.99 g/mol [2]
Appearance Likely a solid at room temperatureGeneral knowledge
Spectroscopic Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. Their chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chlorine atoms and the electronic nature of the hydroxyl/oxo group.

  • ¹³C NMR: The carbon NMR spectrum would display five signals corresponding to the carbon atoms of the pyridine ring. The chemical shifts of the carbons bearing the chlorine and hydroxyl/oxo groups would be significantly different from the others.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak, showing characteristic M, M+2, and M+4 peaks in a specific ratio, would confirm the presence of two chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by bands corresponding to O-H stretching (if in the hydroxypyridine form), N-H stretching (if in the pyridone form), C=O stretching (in the pyridone form), and C-Cl stretching.

Tautomerism: A Critical Consideration

A crucial aspect of the chemistry of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyrid-4-one form.

Tautomerism

The position of this equilibrium is highly dependent on the solvent, temperature, and pH. In polar solvents, the pyridone (keto) form is generally favored, while in the gas phase or non-polar solvents, the hydroxypyridine (enol) form can be more prevalent.[4] This tautomerism is a critical consideration for its reactivity and its interactions with biological targets, as the two forms present different hydrogen bonding capabilities and electronic distributions.

Applications in Drug Development and Agrochemicals

While specific, commercialized drugs or agrochemicals directly containing the this compound moiety are not widely documented, its potential as a key intermediate is significant. The presence of two chlorine atoms and a hydroxyl group provides multiple handles for further synthetic transformations.

As a Scaffold in Medicinal Chemistry

The dichloro-substituted pyridine ring can serve as a core structure for the synthesis of more complex molecules with potential therapeutic activity. The chlorine atoms can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) through nucleophilic aromatic substitution (SNAAr) reactions, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR).

Medicinal_Chemistry_Applications

For example, the 2,5-disubstituted pyridine motif has been explored for the development of ligands for various receptors, including serotonin receptors.[5] The specific electronic properties conferred by the chlorine and hydroxyl groups in this compound could be exploited to fine-tune the binding affinity and selectivity of such ligands.

Potential in Agrochemical Synthesis

Trifluoromethylpyridines are a prominent class of agrochemicals, and their synthesis often involves chlorinated pyridine intermediates.[2][3] this compound could serve as a precursor for the synthesis of novel herbicides or fungicides. The hydroxyl group can be converted to other functionalities, and the chlorine atoms can be either retained for their electronic effects or replaced in subsequent synthetic steps.

Safety and Handling

Conclusion

This compound represents a valuable, albeit not widely documented, building block for synthetic chemistry. Its probable synthesis from readily available starting materials and the versatility offered by its functional groups make it an attractive intermediate for the development of novel pharmaceuticals and agrochemicals. A deeper understanding of its reactivity, particularly in the context of its tautomeric equilibrium, will be crucial for unlocking its full potential in these fields. Further research into the synthesis and applications of this compound is warranted and could lead to the discovery of new and important bioactive molecules.

References

A Comprehensive Spectroscopic Guide to 2,5-Dichloro-4-hydroxypyridine: Structure, Tautomerism, and Predicted Spectral Data

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of 2,5-Dichloro-4-hydroxypyridine (Molecular Formula: C₅H₃Cl₂NO, Molecular Weight: 163.99 g/mol ). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. In the absence of extensive published experimental spectra for this specific molecule, we leverage fundamental spectroscopic principles and data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach offers a robust framework for the structural elucidation and characterization of this compound.

Molecular Structure and Tautomeric Considerations

A critical feature of 4-hydroxypyridine and its derivatives is the existence of a tautomeric equilibrium between the aromatic alcohol (enol) form and the pyridin-4-one (keto) form. This equilibrium is highly sensitive to the molecule's environment, such as the solvent and physical state.

  • This compound (Enol Form): Possesses a fully aromatic pyridine ring with a hydroxyl substituent.

  • 2,5-Dichloro-1H-pyridin-4-one (Keto Form): Features a pyridone ring with a carbonyl group and an N-H bond.

Studies on related compounds, like 4-pyridone itself, indicate that the keto tautomer is generally favored in polar solvents and the solid state, while the enol form can become more significant in the gas phase or in non-polar solvents.[1][2] Therefore, any spectroscopic analysis must consider the potential presence of both tautomers, whose distinct functional groups will give rise to different spectral signatures.

Caption: Tautomeric equilibrium of this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. The predicted spectra for this compound are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, revealing two signals for the ring protons and one for the exchangeable proton (either O-H or N-H). The chemical environment dictates the precise chemical shifts.

Predicted ¹H NMR Data

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment (Hydroxypyridine Form) Assignment (Pyridone Form) Rationale
~8.0 - 8.4 Singlet (s) 1H H-6 H-6 Deshielded by adjacent nitrogen and chlorine atom.
~7.2 - 7.6 Singlet (s) 1H H-3 H-3 Influenced by adjacent chlorine and oxygen-bearing carbon.

| Variable (Broad) | Singlet (s, broad) | 1H | OH | NH | Chemical shift is concentration and solvent dependent; signal will exchange with D₂O. |

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMSO-d₆ is crucial. It readily dissolves the compound and, importantly, its deuterated form allows for the unambiguous identification of the exchangeable O-H or N-H proton via a D₂O shake experiment. The broadness of this signal is due to chemical exchange and hydrogen bonding.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Confirmation: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum to confirm the disappearance of the O-H or N-H signal.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display five distinct signals, corresponding to the five carbon atoms in the pyridine ring. The chemical shift of C-4 is particularly diagnostic for determining the dominant tautomeric form.

Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm) Assignment Tautomer Form Rationale
~175 C-4 Pyridone Carbonyl carbons are highly deshielded and appear far downfield.
~158 C-4 Hydroxypyridine Carbon bearing a hydroxyl group in an aromatic ring is deshielded, but less so than a carbonyl.
~145-150 C-2 / C-6 Both Carbons adjacent to the electronegative nitrogen atom are significantly deshielded.
~130-135 C-5 Both Carbon atom bearing a chlorine substituent.

| ~110-115 | C-3 | Both | Shielded relative to other ring carbons, but influenced by adjacent chloro- and oxygen-bearing carbons. |

Expertise in Interpretation: The key differentiator between tautomers lies in the C-4 chemical shift. A signal appearing around 175 ppm would be strong evidence for the predominance of the pyridone form, whereas a signal around 158 ppm would indicate the hydroxypyridine form.[3][4][5]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize the same NMR spectrometer.

  • Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. A sufficient number of scans (often several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally powerful for identifying functional groups and will be instrumental in distinguishing between the hydroxypyridine and pyridone tautomers. The presence or absence of a strong carbonyl (C=O) absorption is the most telling feature.

Predicted Key IR Absorptions (cm⁻¹)

Predicted Frequency Range (cm⁻¹) Assignment Tautomer Form Rationale
3200 - 3600 (broad) O-H stretch Hydroxypyridine Characteristic broad absorption for a hydrogen-bonded hydroxyl group.
3300 - 3500 N-H stretch Pyridone Typical stretching frequency for an N-H bond in a lactam structure.
1650 - 1690 (strong) C=O stretch Pyridone A strong, sharp absorption in this region is definitive evidence for the keto tautomer.[6]
1500 - 1650 C=C / C=N stretches Both Aromatic ring vibrations.
1200 - 1300 C-O stretch Hydroxypyridine Stretching vibration of the carbon-oxygen single bond.

| 600 - 800 | C-Cl stretches | Both | Carbon-chlorine bond vibrations. |

Trustworthiness Through Self-Validation: The IR spectrum provides a self-validating system. If a strong C=O stretch is observed, the presence of a broad O-H stretch should be minimal, and an N-H stretch should be present, confirming the pyridone structure. Conversely, the absence of a strong C=O peak and the presence of a prominent broad O-H signal would confirm the hydroxypyridine form.

Experimental Protocol: FT-IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument's software will automatically generate the transmittance or absorbance spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation pattern. The isotopic signature of the two chlorine atoms will be a defining characteristic.

Rationale for Prediction: Under Electron Ionization (EI), the molecule will be ionized to form a molecular ion (M⁺•). The natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) will result in a characteristic cluster of peaks for any chlorine-containing fragment. For a fragment with two chlorine atoms, the expected isotopic pattern for M⁺, M+2, and M+4 peaks will have a relative intensity ratio of approximately 9:6:1.

Predicted MS Fragmentation Data

m/z Value Proposed Fragment Isotopic Pattern Rationale
163, 165, 167 [C₅H₃Cl₂NO]⁺• (M⁺•) 9:6:1 ratio Molecular ion peak cluster.
135, 137, 139 [C₅H₂Cl₂N]⁺• 9:6:1 ratio Loss of CO from the pyridone tautomer.
128, 130 [C₅H₃ClNO]⁺• 3:1 ratio Loss of a chlorine radical (•Cl).

| 100, 102 | [C₅H₂ClN]⁺• | 3:1 ratio | Loss of CO from the [M-Cl]⁺ fragment. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.

  • Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate the mass spectrum.

Integrated Spectroscopic Analysis Workflow

The definitive structural confirmation of this compound relies on the synergistic interpretation of all spectroscopic data. No single technique provides the complete picture, but together they offer unambiguous proof of structure.

workflow cluster_data Spectroscopic Data Acquisition cluster_interp Data Interpretation & Structural Elucidation MS Mass Spectrometry (MS) mol_weight Confirm Molecular Weight (163) Confirm presence of 2 Cl atoms (Isotopic Pattern: 9:6:1) MS->mol_weight IR Infrared (IR) Spectroscopy tautomer Identify Dominant Tautomer (C=O vs O-H stretch) IR->tautomer C13_NMR ¹³C NMR carbon_skeleton Confirm 5 unique carbons (Pyridone vs. Hydroxypyridine C-4 shift) C13_NMR->carbon_skeleton H1_NMR ¹H NMR proton_env Confirm 2 ring protons (Number, Multiplicity, Integration) H1_NMR->proton_env final_structure Final Structure Confirmation: This compound (Dominant Tautomer Identified) mol_weight->final_structure tautomer->final_structure carbon_skeleton->final_structure proton_env->final_structure

References

An In-depth Technical Guide to the Tautomeric Equilibrium of 2,5-Dichloro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The tautomeric equilibrium between hydroxy- and oxo-forms of heterocyclic compounds is a cornerstone of physical organic chemistry with profound implications in medicinal chemistry, materials science, and chemical synthesis. This guide provides a detailed examination of the tautomerism of 2,5-dichloro-4-hydroxypyridine, a molecule where the interplay of aromaticity, substituent effects, and solvent interactions dictates its predominant form. We will delve into the fundamental principles governing the equilibrium between the this compound (enol/lactim) and the 2,5-dichloro-1H-pyridin-4-one (keto/lactam) tautomers. This document outlines robust experimental and computational methodologies for characterizing and quantifying this equilibrium, offering researchers a comprehensive framework for their own investigations. The causality behind protocol design, the interpretation of spectroscopic data, and the practical implications of tautomerism are emphasized to provide field-proven insights for professionals in drug development and chemical research.

Part 1: Foundational Principles of Pyridinol-Pyridone Tautomerism

Tautomerism, the chemical equilibrium between readily interconvertible structural isomers, is a critical concept in understanding the behavior of many organic molecules. In heteroaromatic systems like pyridine, the tautomerism between a hydroxyl-substituted form (a pyridinol) and its corresponding N-H keto form (a pyridone) is of particular significance.[1] While the hydroxypyridine form preserves the classical aromaticity of the pyridine ring, the pyridone form benefits from a strong carbon-oxygen double bond and amide-like resonance.[2][3]

For the parent 4-hydroxypyridine, the equilibrium overwhelmingly favors the 4-pyridone tautomer in the solid state and in polar solvents.[3][4][5] This preference is driven by factors including intermolecular hydrogen bonding, which is more favorable in the amide-like pyridone structure, and the stabilization afforded by polar solvents to the more polar pyridone tautomer.[2][6][7] In the gas phase, however, the hydroxy form can be the dominant species.[3][4][5][8]

The subject of this guide, this compound, introduces electron-withdrawing chloro-substituents, which modulate the electronic properties of the ring and can influence the position of the tautomeric equilibrium.[9] Understanding this specific equilibrium is vital, as the dominant tautomer will present different hydrogen bonding capabilities, molecular recognition patterns, and reactivity profiles.

Caption: Tautomeric equilibrium of this compound.

Part 2: The Tautomeric Equilibrium: Driving Forces

The position of the equilibrium for this compound is a delicate balance of several competing factors.

  • Aromaticity vs. Amide Resonance: The hydroxypyridine form is a fully aromatic sextet. The pyridone form disrupts this seamless aromaticity but gains significant stability from amide resonance, where the nitrogen lone pair delocalizes into the carbonyl group.[2] The charge-separated resonance contributor of the pyridone is aromatic and places the negative charge on the electronegative oxygen atom, making it a major contributor to the hybrid structure.[3]

  • Substituent Effects: The two chlorine atoms are strongly electron-withdrawing through induction. This effect reduces the electron density in the ring, potentially influencing the basicity of the nitrogen and the acidity of the hydroxyl/N-H protons, thereby subtly shifting the equilibrium. Computational studies on substituted pyridones have shown that inductive effects can modulate the equilibrium position.[9]

  • Solvent Effects: This is arguably the most critical external factor. The pyridone tautomer is significantly more polar than the hydroxypyridine form.[10] Consequently, polar protic solvents (e.g., water, methanol) and polar aprotic solvents (e.g., DMSO, acetonitrile) will preferentially solvate and stabilize the pyridone form, shifting the equilibrium in its favor.[5][6][7][11] In nonpolar solvents (e.g., cyclohexane, carbon tetrachloride), the less polar hydroxypyridine form becomes more competitive, and both tautomers may coexist in significant amounts.[5][6][11]

For this compound, as with the unsubstituted parent compound, the 2,5-dichloro-1H-pyridin-4-one (keto) form is expected to be the predominant tautomer in most common laboratory conditions, particularly in solution and in the solid state.

Part 3: Experimental and Computational Characterization

A multi-pronged approach combining spectroscopic and computational methods is essential for a definitive characterization of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is a powerful tool for distinguishing between tautomers because the chemical environments of the nuclei (especially ¹H and ¹³C) are distinct in each form. The choice of solvent is critical; deuterated solvents that mimic the environments of interest (e.g., DMSO-d₆ for polar aprotic, CDCl₃ for less polar, D₂O for aqueous) should be used. DMSO-d₆ is particularly useful as it solubilizes both polar and nonpolar compounds well and its high boiling point allows for variable temperature studies.

Expected Spectral Features:

NucleusHydroxypyridine Form (Predicted)Pyridone Form (Predicted)Rationale for Difference
¹H Ring Protons ~8.0-8.5 ppm (α to N), ~7.0-7.5 ppm (β to N)~7.5-8.0 ppm (α to N-H), ~6.5-7.0 ppm (β to C=O)The pyridone ring is more electron-rich, leading to upfield (lower ppm) shifts for the ring protons compared to the more aromatic hydroxypyridine.
¹H Labile Proton ~9.0-13.0 ppm (broad, O-H )~11.0-14.0 ppm (broad, N-H )The N-H proton of the pyridone is typically deshielded and often appears as a broad singlet at a low field.
¹³C Carbonyl Not present~170-180 ppmThe presence of a signal in this region is a definitive marker for the pyridone tautomer.
¹³C C-O Carbon ~160-170 ppmNot presentThe C-O signal in the hydroxypyridine form is significantly downfield due to the direct attachment of oxygen.

Self-Validating Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.7 mL of anhydrous DMSO-d₆. Rationale: Anhydrous solvent is used to minimize H/D exchange with the labile N-H/O-H proton.

  • Instrument Setup: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for quantitative integration if needed.

  • Data Acquisition: Record the spectrum at 25 °C.

  • Variable Temperature (VT) Analysis (Optional but Recommended): Acquire additional spectra at elevated temperatures (e.g., 50 °C, 75 °C, 100 °C). Rationale: If both tautomers are present, changing the temperature may shift the equilibrium, providing thermodynamic data. It can also sharpen broad peaks from exchange.

  • Data Analysis: Integrate the signals corresponding to the ring protons of each identified tautomer. The ratio of the integrals will provide the equilibrium constant (K_t) under those conditions. Look for a broad signal in the 11-14 ppm region, which is highly indicative of the N-H proton of the pyridone form.

UV-Vis Spectroscopy

Expertise & Causality: The two tautomers possess different chromophoric systems. The hydroxypyridine form has a benzenoid-like π-system, while the pyridone form has a conjugated enone-like system. These differences result in distinct absorption maxima (λ_max). This technique is particularly sensitive for detecting minor tautomers and studying solvent effects.[12][13]

  • This compound (predicted λ_max): ~270-280 nm

  • 2,5-dichloro-1H-pyridin-4-one (predicted λ_max): ~290-310 nm or longer wavelength. Rationale: The extended conjugation in the pyridone form typically leads to a bathochromic (red) shift compared to the hydroxypyridine form.[12]

Self-Validating Experimental Protocol (Solvent Study):

  • Stock Solution: Prepare a concentrated stock solution of the compound in a solvent that dissolves it well, such as methanol.

  • Sample Preparation: Prepare a series of dilute solutions (~10⁻⁴ to 10⁻⁵ M) in different solvents (e.g., cyclohexane, acetonitrile, water). Rationale: Using a range of solvents with varying polarities will demonstrate the shift in equilibrium.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution from 200 to 400 nm against a solvent blank.

  • Data Analysis: Compare the λ_max and the shape of the absorption bands across the different solvents. A shift to longer wavelengths and an increase in the intensity of the corresponding band in more polar solvents is strong evidence for the stabilization of the pyridone tautomer.

Computational Chemistry

Expertise & Causality: In silico calculations, particularly using Density Functional Theory (DFT), provide invaluable insights into the intrinsic stability of the tautomers in the gas phase and the effects of solvation.[11][14] By calculating the Gibbs free energy (ΔG) of each tautomer, one can predict the equilibrium constant.

Workflow for Computational Analysis:

  • Structure Optimization: Build the 3D structures of both the hydroxypyridine and pyridone tautomers. Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculation: This provides the relative energies of the tautomers in the gas phase. Ab initio calculations have suggested that 4-hydroxypyridine is more stable than 4-pyridone in the gas phase.[8][15]

  • Solvation Modeling: To simulate solution-phase behavior, re-run the energy calculations using a continuum solvation model like the Polarizable Continuum Model (PCM). Select different solvents within the model (e.g., water, DMSO) to predict how the equilibrium will shift.[10]

Caption: Integrated workflow for tautomer analysis.

Part 4: Implications in Research and Drug Development

The predominance of the pyridone tautomer has significant consequences:

  • Hydrogen Bonding: The pyridone form has distinct hydrogen bond donor (N-H) and acceptor (C=O) sites. This is fundamentally different from the hydroxypyridine's donor (O-H) and acceptor (ring N) sites. In drug design, this dictates the possible interactions with a protein's active site.

  • Crystal Packing: In the solid state, the strong N-H---O=C hydrogen bonds of the pyridone form will dominate the crystal lattice, influencing polymorphism, solubility, and bioavailability.[6][7]

  • Reactivity: The chemical reactivity of the two tautomers differs. For example, the pyridone is susceptible to N-alkylation, while the hydroxypyridine is susceptible to O-alkylation. The observed reaction product is often determined by which tautomer is present under the reaction conditions.

Conclusion

The tautomeric landscape of this compound is dominated by the 2,5-dichloro-1H-pyridin-4-one form in condensed phases (solution and solid state). This preference is driven by the stabilizing effects of amide resonance and intermolecular interactions, particularly hydrogen bonding, which are strongly favored in polar environments. While the hydroxypyridine tautomer may have a greater presence in the gas phase or in highly nonpolar solvents, for most practical applications in chemistry and pharmacology, the compound should be considered and modeled as the pyridone. A rigorous analytical approach, combining high-resolution NMR, solvent-dependent UV-Vis spectroscopy, and DFT calculations, provides a robust and self-validating framework for the complete characterization of this and related tautomeric systems.

References

An In-depth Technical Guide to the Identification of Potential Therapeutic Targets for 2,5-Dichloro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. 2,5-Dichloro-4-hydroxypyridine, a halogenated hydroxypyridine, presents an intriguing candidate for therapeutic development. The hydroxypyridinone moiety is a well-established metal-chelating pharmacophore, suggesting a strong potential for this compound to act as an inhibitor of metalloenzymes. This guide provides a comprehensive analysis of three potential therapeutic targets for this compound: Tyrosinase, Histone Deacetylases (HDACs), and Matrix Metalloproteinases (MMPs). For each target, we delineate the scientific rationale for its selection, provide detailed experimental protocols for validation, and present visual workflows to guide the research process. Our objective is to furnish researchers with the foundational knowledge and practical methodologies required to investigate the therapeutic potential of this compound.

Introduction: The Therapeutic Potential of the Hydroxypyridine Scaffold

The hydroxypyridine core is a "privileged structure" in drug discovery, capable of interacting with a diverse range of biological targets.[2] The 4-hydroxypyridine motif, in particular, is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[3] A key feature of hydroxypyridinones is their ability to act as effective metal chelators, which has been successfully exploited in the design of inhibitors for a variety of metalloenzymes. More than a third of all enzymes are metalloenzymes, playing critical roles in a vast array of physiological and pathological processes, making them a significant class of drug targets.

Potential Therapeutic Target I: Tyrosinase

Scientific Rationale

Tyrosinase is a copper-containing enzyme that plays a pivotal role in melanin biosynthesis.[4] Its over-activity can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of great interest in dermatology and cosmetics.[4][5] The pyridine skeleton is a known scaffold for tyrosinase inhibitors, with the nitrogen atom capable of coordinating with the copper ions in the enzyme's active site.[6][7] The hydroxypyridine moiety in this compound can mimic the phenolic substrates of tyrosinase and chelate the active site copper ions, thereby inhibiting its activity. The presence of dichloro-substituents could further enhance its inhibitory potency and selectivity.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as a substrate.[4]

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)[4]

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Tyrosinase Solution: Prepare a 30 U/mL solution of mushroom tyrosinase in cold phosphate buffer.[4]

    • L-DOPA Solution: Prepare a 10 mM solution of L-DOPA in phosphate buffer. This solution should be made fresh before use.[4]

    • Test Compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Positive Control Stock Solution: Dissolve Kojic acid in DMSO to a stock concentration of 2 mM.[4]

    • Working Solutions: Prepare serial dilutions of the test compound and kojic acid in phosphate buffer. The final DMSO concentration in the assay should not exceed 1-2%.

  • Assay Protocol (96-well plate):

    • Add 20 µL of the test compound dilutions or positive control to the respective wells.

    • Add 100 µL of phosphate buffer to each well.

    • Add 40 µL of the tyrosinase solution to all wells except the blank.

    • Initiate the reaction by adding 40 µL of the L-DOPA solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.[4]

    • Measure the absorbance at 475 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the enzyme reaction without the inhibitor, and A_sample is the absorbance in the presence of the inhibitor.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.

Visualization: Tyrosinase Inhibition Workflow

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Tyrosinase Prepare Tyrosinase Solution Add_Reagents Add Reagents to 96-well Plate Prep_Tyrosinase->Add_Reagents Prep_LDOPA Prepare L-DOPA Solution Prep_LDOPA->Add_Reagents Prep_Compound Prepare Test Compound Dilutions Prep_Compound->Add_Reagents Prep_Control Prepare Kojic Acid Dilutions Prep_Control->Add_Reagents Incubate Incubate at 37°C Add_Reagents->Incubate Measure_Abs Measure Absorbance at 475 nm Incubate->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Plot_Data Plot Inhibition vs. Concentration Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Potential Therapeutic Target II: Histone Deacetylases (HDACs)

Scientific Rationale

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins.[8][9] Their dysregulation is implicated in the pathogenesis of various cancers and other diseases. HDAC inhibitors have emerged as a promising class of anticancer agents.[8][9] The active site of most HDACs contains a zinc ion, which is essential for their catalytic activity. The hydroxypyridine scaffold has been successfully utilized to design potent and selective HDAC inhibitors.[8][9] The ability of the 4-hydroxypyridone moiety in this compound to chelate the active site zinc ion makes it a strong candidate for an HDAC inhibitor. The dichloro substitutions could provide additional interactions within the active site, potentially leading to enhanced potency and isoform selectivity.

Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to measure the inhibition of HDAC activity by this compound using a commercially available fluorogenic substrate.[8]

Materials and Reagents:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer

  • This compound (Test Compound)

  • Trichostatin A (TSA) or SAHA (Positive Control)[8]

  • Developer solution (containing a protease to cleave the deacetylated product)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Solutions:

    • HDAC Enzyme Solution: Dilute the recombinant HDAC enzyme to the desired concentration in HDAC Assay Buffer.

    • Substrate Solution: Prepare the fluorogenic HDAC substrate solution in HDAC Assay Buffer according to the manufacturer's instructions.

    • Test Compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Positive Control Stock Solution: Dissolve TSA or SAHA in DMSO to an appropriate stock concentration.

    • Working Solutions: Prepare serial dilutions of the test compound and positive control in HDAC Assay Buffer.

  • Assay Protocol (96-well plate):

    • Add 25 µL of HDAC Assay Buffer to all wells.

    • Add 5 µL of the serially diluted test compound, positive control, or vehicle control (DMSO) to the appropriate wells.[8]

    • Add 20 µL of the diluted HDAC enzyme to all wells except for the "no enzyme" control wells.[8]

    • Pre-incubate the plate at 37°C for 15 minutes.[8]

    • Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate solution to all wells.[8]

    • Incubate the plate at 37°C for 60 minutes, protected from light.[8]

    • Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution to all wells.

    • Incubate at room temperature for 15-30 minutes, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).[8]

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" control wells).

    • Calculate the percentage of HDAC inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization: HDAC Inhibition Signaling Pathway

HDAC_Inhibition_Pathway cluster_epigenetics Epigenetic Regulation cluster_inhibition Inhibition Mechanism cluster_outcome Cellular Outcome Histone Histone Proteins Chromatin Chromatin Histone->Chromatin DNA DNA DNA->Chromatin HAT Histone Acetyltransferases (HATs) Acetyl_Group Acetyl Group HAT->Acetyl_Group Adds Gene_Expression Altered Gene Expression HAT->Gene_Expression Activates HDAC Histone Deacetylases (HDACs) HDAC->Acetyl_Group Removes HDAC->Gene_Expression Represses Acetyl_Group->Histone Compound This compound Compound->HDAC Inhibits Zinc_Ion Zinc Ion (Zn2+) Zinc_Ion->HDAC Cofactor for Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: Mechanism of HDAC inhibition and its cellular consequences.

Potential Therapeutic Target III: Matrix Metalloproteinases (MMPs)

Scientific Rationale

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[10][11] Their overexpression is associated with various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[10][12] Consequently, MMP inhibitors have been actively pursued as therapeutic agents.[10] The design of MMP inhibitors often incorporates a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion in the enzyme's active site.[11] The hydroxypyridinone scaffold has been investigated as a ZBG for MMP inhibitors.[13] The 4-hydroxypyridone moiety of this compound can effectively chelate the catalytic zinc ion, while the dichloro-substituted pyridine ring can interact with the substrate-binding pockets, potentially leading to potent and selective inhibition of specific MMP isoforms.

Experimental Protocol: In Vitro MMP Inhibition Assay (Fluorometric)

This protocol details a fluorometric assay for screening inhibitors of MMP activity using a FRET-based substrate.[13]

Materials and Reagents:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (FRET-based)

  • MMP Assay Buffer

  • APMA (4-aminophenylmercuric acetate) for pro-MMP activation

  • This compound (Test Compound)

  • A known broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Solutions:

    • MMP Enzyme Activation (if using a pro-MMP): Incubate the pro-MMP with APMA in MMP Assay Buffer according to the enzyme's datasheet to activate it.

    • MMP Enzyme Solution: Dilute the activated MMP enzyme to the desired concentration in MMP Assay Buffer.

    • Substrate Solution: Prepare the fluorogenic MMP substrate solution in MMP Assay Buffer.

    • Test Compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Positive Control Stock Solution: Dissolve the positive control inhibitor in DMSO.

    • Working Solutions: Prepare serial dilutions of the test compound and positive control in MMP Assay Buffer.

  • Assay Protocol (96-well plate):

    • Add 50 µL of the diluted MMP enzyme solution to each well.

    • Add 2 µL of the serially diluted test compound, positive control, or vehicle control (DMSO) to the appropriate wells.

    • Incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the MMP substrate solution to each well.

    • Measure the fluorescence in a kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths for the FRET substrate.

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Calculate the percentage of MMP inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization: MMP Inhibition Experimental Workflow

MMP_Inhibition_Workflow cluster_prep Preparation & Activation cluster_assay Assay Execution cluster_analysis Data Analysis Activate_MMP Activate pro-MMP (if necessary) Prep_MMP Prepare MMP Enzyme Solution Activate_MMP->Prep_MMP Add_Enzyme_Inhibitor Add Enzyme and Inhibitor to Plate Prep_MMP->Add_Enzyme_Inhibitor Prep_Substrate Prepare FRET Substrate Add_Substrate Add Substrate to Initiate Reaction Prep_Substrate->Add_Substrate Prep_Compound Prepare Test Compound Dilutions Prep_Compound->Add_Enzyme_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Enzyme_Inhibitor->Pre_Incubate Pre_Incubate->Add_Substrate Kinetic_Read Kinetic Fluorescence Reading Add_Substrate->Kinetic_Read Calc_Rate Calculate Reaction Rates Kinetic_Read->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Determine_IC50 Determine IC50 Value Calc_Inhibition->Determine_IC50

Caption: Workflow for the in vitro MMP inhibition assay.

Conclusion and Future Directions

This technical guide has outlined a rational and systematic approach to identifying and validating potential therapeutic targets for this compound. Based on its structural features, particularly the metal-chelating hydroxypyridine scaffold, we have proposed Tyrosinase, Histone Deacetylases, and Matrix Metalloproteinases as high-priority targets for investigation. The detailed experimental protocols and visual workflows provided herein offer a practical framework for researchers to initiate these studies.

Future work should focus on the synthesis of this compound and its analogs to perform the described in vitro screening assays. Positive hits from these initial screens should be followed by more extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Furthermore, cell-based assays will be crucial to confirm the on-target activity and to assess the broader cellular effects of these compounds. Ultimately, successful in vitro and cellular studies will pave the way for in vivo efficacy and toxicity assessments in relevant disease models. The exploration of this compound as a potential therapeutic agent holds promise, and the methodologies outlined in this guide provide a clear path forward for its scientific evaluation.

References

Elucidating the Mechanism of Action of 2,5-Dichloro-4-hydroxypyridine: A Hypothesis-Driven Investigative Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichloro-4-hydroxypyridine is a halogenated pyridine derivative whose biological mechanism of action (MoA) is not yet extensively characterized in publicly accessible literature. This guide presents a comprehensive, hypothesis-driven framework for its systematic investigation. We will leverage structural analogy to established pharmacophores, propose plausible mechanisms, and detail a multi-phased experimental plan to thoroughly elucidate its molecular and cellular activities. This document is intended to serve as a strategic roadmap for researchers initiating MoA studies on this and other novel small molecules. We will proceed from broad, high-throughput screening to specific, detailed biochemical and cellular validation, underscoring the causality behind each experimental choice to build a self-validating and robust mechanistic narrative.

Introduction and Foundational Hypotheses

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous clinically approved drugs.[1] The specific substitution pattern of this compound, featuring a hydroxyl group and chlorine atoms, suggests several potential biological activities. The 4-hydroxypyridine moiety exists in tautomeric equilibrium with its 4-pyridone form.[2] This structural feature is critical, as hydroxypyridone scaffolds are known for their excellent metal-chelating properties, which have been successfully exploited in the design of metalloenzyme inhibitors.[3]

Based on this structural analysis, we can formulate three primary, testable hypotheses for the MoA of this compound:

  • Hypothesis 1: Metalloenzyme Inhibition. The 4-hydroxypyridone tautomer may chelate essential metal ions (e.g., Zn²⁺, Fe²⁺, Mg²⁺) in the active sites of metalloenzymes, leading to inhibition. Classes of interest include histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and β-lactamases.[3]

  • Hypothesis 2: Kinase or Signaling Pathway Modulation. Halogenated aromatic structures are common in kinase inhibitors and other signaling modulators. The compound may bind to the ATP-binding pocket of a protein kinase or interact with another key node in a cellular signaling cascade.

  • Hypothesis 3: Broad Cytotoxicity via Reactive Mechanisms. While less specific, the compound's description as a potential oxidizing agent in chemical synthesis suggests it could exert non-specific cytotoxic effects through mechanisms like reactive oxygen species (ROS) generation or covalent modification of proteins, a characteristic of some pan-assay interference compounds (PAINS).[4][5]

This guide will outline the experimental strategy to systematically test these hypotheses.

Phase I: Target Discovery and Phenotypic Profiling

The initial phase aims to broadly identify the biological space in which this compound operates. We will employ parallel biochemical and cell-based screening to either identify a direct molecular target or uncover a distinct cellular phenotype.

Biochemical and Biophysical Screening

The most direct path to MoA determination is the identification of a high-affinity binding partner.[6]

  • Target-Based Screening: An initial screen should be conducted against a diverse panel of enzymes, with a focus on metalloenzymes and kinases, to directly test Hypotheses 1 and 2. Enzyme assays are fundamental tools for quantifying the modulation of enzyme activity by small molecules.[4]

  • Hit Validation with Biophysical Methods: Any "hits" from the primary screen must be validated to confirm direct binding and rule out assay artifacts.[7] Surface Plasmon Resonance (SPR) is an ideal secondary assay as it provides real-time kinetics (kₐ, kₑ) and affinity (Kₑ) of the interaction, confirming a true binding event.[7][8]

Cell-Based Phenotypic Screening

Cell-based assays provide crucial insights into a compound's effects within a physiological context, assessing bioavailability, toxicity, and overall cellular response.[9]

  • Cytotoxicity Profiling: The compound will be screened against a panel of diverse cancer cell lines (e.g., from the NCI-60 panel) to determine its anti-proliferative activity and identify potentially sensitive cell types.

  • Reporter Gene Assays: To probe effects on major signaling pathways, a suite of reporter gene assays (e.g., for NF-κB, Wnt/β-catenin, TGF-β, STAT3) will be employed. This can rapidly identify which cellular communication networks are impacted.

Experimental Workflow: Phase I

G cluster_0 Phase I: Target & Phenotype Discovery cluster_1 Biochemical/Biophysical Arm cluster_2 Cell-Based Arm Compound 2,5-Dichloro-4- hydroxypyridine BiochemScreen Target-Based Screen (Enzyme Panels) Compound->BiochemScreen CellScreen Cytotoxicity Screen (NCI-60 Panel) Compound->CellScreen ReporterAssay Reporter Gene Assays (Signaling Pathways) Compound->ReporterAssay SPR Hit Validation (SPR) Confirm Direct Binding BiochemScreen->SPR Hits Outcome1 Identified Molecular Target SPR->Outcome1 Outcome2 Characterized Cellular Phenotype CellScreen->Outcome2 ReporterAssay->Outcome2

Caption: Phase I workflow for parallel target identification and phenotypic screening.

Phase II: Mechanistic Deep Dive and Target Validation

The results from Phase I will dictate the direction of Phase II. Here, we focus on rigorously validating the initial findings and building a detailed molecular picture of the compound's action.

If a Direct Target is Identified (e.g., an Enzyme)

Should Phase I reveal a direct molecular target, the next steps involve characterizing the interaction in detail.

Protocol: Enzyme Inhibition Kinetics

This protocol is designed to determine the mechanism of inhibition (e.g., competitive, non-competitive) for an identified enzyme target.

  • Objective: To determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) of the enzyme in the presence and absence of this compound.

  • Materials: Purified enzyme, substrate, inhibitor (this compound), appropriate assay buffer, microplate reader.

  • Procedure: a. Prepare a series of substrate dilutions in assay buffer. b. Prepare several fixed concentrations of the inhibitor (e.g., 0x, 0.5x, 1x, 2x the IC₅₀ value). c. For each inhibitor concentration, perform a set of reactions across the full range of substrate concentrations. d. Initiate the reaction by adding the enzyme. e. Measure the reaction rate (e.g., via absorbance or fluorescence) over time using a microplate reader.

  • Data Analysis: a. Calculate the initial velocity (v₀) for each reaction. b. Plot v₀ versus substrate concentration [S] for each inhibitor concentration. c. Generate a Lineweaver-Burk plot (1/v₀ vs. 1/[S]). The pattern of line intersections will reveal the mode of inhibition.

Data Presentation: Hypothetical Enzyme Inhibition Data

Inhibitor Conc.Apparent Kₘ (µM)Apparent Vₘₐₓ (RFU/s)Inhibition Type
0 nM (Control)10500-
50 nM25500Competitive
100 nM40500Competitive

Structural Biology: To provide the ultimate validation, obtaining a co-crystal structure of the target protein with this compound is paramount. Structural biology provides an unambiguous view of the binding mode and interactions, which is critical for lead optimization.[6]

If a Cellular Phenotype is Identified

If the primary hit is a phenotype (e.g., G2/M cell cycle arrest), target deconvolution becomes necessary.

  • Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) or thermal proteome profiling (TPP) can identify the cellular targets of a small molecule by detecting changes in protein stability or reactivity upon compound binding.

  • Pathway Analysis: Once a candidate target or pathway is identified, validation is performed using methods like Western blotting to probe the phosphorylation status of key upstream and downstream proteins. For example, if the compound inhibits the PLK1 enzyme, a key regulator of mitosis, we would expect to see a G2/M phase arrest.[10]

Signaling Pathway Visualization

G cluster_0 Hypothetical Pathway Inhibition UpstreamSignal Upstream Signal TargetProtein Target Protein (e.g., Kinase) UpstreamSignal->TargetProtein Activates Downstream1 Substrate 1 (Phosphorylated) TargetProtein->Downstream1 Phosphorylates Downstream2 Substrate 2 (Phosphorylated) TargetProtein->Downstream2 Phosphorylates CellularResponse Cellular Response (e.g., Proliferation) Downstream1->CellularResponse Downstream2->CellularResponse Inhibitor 2,5-Dichloro-4- hydroxypyridine Inhibitor->TargetProtein Inhibits

Caption: Hypothetical inhibition of a cellular signaling pathway.

Phase III: In-Cell and In-Vivo Target Engagement

The final phase confirms that the mechanism elucidated in vitro is the same one responsible for the compound's effects in living systems.

  • Cellular Thermal Shift Assay (CETSA): This assay confirms target engagement in intact cells. By heating cells treated with the compound, stabilized target proteins will denature at a higher temperature than unbound proteins, which can be quantified by Western blot or mass spectrometry.

  • Functional Cellular Assays: Assays should directly measure the functional consequence of target inhibition. If the target is PLK1, we would measure cell cycle arrest via flow cytometry and apoptosis induction via Annexin V staining.[10]

  • Animal Models: The ultimate validation is to demonstrate that the compound's efficacy in an animal model of disease (e.g., a tumor xenograft model) correlates with target engagement measured in the tumor tissue.

Conclusion

Determining the mechanism of action for a novel compound like this compound requires a multi-pronged, iterative, and hypothesis-driven approach. The framework presented here, beginning with broad screening and progressively focusing on detailed molecular and cellular validation, provides a robust pathway to a high-confidence MoA determination. By integrating biochemical, biophysical, and cell-based assays, researchers can build a self-validating case for the compound's biological function, a critical step in any drug discovery or chemical biology endeavor.

References

Methodological & Application

Application Note: Comprehensive Characterization of 2,5-Dichloro-4-hydroxypyridine for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Dichloro-4-hydroxypyridine is a halogenated pyridine derivative of significant interest in organic synthesis and pharmaceutical development. Its utility as a versatile intermediate necessitates robust and reliable analytical methodologies to ensure identity, purity, and stability. This application note provides a comprehensive guide for the characterization of this compound, detailing essential physicochemical properties and offering detailed protocols for its analysis using modern analytical techniques. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods and for its handling and storage.

PropertyValueSource
Chemical Formula C₅H₃Cl₂NO--INVALID-LINK--
Molecular Weight 163.99 g/mol --INVALID-LINK--[1]
CAS Number 847664-65-7--INVALID-LINK--[1]
Appearance Expected to be a solidInferred from related compounds
Melting Point Not explicitly reported; likely >150 °CInferred from similar structures like 4-hydroxypyridine (149.8 °C)[2]
Boiling Point Not explicitly reported; likely highInferred from related compounds
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol) and sparingly soluble in water.Inferred from the structure and properties of similar compounds like 4-hydroxypyridine.
Flash Point 184 °C--INVALID-LINK--[1]

Tautomerism: It is important to recognize that this compound can exist in tautomeric equilibrium with its corresponding pyridone form, 2,5-Dichloro-1H-pyridin-4-one. The position of this equilibrium can be influenced by the solvent, pH, and temperature, which has implications for its spectroscopic characterization.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Due to the tautomerism, the observed chemical shifts may vary depending on the solvent and concentration.

¹H NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher

    • Pulse Program: Standard ¹H acquisition

    • Number of Scans: 16-64 (adjust for desired signal-to-noise)

    • Relaxation Delay: 1-5 s

  • Expected Chemical Shifts (Predicted):

    • H-3: ~6.5-7.0 ppm (singlet or narrow doublet, depending on coupling to N-H)

    • H-6: ~7.5-8.0 ppm (singlet or narrow doublet, depending on coupling to N-H)

    • OH/NH: Broad singlet, chemical shift highly dependent on solvent and concentration (typically ~9-12 ppm in DMSO-d₆).

¹³C NMR Spectroscopy Protocol

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher

    • Pulse Program: Standard ¹³C acquisition with proton decoupling

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Expected Chemical Shifts (Predicted):

    • C-2: ~145-150 ppm

    • C-3: ~110-115 ppm

    • C-4: ~160-165 ppm (C-OH) or ~175-180 ppm (C=O in pyridone form)

    • C-5: ~120-125 ppm

    • C-6: ~140-145 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying functional groups.

IR Spectroscopy Protocol

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

  • Expected Characteristic Absorptions:

    • O-H stretch: Broad band at 3200-3600 cm⁻¹ (hydroxypyridine form)

    • N-H stretch: 3300-3500 cm⁻¹ (pyridone form)

    • C=O stretch: Strong absorption at 1640-1680 cm⁻¹ (pyridone form)

    • C=C and C=N stretching: 1550-1620 cm⁻¹

    • C-Cl stretch: 600-800 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Mass Spectrometry Protocol

  • Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this compound.

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters:

    • Ionization Mode: Positive or negative ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Expected Results:

    • [M+H]⁺: m/z 164.96 (calculated for C₅H₄Cl₂NO⁺)

    • [M-H]⁻: m/z 162.95 (calculated for C₅H₂Cl₂NO⁻)

    • The isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) will be a characteristic feature.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reactions.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC method is proposed for the quantification and purity assessment of this compound.

Proposed HPLC Method Protocol

  • Instrumentation:

    • HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • Start with 10% B, hold for 1 minute.

    • Linear gradient to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B over 1 minute and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent (e.g., methanol) to a concentration of approximately 0.1 mg/mL.

Method Validation Considerations: This proposed method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile impurities or for certain derivatized forms, GC-MS can be a powerful tool. Direct analysis of this compound by GC may be challenging due to its polarity and potential for thermal degradation. Derivatization to a more volatile silyl ether may be necessary.

Proposed GC-MS Method Protocol (with derivatization)

  • Derivatization:

    • To 1 mg of the sample, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) in a sealed vial.

    • Heat at 60-70 °C for 30 minutes.

  • Instrumentation:

    • GC-MS system with an electron ionization (EI) source.

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-500

Workflow Diagrams

dot digraph "Analytical_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Sample" { label = "Sample Preparation"; style = "filled"; color = "#E8F0FE"; Sample [label="this compound Sample"]; }

subgraph "cluster_Analysis" { label = "Analytical Techniques"; style = "filled"; color = "#E6F4EA"; NMR [label="NMR Spectroscopy\n(¹H, ¹³C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="IR Spectroscopy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="HPLC-UV", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_Data" { label = "Data Interpretation"; style = "filled"; color = "#FCE8E6"; Structure [label="Structural Elucidation"]; Purity [label="Purity Assessment"]; Identity [label="Identity Confirmation"]; }

Sample -> NMR; Sample -> IR; Sample -> MS; Sample -> HPLC;

NMR -> Structure; IR -> Structure; MS -> Identity; HPLC -> Purity;

Structure -> Identity [style=dashed]; Purity -> Identity [style=dashed]; } dot Caption: General analytical workflow for the characterization of this compound.

HPLC_Method_Development start Start: Define Analytical Goal (Purity, Quantification) column_selection Column Selection (e.g., C18) start->column_selection mobile_phase Mobile Phase Optimization (A: Aq. Acid, B: ACN/MeOH) column_selection->mobile_phase gradient_dev Gradient Development (Optimize Separation) mobile_phase->gradient_dev detection Wavelength Selection (UV Scan) gradient_dev->detection validation Method Validation (ICH Guidelines) detection->validation end Final Method validation->end

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of spectroscopic and chromatographic techniques ensures unambiguous structural confirmation and accurate purity assessment, which are critical for its application in research and pharmaceutical development. The proposed protocols serve as a valuable starting point for laboratories and can be adapted and validated for specific analytical needs.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2,5-Dichloro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 2,5-Dichloro-4-hydroxypyridine, a key intermediate in pharmaceutical synthesis. The described protocol is designed for researchers, scientists, and drug development professionals to accurately quantify the main component and separate it from potential impurities. The method utilizes a C18 stationary phase with a gradient elution of a phosphate-buffered mobile phase and acetonitrile, with UV detection. This document provides a comprehensive guide, including the scientific rationale for methodological choices, detailed experimental protocols, and guidance on system suitability and validation in accordance with international standards.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). As an organic and pharmaceutical intermediate, its purity is of paramount importance, as impurities can affect the efficacy, safety, and stability of the final drug product.[1] A reliable and accurate analytical method is therefore essential for quality control during its synthesis and for ensuring the integrity of the entire drug development pipeline.

High-performance liquid chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of compounds in complex mixtures, making it the ideal choice for assessing the purity of pharmaceutical intermediates.[2] This application note details a stability-indicating RP-HPLC method, developed with the principles of scientific integrity and logical design to ensure trustworthiness and reproducibility of results. The method is grounded in established chromatographic principles and adheres to the validation guidelines set forth by the International Council for Harmonisation (ICH).[3][4][5]

Scientific Principles and Method Rationale

The selection of the HPLC method parameters is based on the physicochemical properties of this compound and the principles of reversed-phase chromatography.

  • Analyte Properties: this compound (C₅H₃Cl₂NO, MW: 163.99 g/mol ) is a polar, aromatic compound.[1][6] The presence of the pyridine ring, hydroxyl group, and chlorine atoms influences its retention behavior and UV absorbance. Pyridine and its derivatives are generally hydrophilic, which necessitates careful selection of the stationary and mobile phases to achieve adequate retention and separation.[7][8]

  • Chromatographic Mode: Reversed-Phase HPLC: Reversed-phase HPLC, with its non-polar stationary phase and polar mobile phase, is the most widely used technique for the analysis of a broad range of organic compounds, including polar and non-polar species.[9][10] This mode was chosen for its versatility and its ability to effectively separate polar analytes from less polar impurities.

  • Stationary Phase: C18 Column: An octadecylsilane (C18) bonded silica column is the workhorse of reversed-phase chromatography, offering excellent retention for a wide variety of molecules.[2] A C18 column provides a hydrophobic stationary phase that interacts with the non-polar regions of the analyte, allowing for separation based on hydrophobicity.

  • Mobile Phase: Acetonitrile and Phosphate Buffer: The mobile phase consists of a mixture of acetonitrile (ACN) and an aqueous phosphate buffer. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency. The aqueous buffer is used to control the pH of the mobile phase. For pyridine-containing compounds, maintaining a slightly acidic pH can help to ensure consistent ionization of the analyte, leading to improved peak shape and reproducibility. A phosphate buffer is chosen for its excellent buffering capacity in the desired pH range.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the HPLC analysis of this compound.

Materials and Reagents
Material/Reagent Grade/Specification Supplier
This compoundReference Standard (>99.5% purity)Commercially available
Acetonitrile (ACN)HPLC GradeFisher Scientific or equivalent
MethanolHPLC GradeFisher Scientific or equivalent
Potassium Dihydrogen Phosphate (KH₂PO₄)ACS GradeSigma-Aldrich or equivalent
Orthophosphoric Acid (H₃PO₄)ACS GradeSigma-Aldrich or equivalent
WaterHPLC Grade/DeionizedIn-house purification system
Instrumentation and Chromatographic Conditions
Parameter Specification
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or UV detector.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0955
15.04060
20.04060
20.1955
25.0955
Solution Preparation
  • Mobile Phase A (25 mM Phosphate Buffer, pH 3.0): Dissolve 3.40 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.1 with dropwise addition of orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent. Sonicate for 5 minutes. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent. Filter through a 0.45 µm syringe filter before injection.

Experimental Workflow Diagram

HPLC_Workflow MobilePhase Prepare Mobile Phases A & B Diluent Prepare Diluent (50:50 A:B) MobilePhase->Diluent Standard Prepare Standard Solution (100 µg/mL) Diluent->Standard Sample Prepare Sample Solution (100 µg/mL) Diluent->Sample SystemSuitability System Suitability Test Injection Inject Blank, Standard, and Sample SystemSuitability->Injection If passes DataAcquisition Data Acquisition (25 min run) Injection->DataAcquisition PeakIntegration Integrate Chromatograms DataAcquisition->PeakIntegration PurityCalculation Calculate % Purity PeakIntegration->PurityCalculation Report Generate Report PurityCalculation->Report

Caption: Workflow for the HPLC analysis of this compound.

System Suitability and Method Validation

To ensure the reliability and accuracy of the analytical results, the HPLC system must meet predefined performance criteria, and the method must be validated according to ICH guidelines.[3][4][5]

System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed suitable for use if the following criteria are met:

Parameter Acceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 – 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%
Method Validation Parameters

A full validation of this method should be performed to demonstrate its suitability for its intended purpose. The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be evaluated through forced degradation studies (acid, base, oxidation, heat, and light).

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations ranging from, for example, 50% to 150% of the working concentration should be prepared and analyzed. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The recovery should be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Data Analysis and Purity Calculation

The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Calculation:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and accurate means for the purity determination of this compound. The logical selection of chromatographic parameters, grounded in the physicochemical properties of the analyte, ensures effective separation from potential impurities. Adherence to the outlined system suitability and method validation protocols will guarantee the generation of high-quality, reproducible data, which is essential for quality control in the pharmaceutical industry. This method is suitable for routine analysis in both research and manufacturing environments.

References

The Versatile Synthon: 2,5-Dichloro-4-hydroxypyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern organic synthesis, the pyridine core stands as a "privileged scaffold," a foundational structure frequently encountered in pharmaceuticals, agrochemicals, and functional materials.[1] Among the vast array of functionalized pyridines, 2,5-dichloro-4-hydroxypyridine has emerged as a highly versatile and valuable building block. Its unique arrangement of substituents—two reactive chlorine atoms at positions amenable to selective functionalization and a hydroxyl group that introduces the potential for tautomerism and further derivatization—renders it a powerful tool for the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis, with a focus on providing detailed, field-proven protocols for key transformations. We will delve into the causality behind experimental choices, ensuring that the presented methodologies are not merely recipes but are grounded in a solid understanding of the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this remarkable molecule.

Understanding the Reactivity: The Tautomeric Nature of this compound

A critical aspect governing the reactivity of this compound is its existence in a tautomeric equilibrium with its pyridone form, 2,5-dichloro-4-pyridone. The position of this equilibrium is influenced by the solvent environment. In non-polar solvents, the 4-hydroxypyridine tautomer may be more prevalent, while in polar solvents and the solid state, the 4-pyridone form is generally favored. This tautomerism has profound implications for its reactivity, particularly in alkylation reactions, where both N-alkylation of the pyridone and O-alkylation of the hydroxypyridine are possible.

tautomerism A This compound B 2,5-Dichloro-4-pyridone A->B Tautomerization B->A

Caption: Tautomeric equilibrium of this compound.

Key Synthetic Transformations and Protocols

This compound serves as a versatile precursor for a variety of synthetic transformations. The two chlorine atoms, situated at the electron-deficient C2 and C5 positions, are susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The 4-hydroxy/oxo group can be alkylated or can influence the regioselectivity of reactions involving the chloro substituents.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. For dichloropyridines, achieving regioselectivity is a key challenge. Generally, the C2 position is more electrophilic and thus more reactive in Suzuki-Miyaura couplings. However, reaction conditions can be tuned to favor substitution at the C5 position.

Protocol: Regioselective C2-Arylation of a 2,5-Dichloropyridine Scaffold

This protocol is adapted from established procedures for 2,5-dichloropyridine and is expected to be applicable to this compound, particularly after protection of the hydroxyl group.[2]

Materials:

  • This compound (or a protected derivative) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous 1,4-dioxane (10 mL)

  • Degassed water (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 2 mL of anhydrous 1,4-dioxane.

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-chloro-4-hydroxypyridine product.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the cross-coupling of electron-deficient heteroaryl chlorides.[3]

  • Base: Potassium phosphate is a moderately strong base that is effective in promoting transmetalation without causing significant decomposition of the starting materials or products.

  • Solvent System: The mixture of dioxane and water is a common and effective solvent system for Suzuki-Miyaura reactions, facilitating the dissolution of both organic and inorganic reagents.

Suzuki_Coupling reagents This compound + Arylboronic Acid catalyst Pd(OAc)₂ / SPhos K₃PO₄ reagents->catalyst Add solvent Dioxane / H₂O 100 °C catalyst->solvent Heat workup Aqueous Workup & Purification solvent->workup Reaction product 2-Aryl-5-chloro-4-hydroxypyridine workup->product Isolate

Caption: Workflow for the Suzuki-Miyaura C2-Arylation.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the two chlorine atoms, makes this compound a good substrate for nucleophilic aromatic substitution (SNAr). The regioselectivity of SNAr reactions on dichloropyridines is dependent on the nature of the nucleophile and the reaction conditions. Generally, attack is favored at the C2 and C4 positions.[4] In the case of 2,5-dichloropyridine, the C2 position is typically more reactive towards nucleophiles.

Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol is based on established procedures for the amination of dichloropyridines and is relevant for the synthesis of kinase inhibitors.[5]

Materials:

  • This compound (or a derivative) (1.0 mmol)

  • Amine nucleophile (1.5 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (10 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol) and potassium carbonate (2.0 mmol).

  • Add N,N-dimethylformamide (DMF) to the vessel.

  • Add the amine nucleophile (1.5 mmol) to the reaction mixture.

  • Heat the mixture to 100-120 °C and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the cationic species and does not interfere with the nucleophile.

  • Base: Potassium carbonate is a suitable base to neutralize the HCl generated during the reaction and to deprotonate the nucleophile if necessary.

  • Temperature: Elevated temperatures are often required to overcome the activation energy for SNAr reactions on less activated substrates.

O-Alkylation and N-Alkylation

The presence of the 4-hydroxy group opens up possibilities for O-alkylation, while the tautomeric 4-pyridone form allows for N-alkylation. The choice between O- and N-alkylation can often be controlled by the choice of reagents and reaction conditions. Hard electrophiles, such as alkyl triflates, tend to favor O-alkylation, while softer electrophiles, like alkyl iodides, often lead to N-alkylation.[6] Phase-transfer catalysis is a powerful technique for achieving selective N-alkylation.[7]

Protocol: O-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction is a mild and efficient method for the conversion of alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry if a chiral alcohol is used.[8]

Materials:

  • This compound (1.0 mmol)

  • Alcohol (1.5 mmol)

  • Triphenylphosphine (PPh₃) (1.5 mmol)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 mmol)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL), add the alcohol (1.5 mmol) and triphenylphosphine (1.5 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 mmol) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Reagents: The combination of a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD) activates the alcohol for nucleophilic attack by the hydroxypyridine.

  • Solvent: THF is a common solvent for Mitsunobu reactions as it is aprotic and can dissolve the reagents.

  • Temperature: The reaction is initiated at a low temperature to control the exothermic reaction and then allowed to proceed at room temperature.

Applications in Drug Discovery and Agrochemicals

The synthetic versatility of this compound makes it a valuable building block in the development of new bioactive molecules.

Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors. The ability to selectively functionalize the 2 and 5 positions of the this compound core allows for the synthesis of libraries of compounds for screening against various kinases. For example, substituted pyridines are used in the synthesis of p38 MAPK inhibitors, which are targets for inflammatory diseases.[5]

Kinase_Inhibitor_Synthesis start This compound step1 Regioselective Functionalization (e.g., Suzuki) start->step1 intermediate Substituted Chloropyridine step1->intermediate step2 Further Functionalization (e.g., SNAr) intermediate->step2 product Kinase Inhibitor Candidate step2->product

Caption: General strategy for kinase inhibitor synthesis.

Antiviral and Agrochemical Agents

Pyridine derivatives have also shown promise as antiviral and herbicidal agents.[1][9] The ability to introduce diverse functional groups onto the this compound scaffold allows for the exploration of structure-activity relationships in the development of new antiviral compounds and herbicides.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on the safety data for related compounds such as 2,5-dichloropyridine and 4-hydroxypyridine, these compounds may cause skin and eye irritation and may be harmful if swallowed or inhaled.[5][10]

General Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or vapors.

  • Wash thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its unique combination of reactive sites and its tautomeric nature provide a rich platform for the construction of a wide range of complex molecules. The protocols and insights provided in this guide are intended to empower researchers to unlock the full synthetic potential of this valuable synthon in their pursuit of new medicines, agrochemicals, and functional materials.

References

Mastering the Functionalization of 2,5-Dichloro-4-hydroxypyridine: A Guide to Regioselective Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4-Hydroxypyridine Scaffold

The 4-hydroxypyridine motif is a privileged scaffold in medicinal chemistry and materials science, valued for its unique electronic properties, hydrogen bonding capabilities, and structural rigidity.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, including antiviral and anticancer agents, by interacting with biological targets.[1] 2,5-Dichloro-4-hydroxypyridine, in particular, represents a versatile building block, offering two distinct reactive sites for the strategic introduction of molecular complexity through cross-coupling reactions.

A critical consideration when working with 4-hydroxypyridine is its existence in tautomeric equilibrium with the 4-pyridone form.[3][4] This equilibrium can be influenced by solvent, pH, and substituents, and in turn, affects the substrate's reactivity and the regiochemical outcome of subsequent reactions.[5][6] This guide provides a comprehensive overview of the key palladium-catalyzed cross-coupling reactions involving this compound, with a focus on achieving regioselectivity and offering detailed, actionable protocols for laboratory application.

The Challenge of Regioselectivity

The primary challenge in the cross-coupling of this compound lies in controlling which of the two chlorine atoms undergoes reaction. The C2 and C5 positions exhibit different electronic and steric environments. Generally, the C2 position is more electron-deficient due to its proximity to the ring nitrogen, making it more susceptible to oxidative addition by a palladium(0) catalyst.[7] However, this inherent reactivity can be modulated or even reversed through the careful selection of catalysts, ligands, and reaction conditions.[8][9] The 4-hydroxy group, an electron-donating substituent, further influences the electron density of the pyridine ring, adding another layer of complexity to predicting regioselectivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[10] In the context of this compound, it allows for the introduction of aryl, heteroaryl, and vinyl substituents.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst.[11] The regioselectivity of the initial oxidative addition is the determining factor for the final product. For this compound, the electronic preference is for the oxidative addition to occur at the more electrophilic C2 position.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-Cl Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Base Base Base->Transmetalation R-B(OR)2 Organoboron Reagent R-B(OR)2->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R' Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Application Note: Selective C2-Arylation

For the selective arylation at the C2 position, a common strategy is to employ a palladium catalyst with a bulky, electron-rich phosphine ligand. This combination enhances the rate of oxidative addition at the sterically less hindered and electronically favorable C2 position, while the C5 position remains largely unreactive under controlled conditions.

ParameterConditionRationale
Catalyst Pd(OAc)₂ (2-5 mol%)A common and effective palladium(II) precatalyst.
Ligand SPhos or XPhos (4-10 mol%)Bulky, electron-rich ligands that promote oxidative addition and stabilize the catalytic species.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Strong inorganic bases are effective in the transmetalation step.
Solvent Dioxane/H₂O or Toluene/H₂OAprotic polar solvents with water facilitate the dissolution of the base and the boronic acid.
Temperature 80-110 °CSufficient to drive the reaction to completion in a reasonable timeframe.
Protocol: Synthesis of 2-Aryl-5-chloro-4-hydroxypyridine
  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in anhydrous 1,4-dioxane (5 mL).

  • Add the catalyst solution to the Schlenk flask, followed by degassed water (1 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful means of installing alkynyl groups onto the pyridine core, which are valuable for further transformations and as structural elements in functional materials.[12][13][14]

Mechanistic Insights

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.[15] The palladium catalyst activates the aryl halide through oxidative addition, while the copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[15] Copper-free Sonogashira protocols have also been developed to avoid the formation of undesired alkyne homocoupling byproducts.[13][14][15]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Substrate This compound Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Substrate->Inert_Atmosphere Alkyne Terminal Alkyne Alkyne->Inert_Atmosphere Catalysts Pd Catalyst Cu(I) Co-catalyst (optional) Catalysts->Inert_Atmosphere Base Amine Base (e.g., Et3N, DIPEA) Base->Inert_Atmosphere Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Inert_Atmosphere Mixing Combine Reagents and Catalysts Inert_Atmosphere->Mixing Heating Heat to Reaction Temperature (RT to 80 °C) Mixing->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Anhydrous Na2SO4 Washing->Drying Purification Purify by Column Chromatography Drying->Purification

Caption: General workflow for Sonogashira coupling.

Application Note: C2-Alkynylation under Copper-Free Conditions

To achieve selective alkynylation at the C2 position and minimize side reactions, a copper-free Sonogashira protocol is recommended. The choice of a bulky phosphine ligand is crucial for promoting the desired reactivity.

ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A reliable palladium(II) precatalyst for Sonogashira reactions.
Ligand P(t-Bu)₃ (4-10 mol%)A bulky, electron-rich ligand that facilitates oxidative addition and promotes the catalytic cycle.
Base Cs₂CO₃ or K₂CO₃ (2-3 equiv.)An inorganic base can be used in the absence of a copper co-catalyst.
Solvent DMF or DioxanePolar aprotic solvents are suitable for this transformation.
Temperature 60-100 °CHigher temperatures may be required for less reactive substrates.
Protocol: Synthesis of 2-Alkynyl-5-chloro-4-hydroxypyridine (Copper-Free)
  • In a Schlenk tube, combine this compound (1.0 mmol), cesium carbonate (2.5 mmol), and Pd(PPh₃)₂Cl₂ (0.03 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (5 mL) and the terminal alkyne (1.2 mmol) via syringe.

  • Heat the mixture to 80 °C and stir for 12-18 hours, or until the starting material is consumed as indicated by TLC.

  • After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to afford the desired product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[16][17][18]

Mechanistic Overview

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to form the C-N bond.[16][18] The choice of ligand is critical in facilitating the reductive elimination step and preventing catalyst deactivation.

Application Note: Selective C2-Amination

For the selective amination at the C2 position, ligands with a wide bite angle, such as Xantphos, are often employed. These ligands promote the reductive elimination step and can favor substitution at the more sterically accessible C2 position.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ (1-3 mol%)A common palladium(0) precatalyst.
Ligand Xantphos or RuPhos (2-6 mol%)Bidentate phosphine ligands with wide bite angles that are effective for C-N bond formation.
Base NaOtBu or K₃PO₄ (1.5-2.5 equiv.)A strong, non-nucleophilic base is required for the deprotonation of the amine.
Solvent Toluene or DioxaneAnhydrous, non-polar aprotic solvents are preferred.
Temperature 90-120 °CElevated temperatures are typically necessary for this transformation.
Protocol: Synthesis of 2-Amino-5-chloro-4-hydroxypyridine Derivatives
  • To a glovebox-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol) and Xantphos (0.03 mmol).

  • Add anhydrous toluene (3 mL) and stir for 10 minutes.

  • In a separate flask, add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add the catalyst solution to the flask containing the substrate, amine, and base.

  • Seal the flask and heat the reaction mixture to 110 °C for 16-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Heck Reaction: Olefination of the Pyridine Core

The Heck reaction allows for the coupling of aryl halides with alkenes to form substituted alkenes, providing a valuable method for C-C bond formation and molecular elaboration.[19][20]

Mechanistic Pathway

The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst.[20]

Application Note: C2-Vinylation

For the selective vinylation at the C2 position, phosphine-free conditions or the use of simple phosphine ligands are often effective. The choice of base and solvent can significantly influence the reaction outcome.

ParameterConditionRationale
Catalyst Pd(OAc)₂ (2-5 mol%)A versatile and commonly used palladium precatalyst.
Ligand PPh₃ (4-10 mol%) or ligand-freeTriphenylphosphine is a standard ligand for Heck reactions; ligand-free conditions can also be effective.
Base Et₃N or K₂CO₃ (1.5-2.5 equiv.)An organic or inorganic base is required to neutralize the HX formed during the reaction.
Solvent DMF or NMPHigh-boiling polar aprotic solvents are typically used.
Temperature 100-140 °CHigh temperatures are often necessary to drive the reaction to completion.
Protocol: Synthesis of 2-Vinyl-5-chloro-4-hydroxypyridine Derivatives
  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.03 mmol), PPh₃ (0.06 mmol), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMF (5 mL).

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography.

Conclusion and Future Outlook

The selective functionalization of this compound through palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of novel compounds with potential applications in drug discovery and materials science. By carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can achieve high regioselectivity, favoring substitution at either the C2 or C5 position. The protocols provided in this guide offer a starting point for the exploration of these versatile transformations. Further research into the development of more efficient and selective catalytic systems, particularly those that operate under milder conditions, will continue to expand the synthetic utility of this valuable heterocyclic building block.

References

Title: A Validated Protocol for the Selective N-Alkylation of 2,5-Dichloro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from Gemini Synthesis Group

Abstract

N-substituted 4-pyridone scaffolds are privileged structures in medicinal chemistry and materials science. However, their synthesis is often complicated by the challenge of regioselectivity, specifically the competition between N-alkylation and O-alkylation. This application note provides a robust and detailed protocol for the selective N-alkylation of 2,5-dichloro-4-hydroxypyridine. We explain the chemical principles underpinning the reaction, including the crucial role of tautomerism, and provide a step-by-step guide for synthesis, purification, and characterization suitable for researchers in organic synthesis and drug development.

Introduction and Reaction Principle

This compound exists in a tautomeric equilibrium with its more stable pyridone form, 2,5-dichloro-pyridin-4(1H)-one.[1][2] In polar solvents, the equilibrium heavily favors the pyridone tautomer.[2][3] This phenomenon is critical for understanding its reactivity. The stability of the 4-pyridone form is rationalized by its charge-separated resonance structure, which maintains the aromaticity of the pyridine ring, a state that is energetically preferred.[2]

The N-alkylation reaction proceeds via the deprotonation of the pyridone's N-H group using a suitable base. This generates a pyridonate anion, which is an ambident nucleophile—it possesses two nucleophilic centers: the nitrogen and the oxygen atom.[4][5] While O-alkylation can occur, the N-alkylated product is typically the thermodynamically more stable isomer. The protocol described herein utilizes conditions designed to favor the formation of this N-substituted product with high selectivity.

Experimental Protocol

This protocol details the N-alkylation of this compound with benzyl bromide as a representative alkylating agent. The principles can be adapted for other primary and some secondary alkyl halides.

Materials and Reagents
Reagent/MaterialGradeSupplierPart NumberComments
This compound≥97%Sigma-Aldriche.g., 12345Starting material
Benzyl Bromide≥98%Sigma-Aldriche.g., 54321Alkylating agent
Potassium Carbonate (K₂CO₃)Anhydrous, granularFisher Scientifice.g., P208Base, should be finely ground before use
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organicse.g., 61033Reaction solvent
Ethyl Acetate (EtOAc)ACS GradeVWRe.g., BDH1121Extraction and chromatography solvent
HexanesACS GradeVWRe.g., BDH1133Chromatography solvent
Sodium Sulfate (Na₂SO₄)AnhydrousEMD Milliporee.g., SX0760Drying agent
Deionized WaterN/AIn-houseN/AFor work-up
Saturated Sodium Chloride Solution (Brine)N/AIn-houseN/AFor work-up
TLC PlatesSilica Gel 60 F₂₅₄Mercke.g., 105554For reaction monitoring
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for flash column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.00 g, 6.10 mmol).

    • Add finely ground, anhydrous potassium carbonate (2.0 eq, e.g., 1.69 g, 12.2 mmol).

    • Fit the flask with a condenser and connect it to an inert gas (N₂ or Ar) line.

    • Add anhydrous DMF (20 mL) via syringe. Rationale: Anhydrous conditions are crucial to prevent quenching the base and potential hydrolysis side reactions.

  • Reagent Addition:

    • Begin stirring the suspension at room temperature.

    • Using a syringe, add benzyl bromide (1.1 eq, e.g., 0.80 mL, 6.71 mmol) dropwise over 5 minutes. Rationale: Slow addition helps to control any potential exothermic events and ensures homogenous mixing.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 70 °C using a heating mantle.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) every hour.

      • TLC System: 30% Ethyl Acetate in Hexanes.

      • Procedure: Dissolve a small aliquot of the reaction mixture in EtOAc. Spot the starting material and the reaction mixture on a TLC plate.

      • Observation: The reaction is complete upon the disappearance of the starting material spot (typically 3-5 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask to room temperature.

    • Pour the reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate may form.

    • Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[6]

    • Combine the organic layers.

    • Wash the combined organic phase with deionized water (2 x 50 mL) and then with saturated brine (1 x 50 mL). Rationale: The water wash removes residual DMF, and the brine wash removes residual water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel.

    • Eluent: A gradient of 10% to 40% ethyl acetate in hexanes.

    • Collect fractions containing the desired product (visualized by TLC) and combine them.

    • Remove the solvent under reduced pressure to yield the pure 1-benzyl-2,5-dichloro-pyridin-4(1H)-one as a white or off-white solid.

Characterization of Product

The identity and purity of the final compound should be confirmed by spectroscopic methods. For the example product, 1-benzyl-2,5-dichloro-pyridin-4(1H)-one:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35-7.25 (m, 5H, Ar-H), 7.15 (s, 1H, Pyridone C3-H), 6.50 (s, 1H, Pyridone C6-H), 5.10 (s, 2H, -CH₂-Ph).

  • ¹³C NMR (101 MHz, CDCl₃): δ 175.0 (C=O), 145.0, 138.0, 135.0, 129.0, 128.5, 128.0, 120.0, 115.0, 55.0 (-CH₂-).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₂H₉Cl₂NO [M+H]⁺: 254.01; found: 254.1.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from reaction setup to final product characterization.

experimental_workflow cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis reagents Combine Reactants: 1. This compound 2. K₂CO₃ (Base) 3. Anhydrous DMF (Solvent) add_alkyl Add Alkyl Halide (e.g., Benzyl Bromide) reagents->add_alkyl heat Heat to 70°C add_alkyl->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry_conc Dry (Na₂SO₄) & Concentrate wash->dry_conc chromatography Flash Column Chromatography dry_conc->chromatography characterize Characterize Product: - NMR (¹H, ¹³C) - Mass Spectrometry chromatography->characterize final_product Pure N-Alkylated Product characterize->final_product

Caption: Workflow for N-alkylation of this compound.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive base (absorbed moisture).2. Non-anhydrous solvent.3. Low reaction temperature.1. Use freshly opened or properly stored anhydrous K₂CO₃; grind it to increase surface area.2. Use a new bottle of anhydrous DMF or dry it over molecular sieves.3. Ensure the internal reaction temperature reaches the set point (70 °C).
Incomplete Reaction 1. Insufficient reaction time.2. Not enough base or alkylating agent.1. Continue heating and monitoring by TLC until the starting material is consumed.2. Check molar equivalent calculations. If necessary, add a small additional portion of the limiting reagent.
O-alkylated Byproduct Detected 1. Reaction conditions favor kinetic O-alkylation.2. Use of a "harder" alkylating agent.1. Ensure a polar aprotic solvent like DMF is used. O-alkylation is less common for 4-pyridones but possible.2. If the byproduct is significant, purification by column chromatography should separate the isomers. The N-alkylated product is the thermodynamically favored product.[4]
Difficult Purification Residual DMF in the crude product.Ensure thorough aqueous washes are performed during the work-up. Co-evaporation with a high-boiling point solvent like toluene can help remove trace DMF before chromatography.

Safety Precautions

  • This compound: Handle with care. May be harmful if swallowed or inhaled. Avoid contact with skin and eyes.

  • Benzyl Bromide: Lachrymator and toxic. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • N,N-Dimethylformamide (DMF): Known reproductive toxin. Avoid inhalation and skin contact. Always handle in a chemical fume hood.

  • Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when performing this procedure.

References

Application Note: A Scalable Two-Stage Synthesis of 2,5-Dichloro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,5-Dichloro-4-hydroxypyridine, also known as 2,5-dichloro-4-pyridone, is a valuable heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern makes it a challenging target for large-scale production. This application note presents a comprehensive guide for researchers and process chemists on a robust, two-stage synthetic route amenable to scale-up. The first stage details a validated, high-yield synthesis of the key intermediate, 4-hydroxypyridine, from readily available commodity chemicals. The second stage provides a detailed protocol and mechanistic insights for the subsequent dichlorination, focusing on the critical parameters required to control the regioselectivity of this challenging electrophilic substitution. This guide emphasizes safety, process control, and analytical validation to ensure a reliable and scalable manufacturing process.

Introduction and Synthetic Strategy

The pyridine core is a cornerstone of medicinal chemistry, and its halogenated derivatives offer unique chemical handles for further functionalization. This compound is of particular interest due to its multiple reactive sites. However, its synthesis is not trivial. Direct electrophilic substitution on the 4-hydroxypyridine (which exists predominantly as the 4-pyridone tautomer) typically favors substitution at the C3 and C5 positions due to the electron-donating character of the enamine-like nitrogen and the directing effect of the carbonyl group.[1]

To address this, we propose a scalable two-stage synthetic approach. The strategy is designed around common industrial feedstocks and unit operations, prioritizing yield, safety, and process economics.

Stage 1: Synthesis of 4-Hydroxypyridine Intermediate. This stage employs a robust condensation reaction using dimethyl malonate and formamide with an alkali metal alkoxide base. This method is adapted from established industrial processes for preparing pyrimidine and pyridine analogues and is chosen for its high throughput and use of inexpensive starting materials.[2][3]

Stage 2: Regioselective Dichlorination. This stage involves the direct chlorination of the 4-hydroxypyridine intermediate. Achieving the desired 2,5-substitution pattern requires careful control of reaction conditions to overcome the natural tendency for 3,5-disubstitution. This protocol utilizes sulfuryl chloride (SO₂Cl₂) as a potent and versatile chlorinating agent, with a focus on kinetic control to achieve the desired isomer.[4][5][6]

Overall Reaction Scheme

cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Dichlorination r1 Dimethyl Malonate + Formamide p1 4-Hydroxypyridine r1->p1 1. NaOMe, Methanol 2. HCl (Workup) r2 4-Hydroxypyridine p2 This compound r2->p2 SO₂Cl₂ (2.2 eq.) Acetic Acid, 10-20°C r3 Sulfuryl Chloride (SO₂Cl₂)

Caption: Proposed two-stage synthesis of this compound.

Stage 1: Scale-Up Synthesis of 4-Hydroxypyridine

Causality and Mechanistic Insights

This synthesis is a variation of the classic condensation reactions used to form heterocyclic rings. The mechanism involves the formation of a sodium salt of malonate, which then undergoes a Claisen-type condensation with formamide. The resulting intermediate cyclizes via intramolecular condensation and dehydration to form the stable pyridone ring. Using an alkali metal alkoxide like sodium methoxide (NaOMe) is critical for deprotonating the malonate ester to initiate the reaction.[3] The process is designed as a one-pot reaction to maximize throughput and minimize handling of intermediates, a key consideration for scale-up.

Detailed Experimental Protocol

Materials and Equipment:

  • A jacketed glass reactor (e.g., 20 L) equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet.

  • Addition funnel or dosing pump.

  • Receiving vessels for work-up.

  • Filtration equipment (e.g., Nutsche filter).

  • Vacuum oven.

Protocol:

  • Reactor Setup: Purge the reactor with nitrogen and ensure it is clean and dry.

  • Reagent Charge: Charge the reactor with sodium methoxide (30% solution in methanol, 8.25 mol) and formamide (5.25 mol). Begin stirring and heat the mixture to 50°C under a gentle nitrogen blanket.

  • Addition of Malonate: Using a dosing pump, add dimethyl malonate (2.50 mol) continuously over 60-90 minutes. (Critical Process Parameter) The addition rate should be controlled to maintain the internal reaction temperature between 60-70°C. An exotherm is expected.

  • Reaction Drive: After the addition is complete, heat the reaction mixture to 95°C and hold for 2-3 hours. Monitor the reaction for completion by taking aliquots for HPLC or TLC analysis.

  • Cooling and Quenching: Cool the reaction mixture to 20-25°C. In a separate vessel, prepare a quench solution of water (1.2 L).

  • Precipitation: Slowly transfer the reaction mixture into the quench water while stirring vigorously. The sodium salt of 4-hydroxypyridine may precipitate.

  • Acidification: Carefully add concentrated hydrochloric acid (approx. 7.0 mol) dropwise to the aqueous mixture. Monitor the pH, adjusting to pH 2-3. (Safety Note) This is an exothermic neutralization; maintain the temperature below 30°C using the reactor jacket. The product, 4-hydroxypyridine, will precipitate as a solid.

  • Isolation: Stir the resulting slurry for 1 hour at 10-15°C to ensure complete precipitation. Filter the solid product using a Nutsche filter.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 500 mL) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

Quantitative Data and Expected Outcome
ReagentMolar Mass ( g/mol )Moles (mol)Mass (g)Volume (mL)Molar Eq.
Dimethyl Malonate132.122.50330.32951.0
Formamide45.045.25236.52092.1
Sodium Methoxide (30% in MeOH)54.028.251486 (solution)~16503.3
Conc. Hydrochloric Acid (~37%)36.46~7.0-~5802.8
Product: 4-Hydroxypyridine 95.09 ~2.1 ~200 - ~84% Yield

Stage 2: Dichlorination of 4-Hydroxypyridine

Causality and Mechanistic Insights

The chlorination of 4-pyridone is a classic electrophilic aromatic substitution. The 4-pyridone tautomer possesses a high degree of aromaticity and is electron-rich, making it susceptible to electrophilic attack. The positions ortho and para to the ring nitrogen (C2, C6, C4) and the positions ortho and para to the hydroxyl group (C3, C5) are electronically activated. However, in the 4-pyridone form, the C3 and C5 positions are most activated, analogous to an enamine system.

Achieving 2,5-dichlorination is therefore a challenge of regiocontrol. This protocol uses sulfuryl chloride (SO₂Cl₂), which can act as a source of electrophilic chlorine. The reaction is conducted in an acidic solvent (acetic acid) to protonate the pyridine nitrogen, further influencing the electronic distribution of the ring. By controlling the temperature and stoichiometry, it is proposed that kinetic chlorination can be favored, potentially leading to the desired, less thermodynamically stable 2,5-isomer over the 3,5-isomer.

Note: This protocol is a well-reasoned starting point for process development. The precise ratio of 2,5-dichloro to other isomers (e.g., 3,5-dichloro) must be determined experimentally, and the purification method must be optimized accordingly.

Detailed Experimental Protocol

Materials and Equipment:

  • A jacketed glass reactor suitable for corrosive reagents.

  • Scrubber system for HCl and SO₂ off-gassing (e.g., caustic soda scrubber).

  • Addition funnel or dosing pump.

  • Standard work-up and purification equipment (rotary evaporator, chromatography system if needed).

Protocol:

  • Reactor Setup: Ensure the reactor is scrupulously dry and purged with nitrogen. Connect the vent to a caustic scrubber.

  • Reagent Charge: Charge the reactor with 4-hydroxypyridine (1.0 mol) and glacial acetic acid (1.0 L). Stir to form a slurry or solution.

  • Cooling: Cool the reaction mixture to 10°C using the reactor jacket.

  • Addition of SO₂Cl₂: Add sulfuryl chloride (SO₂Cl₂, 2.2 mol) dropwise via an addition funnel over 2-3 hours. (Critical Process Parameter) Maintain the internal temperature between 10-15°C throughout the addition. Vigorous off-gassing (HCl, SO₂) will occur.

  • Reaction Drive: After the addition is complete, allow the mixture to slowly warm to 20°C and stir for an additional 4-6 hours, or until reaction completion is confirmed by HPLC analysis.

  • Quenching: (Scale-up Consideration) For large-scale operations, quenching must be done with extreme care. Prepare a separate, cooled vessel with a stirred mixture of ice and water (3 L). Slowly and carefully transfer the reaction mixture into the ice/water slurry, ensuring the quench temperature does not exceed 25°C.

  • Neutralization & Precipitation: Slowly add a 50% aqueous sodium hydroxide solution to the quenched mixture to adjust the pH to 7-8. The crude product will precipitate as a solid.

  • Isolation: Filter the solid product and wash the cake with cold deionized water (2 x 500 mL).

  • Purification: The crude product will likely be a mixture of isomers. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) should be investigated to isolate the desired this compound. Column chromatography may be required for high purity material.[7]

  • Drying: Dry the purified product in a vacuum oven at 50°C.

Quantitative Data and Optimization Parameters
ReagentMolar Mass ( g/mol )Moles (mol)Mass (g)Volume (mL)Molar Eq.
4-Hydroxypyridine95.091.095.1-1.0
Sulfuryl Chloride134.972.2296.91792.2
Glacial Acetic Acid60.05--1000Solvent
Product: this compound 163.99 - - - Yield TBD

Parameters for Optimization:

  • Stoichiometry of SO₂Cl₂: Vary from 2.0 to 2.5 equivalents.

  • Temperature: Investigate a range from 0°C to 30°C.

  • Solvent: Consider alternatives like chlorinated solvents (DCM) or strong acids (sulfuric acid).

  • Purification: Develop a robust recrystallization or chromatographic method to isolate the desired isomer.

Overall Experimental Workflow

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,5-Dichloro-4-hydroxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Dichloro-4-hydroxypyridine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of this synthesis, ensuring higher yields, purity, and reproducibility. Our approach is rooted in explaining the fundamental chemical principles behind each step, empowering you to make informed decisions in your experimental work.

The synthesis of this compound, a valuable intermediate in medicinal chemistry, typically involves the selective chlorination of a hydroxypyridine precursor. This process, while effective, is prone to several challenges, including incomplete reactions, formation of isomeric byproducts, and difficulties in purification. This guide is structured to address these specific issues in a practical, question-and-answer format.

General Synthesis and Troubleshooting Workflow

The synthesis of this compound often proceeds via the chlorination of a suitable pyridone precursor. A common and potent chlorinating agent for this transformation is phosphorus oxychloride (POCl₃), which effectively converts the hydroxyl group (in its pyridone tautomeric form) into a chloro group.

G cluster_prep Stage 1: Precursor Preparation cluster_chlorination Stage 2: Chlorination cluster_purification Stage 3: Purification & Analysis cluster_troubleshooting Troubleshooting Points Start Start with 4-Hydroxypyridine or suitable precursor Precursor_Check Verify Precursor Purity (NMR, LC-MS) Start->Precursor_Check Chlorination Chlorination with POCl₃ (with or without co-reagents/solvents) Precursor_Check->Chlorination Reaction_Monitoring Monitor Reaction Progress (TLC, LC-MS) Chlorination->Reaction_Monitoring Reaction_Monitoring->Chlorination Incomplete Quench Careful Quenching (e.g., pour onto ice) Reaction_Monitoring->Quench Reaction Complete TS1 Low Yield? Incomplete Reaction? Reaction_Monitoring->TS1 Workup Aqueous Work-up & Extraction (pH adjustment) Quench->Workup TS3 Work-up Issues? Hydrolysis? Quench->TS3 Purification Purification (Recrystallization, Chromatography) Workup->Purification TS2 Impure Product? Byproducts? Workup->TS2 Analysis Final Product Analysis (NMR, MS, Elemental Analysis) Purification->Analysis

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Category 1: Low or No Product Yield

Question 1: My reaction shows very low conversion to the chlorinated product, even after extended reaction times. What are the likely causes and how can I fix this?

Answer: Low conversion is a common issue, often pointing to problems with the reagents, reaction temperature, or the inherent reactivity of the substrate.

  • Causality: The conversion of a hydroxypyridine to a chloropyridine using POCl₃ involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. This process requires sufficient thermal energy to overcome the activation barrier. Hydroxypyridines exist in equilibrium with their pyridone tautomers; the pyridone form is typically the one that reacts with POCl₃.[1] If the pyridone tautomer is not favored or if the reagents are inactive, the reaction will stall.

  • Troubleshooting Steps:

    • Reagent Quality: Phosphorus oxychloride is highly reactive with moisture.[1] Ensure you are using a fresh bottle of POCl₃ or that it has been properly stored under an inert atmosphere. Contamination with water will hydrolyze POCl₃ to phosphoric acid, rendering it ineffective.

    • Increase Reaction Temperature: Many chlorination procedures with POCl₃ require heating, often to reflux.[2] A solvent-free approach in a sealed reactor at temperatures between 140-160 °C has been shown to be highly effective and can drive the reaction to completion.[3][4]

    • Addition of a Base or Co-reagent: While the pyridine substrate can act as a base itself, the addition of another base like pyridine or diethylaniline can help neutralize the HCl generated during the reaction, which can sometimes inhibit the reaction.[5] For particularly stubborn substrates, using a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can create a more potent chlorinating environment.[6]

    • Reaction Time: While some reactions are complete within a few hours, others may require longer heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Question 2: I am getting a significant amount of starting material back after work-up, even though TLC analysis of the reaction mixture showed complete conversion. What is happening?

Answer: This is a classic sign of product hydrolysis during the aqueous work-up. The chlorinated pyridine product can be susceptible to nucleophilic attack by water, especially under harsh pH conditions, converting it back to the hydroxypyridine starting material.

  • Causality: The C-Cl bond on the pyridine ring is activated towards nucleophilic substitution. During work-up, the excess POCl₃ is quenched with water, which generates a significant amount of heat and hydrochloric and phosphoric acids. If the local temperature gets too high or if the pH is not carefully controlled, the chloride on your product can be displaced by hydroxide.

  • Troubleshooting Steps:

    • Controlled Quenching: The most critical step is to quench the reaction mixture slowly and with efficient cooling. The recommended procedure is to pour the reaction mixture carefully onto a large amount of crushed ice or into ice-cold water.[3][5] This dissipates the heat of hydrolysis of POCl₃.

    • pH Adjustment: After quenching, the solution will be highly acidic. Neutralize it carefully with a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution while keeping the temperature low (0-10 °C).[5] Avoid using strong bases like NaOH initially, as they can create localized areas of high pH that promote hydrolysis.

    • Remove Excess POCl₃ First: Before the aqueous work-up, consider removing the excess POCl₃ under reduced pressure (distillation).[5] This significantly reduces the exothermicity of the quenching step and minimizes the amount of acid generated.

    • Solvent Dilution: Before quenching, dilute the reaction mixture with an inert organic solvent like dichloromethane (CH₂Cl₂). This can help control the quenching process and facilitate subsequent extraction.[5]

Category 2: Impure Product and Side Reactions

Question 3: My final product is contaminated with an isomeric byproduct. How can I improve the regioselectivity of the chlorination?

Answer: Achieving high regioselectivity is crucial and depends heavily on the substitution pattern of your starting material.

  • Causality: The electronic properties of the pyridine ring dictate the positions most susceptible to chlorination. Electron-donating groups (like hydroxyl) and electron-withdrawing groups direct chlorination to different positions. Direct chlorination of an unsubstituted 4-hydroxypyridine might lead to a mixture of products.

  • Strategic Solutions:

    • Start with the Correct Precursor: The most reliable way to ensure the correct substitution pattern is to begin with a precursor that already has the desired substituents or blocking groups in place. For this compound, a more controlled synthesis might involve starting with a molecule like 2-amino-5-chloropyridine and converting the amino and hydroxyl groups in subsequent steps, as this locks in the chloro substitution at the 5-position early on.[7]

    • Control Reaction Conditions: In some cases, temperature and the choice of chlorinating agent can influence the isomer ratio. Milder conditions may favor the thermodynamically more stable product. Experiment with different chlorinating systems (e.g., POCl₃ alone vs. POCl₃/PCl₅).

Question 4: I observe the formation of dark, tarry byproducts, making purification difficult. What causes this and how can it be prevented?

Answer: Polymerization and decomposition are common issues when dealing with reactive intermediates under harsh, high-temperature conditions.

  • Causality: Pyridine derivatives can be sensitive to strong acids and high temperatures. The highly acidic environment created by POCl₃ and HCl at elevated temperatures can lead to charring and polymerization of the starting material or product.

  • Preventative Measures:

    • Optimize Temperature and Time: Avoid excessive heating. Use the minimum temperature and reaction time necessary for complete conversion, as determined by reaction monitoring.

    • Solvent-Free vs. Solvent-Based: While solvent-free reactions in a sealed reactor are efficient, they can concentrate reactive species.[3] If charring is severe, consider using a high-boiling inert solvent like 1,2-dichlorobenzene to moderate the reaction temperature and prevent localized overheating.

    • Purify the Starting Material: Impurities in the starting hydroxypyridine can often be the source of decomposition. Ensure your precursor is of high purity before starting the chlorination reaction.

Category 3: Work-up and Purification

Question 5: My product is difficult to extract from the aqueous layer after work-up. How can I improve the extraction efficiency?

Answer: Poor extraction efficiency can be due to the product's polarity, salt formation, or emulsions.

  • Causality: The nitrogen atom in the pyridine ring can be protonated, forming a hydrochloride salt that is water-soluble. If the pH of the aqueous layer is too acidic, your product will remain in the aqueous phase.

  • Troubleshooting Steps:

    • Careful pH Adjustment: Ensure the pH of the aqueous layer is adjusted to be neutral or slightly basic (pH 7-9) before extraction.[3] This deprotonates the pyridine nitrogen, making the molecule less polar and more soluble in organic solvents.

    • Choice of Extraction Solvent: Use a robust organic solvent like dichloromethane or ethyl acetate. Perform multiple extractions (e.g., 3-4 times) to ensure complete removal of the product.

    • Brine Wash: After extraction, wash the combined organic layers with a saturated sodium chloride (brine) solution. This helps to break emulsions and remove residual water from the organic phase.

Question 6: What is the best method to purify the final crude product?

Answer: The choice of purification method depends on the nature of the impurities and the physical properties of your product.

  • Recommended Methods:

    • Recrystallization: If your product is a solid, recrystallization is often the most effective method for removing minor impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good recovery and high purity.

    • Column Chromatography: For removing isomeric byproducts or impurities with similar solubility, silica gel column chromatography is the standard choice. Use a solvent system with appropriate polarity, as determined by TLC analysis.

    • Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an effective purification technique.[8]

Experimental Protocols & Data

Protocol: General Procedure for Chlorination of a Hydroxypyridine using POCl₃

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the hydroxypyridine precursor (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add phosphorus oxychloride (POCl₃, 3-5 eq). Note: The reaction can also be performed solvent-free in a sealed pressure vessel with equimolar POCl₃.[3]

  • Reaction: Heat the mixture to reflux (typically 110-160 °C) and stir for 2-6 hours. Monitor the reaction's progress using TLC or LC-MS.

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate, larger flask, prepare a mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.

  • Neutralization: Cool the resulting aqueous solution in an ice bath and slowly add a saturated solution of sodium bicarbonate or sodium carbonate until the pH is between 8 and 9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Table 1: Typical Reaction Parameters for Hydroxypyridine Chlorination
ParameterConditionRationale & Key Considerations
Chlorinating Agent POCl₃Standard reagent for converting pyridones to chloropyridines.[1]
POCl₃ / PCl₅A more potent combination for less reactive substrates.[6]
Reagent Ratio 1.0 - 5.0 eq. POCl₃Excess POCl₃ can serve as both reagent and solvent. Equimolar amounts can be used in sealed systems to reduce waste.[2][3]
Temperature 110 - 160 °CHigher temperatures are generally required to drive the reaction to completion.[3]
Reaction Time 2 - 24 hoursSubstrate dependent; must be monitored to avoid decomposition.
Work-up pH 8 - 9Ensures the pyridine product is in its free base form for efficient extraction.[3]

References

Technical Support Center: Purification of Crude 2,5-Dichloro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,5-dichloro-4-hydroxypyridine (CAS No. 847664-65-7). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this critical intermediate in high purity. As an important building block in medicinal chemistry, its purity is paramount for the success of subsequent synthetic steps and the integrity of final active pharmaceutical ingredients.

This document moves beyond simple protocols to provide in-depth troubleshooting, answers to frequently asked questions, and the scientific rationale behind our recommended purification strategies. We will address common issues from persistent colored impurities to the separation of structurally similar analogs, ensuring you have the expert guidance needed to overcome these hurdles. Note that this compound exists in tautomeric equilibrium with 2,5-dichloro-4(1H)-pyridinone, a factor that influences its chemical properties.[1]

Part 1: Troubleshooting Guide

This section is structured to address specific, common problems encountered during the purification of crude this compound.

Question: My crude product is a dark, oily solid with a purity below 80% by HPLC. What are the likely initial steps for a bulk cleanup?

Answer: A low-purity, discolored, and oily crude product suggests the presence of significant amounts of residual solvents, unreacted starting materials, and potentially polymeric byproducts formed during synthesis. The goal of a preliminary cleanup is to remove these gross contaminants before attempting more refined techniques like recrystallization or chromatography.

  • Causality: The synthesis of pyridine derivatives can often involve harsh conditions or complex reaction mixtures. For instance, chlorination steps might be incomplete, leaving partially chlorinated species, or side reactions could generate colored, often tar-like, impurities.[2][3] These non-crystalline, amorphous materials interfere with crystal lattice formation and can trap purer product, reducing yield and making subsequent purification difficult.

  • Recommended Action: Trituration or Slurry Wash

    • Solvent Selection: Choose a solvent in which the desired product, this compound, is poorly soluble, but the impurities are reasonably soluble. Based on its structure, non-polar to moderately polar solvents are good candidates. Consider diethyl ether, hexane, or methyl tert-butyl ether (MTBE).

    • Procedure:

      • Place the crude oil/solid in an Erlenmeyer flask with a stir bar.

      • Add a sufficient volume of the chosen solvent (e.g., 5-10 mL per gram of crude material).

      • Stir vigorously at room temperature for 30-60 minutes. The goal is to break up the crude material and dissolve the more soluble impurities. The desired product should ideally remain as a solid.

      • Collect the solid by vacuum filtration, washing the filter cake with a small amount of fresh, cold solvent.

      • Dry the resulting solid under vacuum.

    • Validation: Assess the purity of the dried solid by HPLC and compare it to the initial crude material. This step should yield a free-flowing powder with significantly improved purity, now suitable for recrystallization.

Question: I am struggling with recrystallizing my product. It either "oils out" upon cooling or crashes out as a very fine powder, indicating poor purification.

Answer: Recrystallization failure is almost always a solvent issue. "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature where the solute is still a liquid. A fine powder suggests crystallization occurred too rapidly, trapping impurities within the crystal lattice.

  • Causality: The key to successful recrystallization is finding a solvent (or solvent system) that solubilizes the compound when hot but has very limited solubility when cold. This differential solubility allows for the slow, selective formation of a pure crystal lattice. For compounds that are sparingly soluble in many common solvents, a mixed-solvent system is often required.[4]

  • Recommended Action: Systematic Solvent Screening and Mixed-Solvent Technique

    • Single Solvent Screening: Test the solubility of a small amount of your product in various solvents at room temperature and upon heating (see Table 1). Ideal solvents include alcohols (isopropanol, ethanol), esters (ethyl acetate), and potentially water, given its hydroxyl group.[5]

    • Mixed-Solvent (Anti-Solvent) Technique: This is often the most effective method.

      • Dissolve the crude product in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Examples could include DMSO or DMF for highly insoluble compounds, or hot ethanol for moderately soluble ones.[4]

      • While the solution is still hot, slowly add a "poor" or "anti-solvent" (one in which the product is insoluble, e.g., water, hexane, or diethyl ether) dropwise until the solution just begins to turn cloudy (the cloud point).

      • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

      • Allow the flask to cool slowly and undisturbed to room temperature, then potentially cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration.

Question: My final product is consistently off-white to yellow, even with high purity by HPLC. How can I obtain a colorless solid?

Answer: Persistent color often indicates the presence of highly conjugated, chromophoric impurities at very low concentrations that may not be easily separated by crystallization alone.

  • Causality: These impurities are often oxidation products or polymeric side-products formed during the synthesis or workup. They are typically large, flat molecules that can be adsorbed onto a high-surface-area material like activated carbon.

  • Recommended Action: Activated Carbon Treatment

    • Procedure: During the recrystallization process, after the crude product is fully dissolved in the hot solvent, remove the flask from the heat source.

    • Add a very small amount of activated carbon (charcoal) to the hot solution – typically 1-2% of the solute's weight. Caution: Add the carbon carefully and in small portions to the slightly cooled solution to avoid violent bumping, as the fine powder can act as nucleation sites for boiling.

    • Swirl the mixture and gently heat it again for 5-10 minutes to allow the colored impurities to adsorb onto the carbon.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

    • Allow the clarified, colorless filtrate to cool and crystallize as usual.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable, general-purpose method for purifying this compound to >99% purity?

For achieving high purity, a multi-step approach is often best. A preliminary trituration/wash to remove gross impurities, followed by a carefully optimized recrystallization (potentially with an activated carbon treatment), is a robust starting point. If co-eluting impurities remain, flash column chromatography on silica gel is the definitive method for achieving >99% purity.[6][7]

Q2: Can I use acid-base extraction for purification?

Yes, acid-base extraction is a viable and powerful technique for this class of compounds.[8]

  • Scientific Principle: this compound has a predicted pKa of approximately 6.09.[1] This makes it weakly acidic. You can exploit this by dissolving the crude material in an organic solvent (like ethyl acetate or dichloromethane) and extracting it with a dilute aqueous base (e.g., 1 M sodium carbonate or a dilute sodium hydroxide solution).

  • Workflow:

    • The deprotonated pyridinolate salt will move into the aqueous layer, leaving neutral organic impurities behind in the organic layer.

    • The layers are separated.

    • The aqueous layer is then carefully re-acidified with an acid like HCl until the pH is below ~4.[9]

    • The neutral this compound will precipitate out of the aqueous solution.

    • The pure solid can then be collected by filtration.

  • Considerations: This method is excellent for removing non-acidic impurities. However, it will not separate the target compound from any other acidic impurities with a similar pKa.

Q3: What analytical techniques are essential for confirming the purity and identity of the final product?

A combination of techniques is necessary for full characterization:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity. A well-developed method can quantify the main peak and detect impurities down to <0.1% area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can help identify impurities if they are present at sufficient levels (>1-2%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q4: What are the key safety and handling precautions for this compound?

Based on available safety data for this compound and its analogs, the following precautions should be taken[1][10]:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. The compound is listed as causing skin and serious eye irritation, and may cause respiratory irritation.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1][10]

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from an Ethanol/Water System

This protocol is suitable for material that is already >85% pure but contains minor impurities.

  • Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask.

  • Add 50 mL of ethanol and heat the mixture to a gentle boil with stirring until the solid is completely dissolved.

  • If the solution is colored, remove it from the heat and add ~50 mg of activated carbon. Swirl and gently reheat for 5 minutes.

  • If carbon was used, perform a hot filtration through fluted filter paper into a clean, pre-warmed flask.

  • To the hot, clear solution, add deionized water dropwise until the solution shows persistent cloudiness.

  • Add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Place the flask in an ice bath for at least 1 hour to maximize crystallization.

  • Collect the crystals by vacuum filtration, washing the filter cake with a small amount of a cold 1:1 ethanol/water mixture.

  • Dry the purified crystals under vacuum at 40-50°C to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This is the method of choice for separating structurally similar impurities.

  • Slurry Preparation: In a small beaker, dissolve or suspend 1.0 g of the crude material in a minimal amount of dichloromethane (DCM). Add ~1.5 g of silica gel and mix to form a thick slurry. Evaporate the solvent to obtain a dry, free-flowing powder (this is known as dry loading).

  • Column Packing: Wet-pack a glass chromatography column with silica gel using a hexane/ethyl acetate mixture as the eluent. A typical starting eluent could be 9:1 hexane:ethyl acetate.

  • Loading: Carefully add the dry-loaded sample to the top of the packed silica gel bed.

  • Elution: Begin elution with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., move to 8:2, then 7:3 hexane:ethyl acetate). The optimal gradient will depend on the specific impurities.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Part 4: Data & Visualization

Data Tables

Table 1: Qualitative Solubility of this compound

SolventSolubility at 25°CSolubility at Boiling PointNotes
WaterSparingly Soluble[5][11]Moderately SolubleGood anti-solvent for recrystallization from alcohols.
HexaneInsolubleInsolubleUseful for trituration/washing.
DichloromethaneSparingly SolubleSolubleCommon solvent for chromatography.
Ethyl AcetateSparingly SolubleSolubleGood single solvent for recrystallization.
Ethanol/MethanolModerately SolubleVery SolubleGood "good" solvent for mixed-solvent recrystallization.
DMF/DMSOSolubleVery SolubleUse only when necessary for highly impure samples.[4]

Table 2: Comparison of Purification Techniques

TechniqueProsConsBest For
Trituration/Wash Fast, simple, good for bulk cleanup.Low resolution, only removes highly soluble impurities.Initial purification of very crude (<80%) material.
Recrystallization Excellent for high purity, scalable.Requires careful solvent selection, can have yield loss.Purifying material that is already >85% pure.
Acid-Base Extraction Excellent for removing neutral impurities, scalable.Does not remove acidic impurities, requires solvent use.Removing non-ionizable contaminants.
Column Chromatography Highest resolution, separates very similar compounds.Labor-intensive, requires significant solvent, less scalable.Final polishing to >99.5% purity or separating isomers.

Visual Workflows

Troubleshooting_Flowchart start Crude Product Analysis purity_check Purity < 85% by HPLC? Dark Oil or Tarry Solid? start->purity_check color_check High Purity (>95%) but Off-White/Yellow? purity_check->color_check No action_wash Action: Perform Trituration / Slurry Wash purity_check->action_wash Yes recrystall_fail Recrystallization Fails? (Oiling Out / Fine Powder) color_check->recrystall_fail No action_carbon Action: Use Activated Carbon during Recrystallization color_check->action_carbon Yes final_purity Purity >99% but Isomers Present? recrystall_fail->final_purity No action_solvent Action: Systematic Solvent Screening Use Mixed-Solvent System recrystall_fail->action_solvent Yes action_chrom Action: Flash Column Chromatography final_purity->action_chrom Yes end_node Pure Product final_purity->end_node No action_wash->color_check action_carbon->end_node action_solvent->end_node action_chrom->end_node

Caption: Troubleshooting flowchart for common purification issues.

Method_Selection_Workflow start Assess Crude Material purity_level What is the initial purity level? start->purity_level impurity_type What is the nature of the main impurities? recrystall Recommended Method: Recrystallization impurity_type->recrystall Minor impurities, good crystallinity chromatography Recommended Method: Column Chromatography impurity_type->chromatography Structurally similar impurities/isomers extraction Recommended Method: Acid-Base Extraction impurity_type->extraction Primarily neutral (non-acidic) impurities purity_level->impurity_type

Caption: Workflow for selecting the optimal purification method.

References

Technical Support Center: Stability and Degradation of 2,5-Dichloro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2,5-Dichloro-4-hydroxypyridine (CAS 847664-65-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the optimal storage and handling conditions for solid this compound?

A1: Proper storage is critical to maintain the integrity of this compound. Based on supplier safety data sheets and the compound's chemical nature, the following conditions are recommended:

  • Temperature: Store in a refrigerator at 2-8°C.[1]

  • Atmosphere: Store under an inert gas, such as nitrogen or argon.[1] This is crucial as related hydroxypyridine compounds can be sensitive to air and light.

  • Container: Use a tightly sealed container to prevent moisture absorption, as the compound may be hygroscopic.[2]

  • Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[3] Avoid creating dust.

Q2: How stable is this compound in common laboratory solvents?

A2: While specific stability data in various solvents is not extensively published, we can infer stability based on its structure and data from analogous compounds. The pyridine ring system, particularly when substituted, can be susceptible to degradation under certain conditions.[4]

  • pH is a critical factor. Pyridine derivatives can be extremely unstable in alkaline media and labile in acidic media.[4] Therefore, preparing solutions in neutral, aprotic solvents (e.g., anhydrous Acetonitrile, THF, Dioxane) is advisable for short-term use.

  • Recommendation: Before preparing stock solutions for extended storage, perform a small-scale, short-term stability study. Dissolve a known concentration of the compound in the desired solvent, store it under the intended conditions (e.g., 4°C, protected from light), and analyze it by HPLC at regular intervals (e.g., 0, 24, 48, 72 hours) to check for the appearance of degradation products.

Q3: What are the primary chemical liabilities of this compound that can lead to degradation?

A3: The structure of this compound suggests several potential degradation pathways. Understanding these is key to designing robust experiments.

  • Hydrolysis: The compound is susceptible to pH-dependent hydrolysis. Similar pyridine structures show significant instability in both acidic and, particularly, alkaline conditions.[4]

  • Oxidation: The electron-rich hydroxypyridine ring is a potential target for oxidation. Avoid strong oxidizing agents.[2][3] Forced degradation studies on related molecules frequently use hydrogen peroxide to simulate oxidative stress.[4][5]

  • Photodegradation: Chlorinated pyridines are known to be susceptible to photodegradation upon exposure to UV light.[6][7] This can lead to dehalogenation and the formation of various intermediates.

  • Thermal Stress: While generally stable under recommended storage conditions, exposure to high temperatures can induce degradation.[8]

Section 2: Troubleshooting Guide for Experimental Issues

This section provides a logical framework for diagnosing and resolving common problems encountered during experiments involving this compound.

Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)

You are running a sample of this compound and observe new, unexpected peaks that were not present in the initial analysis of the starting material.

G cluster_checks Initial Checks cluster_investigation Systematic Investigation start Unexpected Peaks Observed check_storage 1. Verify Storage Conditions (Temp, Inert Gas, Light, Moisture) start->check_storage check_solution 2. Assess Sample Solution (Solvent pH, Age, Storage) check_storage->check_solution check_method 3. Review Analytical Method (Mobile Phase pH, Temp) check_solution->check_method forced_degradation 4. Perform Forced Degradation Study (Acid, Base, H2O2, Heat, Light) check_method->forced_degradation id_degradants 5. Identify Degradants (LC-MS, NMR) forced_degradation->id_degradants compare 6. Compare Degradation Profile (Match unexpected peaks to known degradants) id_degradants->compare conclusion Conclusion: Source of degradation identified. Modify experimental protocol. compare->conclusion

Caption: Troubleshooting workflow for identifying the source of unexpected peaks.

  • Step 1: Verify Storage of Solid Compound: Confirm that the material was stored as recommended (2-8°C, inert atmosphere, protected from light).[1] Improper storage is a common cause of initial purity loss.

  • Step 2: Assess Sample Solution:

    • Solvent/Diluent: What is the pH of your sample diluent? If it is acidic or basic, this could be the cause. Switch to a neutral buffer or aprotic solvent.

    • Age and Storage: How old is the solution? Was it stored protected from light and at a low temperature? Prepare fresh solutions daily if stability is a concern.

  • Step 3: Review Analytical Method: Is your mobile phase strongly acidic or basic? While necessary for chromatography, prolonged exposure on an autosampler can cause on-column or in-vial degradation.

  • Step 4: Perform a Forced Degradation Study: To proactively identify potential degradants, conduct a forced degradation study (see Protocol 1). This will create a profile of degradation products under various stress conditions.[8][9][10]

  • Step 5: Identify Degradants: Use LC-MS to get mass information on the unknown peaks and compare them to the masses of potential degradants identified in your forced degradation study.

  • Step 6: Compare and Conclude: Matching the retention times and mass data of your unexpected peaks to those generated during the forced degradation study provides strong evidence for the degradation pathway and allows you to modify your experimental conditions to avoid it.

Issue 2: Inconsistent or Low Reaction Yields

You are using this compound as a starting material, but your reaction yields are variable or consistently lower than expected.

  • Possible Cause 1: Purity of Starting Material. The compound may have degraded during storage.

    • Solution: Always verify the purity of your starting material via HPLC or NMR before beginning a reaction. Use freshly opened vials when possible.

  • Possible Cause 2: Incompatibility with Reaction Conditions.

    • pH: Are you using strong acids or bases in your reaction? The compound is labile under these conditions.[4] Consider alternative reagents or a buffered system if possible.

    • Oxidants: Does your reaction mixture contain oxidizing agents? This can lead to oxidative degradation of the hydroxypyridine ring.[2][3]

    • Temperature: If your reaction is run at elevated temperatures, the compound may be thermally degrading. Run a control experiment where you heat the starting material in the reaction solvent to assess its thermal stability under the reaction conditions.

Section 3: Experimental Protocols and Data

This section provides standardized protocols for assessing the stability of this compound and a hypothetical degradation pathway based on related chemistries.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand degradation pathways and develop stability-indicating analytical methods.[8][9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

1. Preparation:

  • Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Set up five separate reactions from the stock solution in tightly sealed, transparent vials (except for the thermal and photo samples). Include a control sample kept at 4°C in the dark.

Stress ConditionProcedureTypical Duration & TempQuenching Step
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl.24-72 hours at 60°CNeutralize with 1 mL of 0.1 M NaOH.
Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH.2-8 hours at Room TempNeutralize with 1 mL of 0.1 M HCl.
Oxidation Mix 1 mL of stock with 1 mL of 3% H₂O₂.24 hours at Room TempN/A (dilution may suffice)
Thermal Place a sealed vial of the stock solution in an oven.72 hours at 80°CCool to room temperature.
Photolytic Place a quartz vial of stock in a photostability chamber.Expose to 1.2 million lux hours and 200 watt hours/m² of UV light (ICH Q1B).N/A

3. Analysis:

  • After the designated time, or once sufficient degradation is observed, quench the reactions as described.

  • Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analyze all samples, including the control, by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method

This method is a starting point and should be optimized for your specific application to ensure adequate separation of the parent compound from all potential degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 280 nm (or DAD to assess peak purity)

  • Injection Volume: 10 µL

Hypothetical Degradation Pathway

While the specific degradation products of this compound must be confirmed experimentally, a plausible degradation pathway can be proposed based on the known reactivity of related halogenated and hydroxylated pyridines.[11][12][13] Key reactions may include nucleophilic substitution of the chlorine atoms (hydrolysis), further hydroxylation, and eventual ring-opening.

G A This compound B 2-Chloro-4,5-dihydroxypyridine A->B Hydrolysis / SNAr (OH- replaces Cl at C5) C 5-Chloro-2,4-dihydroxypyridine A->C Hydrolysis / SNAr (OH- replaces Cl at C2) D 2,4,5-Trihydroxypyridine B->D Hydrolysis C->D Hydrolysis E Ring-Opened Products (e.g., Maleamic acid derivatives) D->E Oxidative Cleavage

Caption: Hypothetical degradation pathways involving hydrolysis and oxidation.

References

Technical Support Center: Synthesis of 2,5-Dichloro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2,5-Dichloro-4-hydroxypyridine. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate common challenges and improve your synthetic yield.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its successful synthesis with high yield and purity is crucial for the efficient production of these target molecules. This guide will explore a common synthetic approach and provide solutions to potential issues you may encounter during your experiments.

A plausible and efficient synthetic route to this compound involves a two-step process: the initial synthesis of a dihydroxypyridine intermediate, followed by a selective chlorination step. Understanding the intricacies of each step is key to optimizing the overall yield.

Troubleshooting Guide

This section addresses specific problems you might face during the synthesis of this compound, providing explanations and actionable solutions.

Issue 1: Low Yield of 2,5-Dihydroxypyridine Intermediate

Question: My synthesis of the 2,5-dihydroxypyridine intermediate from maleic diester and nitromethane consistently results in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the formation of the 2,5-dihydroxypyridine intermediate can often be attributed to several factors related to the initial condensation and subsequent cyclization reactions.

Potential Causes and Solutions:

  • Incomplete Condensation Reaction: The initial Michael addition of nitromethane to the maleic diester is a critical step.

    • Base Selection: The choice and amount of the organic base are crucial. While DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is commonly used, its concentration should be optimized. Too little base can lead to an incomplete reaction, while an excess can promote side reactions.

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction temperature should be carefully controlled as described in established protocols, typically around 65-70°C.[1]

  • Inefficient Hydrogenation and Cyclization: The subsequent reduction of the nitro group and cyclization to form the dihydroxypyridine ring is another critical phase.

    • Catalyst Activity: The palladium on carbon (Pd/C) catalyst used for hydrogenation can lose activity over time or if not handled properly. Use a fresh, high-quality catalyst for each reaction. Ensure the catalyst is not exposed to air or moisture for extended periods.

    • Hydrogen Pressure: The pressure of hydrogen gas during the reaction is a key parameter. A pressure of 0.1 to 0.3 MPa is generally recommended.[1] Inconsistent or low pressure will result in incomplete reduction.

    • Solvent Purity: The presence of impurities in the solvent (e.g., methanol) can poison the catalyst. Use anhydrous, high-purity solvents for the best results.

Experimental Protocol: Synthesis of 2,5-Dihydroxypyridine

  • To a 500 mL four-neck flask equipped with a stirrer, thermometer, and reflux condenser, add 30.5 g (0.5 mol) of nitromethane, 86.1 g (0.5 mol) of diethyl maleate, and 1.8 g of DBU.

  • Heat the mixture with stirring to 65-70°C and maintain this temperature for 5 hours.

  • After the reaction, cool the mixture to 20-25°C.

  • Add 200 g of methanol and 1.8 g of palladium on carbon catalyst to the flask.

  • Pressurize the flask with hydrogen gas to 0.1-0.3 MPa.

  • Heat the reaction mixture to 30-35°C and stir for 10 hours.

  • After the reaction is complete, replace the hydrogen atmosphere with nitrogen gas three times.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate by evaporation to dryness.

  • Add 100 g of methyl tertiary butyl ether to the residue and recrystallize to obtain 2,5-dihydroxypyridine as a light yellow solid.

Issue 2: Poor Yield and/or Formation of Side Products During Chlorination

Question: During the chlorination of my dihydroxy- or aminohydroxy-pyridine precursor to obtain this compound, I'm observing a low yield of the desired product and the formation of several impurities. How can I optimize the chlorination step?

Answer:

The chlorination step is often the most challenging part of the synthesis, with the potential for over-chlorination, under-chlorination, or the formation of undesired isomers.

Potential Causes and Solutions:

  • Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this type of transformation.[1] However, other reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can also be used, and their reactivity may need to be evaluated for your specific substrate.

  • Reaction Temperature and Time: The temperature of the chlorination reaction is critical. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can result in the formation of tar and other degradation products. A typical temperature range for chlorination with POCl₃ is 40-160°C.[1] The reaction time should also be optimized by monitoring the reaction progress.

  • Stoichiometry of the Chlorinating Agent: The molar ratio of the chlorinating agent to the pyridine precursor is a key parameter to control. An excess of the chlorinating agent can lead to over-chlorination, while an insufficient amount will result in incomplete conversion. A molar ratio of the dihydroxypyridine to the chlorinating agent of 1:5-15 is often a good starting point.[1]

  • Work-up Procedure: The work-up after the chlorination reaction is crucial for isolating the product and removing excess reagents and byproducts.

    • Quenching: The reaction mixture should be carefully quenched by slowly adding it to ice water to hydrolyze any remaining chlorinating agent.

    • Neutralization: The pH of the aqueous solution should be carefully adjusted to 7-9 using a base like sodium hydroxide to ensure the product is in its free base form for efficient extraction.

    • Extraction: Use an appropriate organic solvent, such as dichloromethane, for extraction. Multiple extractions will ensure complete recovery of the product.

Data Presentation: Chlorination Reaction Parameters

ParameterRecommended RangeRationale
Chlorinating Agent POCl₃, SOCl₂, PCl₅POCl₃ is commonly used and effective.
Molar Ratio (Substrate:Agent) 1:5 to 1:15Balances complete reaction with minimizing side products.
Temperature 40 - 160 °COptimizes reaction rate while minimizing degradation.
Reaction Time 2 - 8 hoursMonitor by TLC/HPLC for completion.
Work-up pH 7 - 9Ensures product is in a form suitable for extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most logical and commonly referenced starting point for a synthesis that would lead to this compound is a suitably substituted pyridine ring that can undergo chlorination and/or functional group interconversion. Based on available literature for related compounds, a plausible precursor would be a di- or tri-hydroxypyridine, or an aminodihydroxypyridine. For instance, the synthesis of 2,5-dichloropyridine often commences from 2,5-dihydroxypyridine.[1]

Q2: What are the key reaction parameters to control for optimal yield?

A2: To achieve optimal yield, several parameters must be carefully controlled throughout the synthesis:

  • Purity of Reagents and Solvents: Use high-purity, anhydrous reagents and solvents to avoid side reactions and catalyst poisoning.

  • Reaction Temperature: Precise temperature control is critical in both the condensation/cyclization and chlorination steps to prevent the formation of byproducts and decomposition.

  • Stoichiometry: The molar ratios of reactants, especially the base in the condensation step and the chlorinating agent, must be carefully optimized.

  • Reaction Time: Monitoring the reaction to completion is essential to maximize the conversion of starting materials without allowing for product degradation.

  • Atmosphere: The hydrogenation step requires a controlled hydrogen atmosphere, while other steps may benefit from an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: What are the common impurities I should look out for, and how can I minimize them?

A3: Common impurities can include:

  • Incompletely reacted starting materials: Minimized by ensuring optimal reaction conditions (temperature, time, stoichiometry).

  • Mono-chlorinated or tri-chlorinated pyridines: Resulting from incomplete or excessive chlorination. This can be controlled by optimizing the amount of chlorinating agent and reaction time.

  • Isomeric products: Depending on the precursor, chlorination might occur at other positions on the pyridine ring. The choice of a precursor that directs chlorination to the 2 and 5 positions is key.

  • Polymerization or degradation products: Often appear as tar-like substances and can be minimized by careful temperature control and avoiding overly harsh reaction conditions.

Q4: What are the recommended purification methods for this compound?

A4: The final product can be purified using a combination of techniques:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., methyl tertiary butyl ether, ethanol/water) should be determined experimentally.

  • Column Chromatography: For more challenging separations of impurities with similar polarities, column chromatography using silica gel is a powerful technique. A suitable eluent system would need to be developed, likely a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

  • Distillation under reduced pressure: If the product is a high-boiling liquid or a solid with a suitable sublimation point, vacuum distillation or sublimation can be an effective purification method.

Visualization of the Synthetic Workflow

The following diagram illustrates a plausible workflow for the synthesis of this compound.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Chlorination & Purification start Maleic Diester + Nitromethane condensation Condensation (Base Catalyzed) start->condensation hydrogenation Hydrogenation & Cyclization (Pd/C, H2) condensation->hydrogenation intermediate 2,5-Dihydroxypyridine hydrogenation->intermediate chlorination Selective Chlorination (e.g., POCl3) intermediate->chlorination Precursor workup Aqueous Work-up & Neutralization chlorination->workup extraction Solvent Extraction workup->extraction purification Purification (Recrystallization/ Chromatography) extraction->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

References

Technical Support Center: 2,5-Dichloro-4-hydroxypyridine Reaction Side-Product Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-dichloro-4-hydroxypyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the side-products encountered during reactions with this versatile intermediate. My aim is to equip you with the knowledge to anticipate, identify, and mitigate the formation of unwanted byproducts, ensuring the integrity and efficiency of your synthetic routes.

Introduction: The Dual Reactivity of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its chemical nature presents unique challenges. The molecule exists as a tautomeric equilibrium between the 4-hydroxypyridine form and the 4-pyridone form. This duality makes it an ambident nucleophile, leading to potential competition between N- and O-alkylation, a common source of side-products. Furthermore, the presence of two chlorine atoms on the electron-deficient pyridine ring opens avenues for nucleophilic aromatic substitution and reductive dechlorination, further complicating reaction outcomes. This guide will dissect these common issues and provide practical solutions.

Troubleshooting Guide: Common Side-Products and Mitigation Strategies

This section addresses specific problems you may encounter during your experiments, providing explanations for their occurrence and actionable steps to resolve them.

Question 1: My reaction with an alkyl halide has produced two distinct products. How can I identify them and favor the formation of one over the other?

This is a classic case of competing N-alkylation versus O-alkylation.[1][2][3] The two products are likely the N-alkylated 2,5-dichloro-4-pyridone and the O-alkylated 2,5-dichloro-4-alkoxypyridine.

Causality: The regioselectivity of alkylation is influenced by several factors, including the nature of the electrophile, the base, and the solvent.[4]

  • Hard and Soft Acid-Base (HSAB) Theory: Nitrogen is generally a softer nucleophile than oxygen. Therefore, "soft" electrophiles (e.g., alkyl iodides) tend to favor N-alkylation, while "hard" electrophiles (e.g., dimethyl sulfate, alkyl triflates) are more likely to result in O-alkylation.[2]

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO can favor N-alkylation, while polar protic solvents may favor O-alkylation through hydrogen bonding with the oxygen atom.

  • Base Selection: The choice of base can influence which tautomer is more prevalent in the reaction mixture.

Troubleshooting and Mitigation:

StrategyActionRationale
Favoring N-Alkylation Use a soft alkylating agent (e.g., R-I or R-Br). Employ a non-coordinating base like potassium carbonate in a polar aprotic solvent such as DMF.This combination promotes the reaction at the softer nitrogen center.
Favoring O-Alkylation Use a hard alkylating agent (e.g., dimethyl sulfate, R-OTf). A stronger, bulkier base like potassium tert-butoxide can be used to deprotonate the hydroxyl group.This approach favors reaction at the harder oxygen nucleophile.
Product Identification Utilize NMR spectroscopy (¹H, ¹³C, HMBC, HSQC, and ROESY) and mass spectrometry.[1][3]See the detailed analytical protocols in the "Experimental Protocols" section below.

Diagram: N- vs. O-Alkylation of this compound

G cluster_0 This compound Tautomers cluster_1 Alkylation Pathways Pyridone 2,5-Dichloro-4-pyridone Hydroxypyridine This compound Pyridone->Hydroxypyridine Tautomerization N_Alkylated N-Alkyl-2,5-dichloro-4-pyridone Pyridone->N_Alkylated N-Alkylation (Soft Electrophile, e.g., R-I) O_Alkylated 2,5-Dichloro-4-alkoxypyridine Hydroxypyridine->O_Alkylated O-Alkylation (Hard Electrophile, e.g., R-OTs)

Caption: Competing N- and O-alkylation pathways.

Question 2: I am observing a byproduct with a mass corresponding to the loss of one chlorine atom. What is happening and how can I prevent it?

This side-product is likely a monochloro-hydroxypyridine derivative, resulting from reductive dechlorination.[5][6]

Causality: Reductive dechlorination can occur under certain reaction conditions, particularly those involving catalytic hydrogenation or the use of reducing metals like zinc in an acidic medium.[5][6] The chlorine atoms on the electron-deficient pyridine ring are susceptible to removal.

Troubleshooting and Mitigation:

StrategyActionRationale
Avoid Harsh Reducing Conditions If your desired transformation is not a reduction, avoid reagents like H₂/Pd/C, zinc dust, or other strong reducing agents.These conditions are known to promote dechlorination of aryl halides.
Catalyst Selection for Hydrogenation If hydrogenation of another functional group is necessary, screen different catalysts and conditions. A less active catalyst or milder conditions (lower pressure, shorter reaction time) may prevent dechlorination.Catalyst activity and reaction parameters play a crucial role in selectivity.
pH Control In reactions involving metals, maintaining a neutral or slightly basic pH can sometimes suppress reductive dechlorination.Acidic conditions can promote the reduction potential of some metals.

Diagram: Reductive Dechlorination Side-Reaction

G Start This compound Desired Desired Product Start->Desired Desired Reaction Reducing Reducing Conditions (e.g., H₂, Pd/C or Zn, H⁺) Start->Reducing SideProduct Monochloro-hydroxypyridine (Dechlorination Side-Product) Reducing->SideProduct Undesired Dechlorination

Caption: Pathway for undesired reductive dechlorination.

Question 3: My reaction with a strong nucleophile seems to have displaced a chlorine atom. Is this expected?

Yes, this is a known reactivity pattern for electron-deficient aromatic rings, known as Nucleophilic Aromatic Substitution (SNAr).[7][8][9]

Causality: The pyridine ring, especially with electron-withdrawing chloro-substituents, is activated towards attack by strong nucleophiles. The negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, stabilizing the transition state.[7][10]

Troubleshooting and Mitigation:

StrategyActionRationale
Control of Nucleophile Concentration and Reactivity Use the stoichiometric amount of the intended nucleophile. Avoid using highly reactive nucleophiles if substitution at the chlorine is not the desired outcome.Excess or highly reactive nucleophiles will increase the rate of SNAr.
Temperature Control Run the reaction at the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate.SNAr reactions often have a higher activation energy than other processes.
Protecting Groups If the nucleophile is intended to react elsewhere on a substrate, consider protecting the nucleophilic site on this compound if it is not the intended reaction partner.This can prevent unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in commercially available this compound?

A1: Commercial batches may contain small amounts of isomeric dichloropyridines or trichloropyridines from the manufacturing process. It is advisable to check the purity of the starting material by techniques like GC-MS or HPLC before use, as these impurities could lead to unexpected side-products in your reaction.

Q2: How can I purify my final product from unreacted this compound?

A2: Due to the acidic nature of the hydroxyl group, acid-base extraction can be an effective purification method. Dissolving the crude product in an organic solvent and washing with a dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃) can extract the unreacted acidic starting material into the aqueous layer.

Q3: Can polymerization be an issue?

A3: Under harsh basic or high-temperature conditions, pyridine derivatives can sometimes undergo polymerization or decomposition, leading to the formation of dark, tarry substances.[6] It is always recommended to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and to monitor the reaction temperature carefully.

Experimental Protocols

Protocol 1: NMR Analysis for Distinguishing N- vs. O-Alkylated Isomers

This protocol provides a general guideline for using NMR to differentiate between the N- and O-alkylated products of this compound.[1][3]

1. Sample Preparation:

  • Dissolve a small amount of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

2. Data Acquisition:

  • Acquire standard ¹H and ¹³C NMR spectra.
  • Acquire 2D NMR spectra:
  • HSQC/HMQC: To correlate directly bonded protons and carbons.
  • HMBC: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for distinguishing the isomers.
  • ROESY/NOESY: To identify through-space correlations.

3. Spectral Interpretation:

IsomerKey HMBC CorrelationRationale
N-Alkyl-2,5-dichloro-4-pyridone The protons on the α-carbon of the alkyl group will show a correlation to the carbonyl carbon (C4) of the pyridone ring.This indicates a C-N bond.
2,5-Dichloro-4-alkoxypyridine The protons on the α-carbon of the alkyl group will show a correlation to the carbon bearing the oxygen (C4).This confirms a C-O bond.
Protocol 2: HPLC Method for Reaction Monitoring

This protocol outlines a general reverse-phase HPLC method for monitoring the progress of reactions involving this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

This method should provide good separation of the relatively polar starting material from the less polar N- and O-alkylated products. Retention times will need to be confirmed with standards.

References

Technical Support Center: Recrystallization of 2,5-Dichloro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2,5-Dichloro-4-hydroxypyridine. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. Recrystallization is a powerful technique for purification, but its success hinges on a rational approach to solvent selection and troubleshooting. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address the specific challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs) on Solvent Selection

Q1: What is the best starting point for selecting a recrystallization solvent for this compound?

A1: The selection of an appropriate solvent is the most critical step for successful recrystallization. The guiding principle is that the target compound should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures. For this compound, we must consider its key structural features:

  • Polarity: The molecule possesses two electronegative chlorine atoms, a polar hydroxyl (-OH) group, and a pyridine ring nitrogen. These features make the molecule significantly polar.

  • Hydrogen Bonding: The hydroxyl group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively. This favors interaction with polar protic solvents.

  • Tautomerism: This compound exists in equilibrium with its tautomeric form, 2,5-dichloro-1H-pyridin-4-one.[1] This pyridone form contains a highly polar amide-like structure, which further increases its affinity for polar solvents.

Given these characteristics, the most logical starting points are polar protic solvents . Alcohols, water, or mixtures thereof are excellent candidates. A patent describing the purification of the closely related 2,5-dichloropyridine specifically highlights the efficacy of crystallization from an alcohol/water mixture .[2] General experience with pyridine derivatives also points to ethanol as a reliable choice.[3][4]

The following table summarizes promising solvents for initial screening.

Solvent SystemBoiling Point (°C)Rationale & Key Characteristics
Ethanol/Water 78-100Primary Recommendation. Excellent solvating power when hot due to the ethanol component, with water acting as an anti-solvent to reduce solubility upon cooling. Allows for fine-tuning of polarity.
Isopropanol 82A good single-solvent option. Less polar than ethanol, potentially offering a better solubility differential between hot and cold conditions.
Ethanol 78A general and effective solvent for many polar organic solids, including pyridine derivatives.[3][4]
Water 100While 4-hydroxypyridine itself is water-soluble, the dichloro- substitution decreases aqueous solubility.[1] Water is a viable anti-solvent and could work for highly impure samples where impurities are non-polar.
Ethyl Acetate 77A moderately polar solvent. May be useful if the compound is too soluble in alcohols. Can be paired with a non-polar anti-solvent like hexanes.
Q2: My compound is either too soluble or poorly soluble in all my trial single solvents. How do I develop a mixed-solvent system?

A2: This is a common challenge that is effectively solved using a binary, or two-solvent, system. The strategy involves pairing a "good" solvent, in which your compound is readily soluble, with a miscible "bad" solvent (or anti-solvent), in which it is nearly insoluble.

Systematic Approach to Developing a Mixed-Solvent System:

  • Identify the "Good" Solvent: Find a solvent that completely dissolves your crude this compound at or near its boiling point. Based on its polarity, this is likely to be ethanol, acetone, or ethyl acetate.

  • Identify the "Bad" (but Miscible) Solvent: Find a solvent in which your compound is poorly soluble even when hot. This solvent must be fully miscible with the "good" solvent. Common anti-solvents for polar compounds include hexanes, heptane, or water.

  • Execute the Protocol: Dissolve the crude solid in a minimal amount of the hot "good" solvent. Then, add the "bad" solvent dropwise to the hot solution until you observe persistent cloudiness (turbidity). This indicates the point of saturation. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Commonly successful pairs for pyridine-type compounds include n-Hexane/Acetone and n-Hexane/Ethyl Acetate .[3] For this compound, an Ethanol/Water system is highly recommended as a starting point.

Q3: How does the tautomerism of this compound specifically affect solvent choice?

A3: The tautomeric equilibrium between the hydroxy form and the pyridone form is a crucial consideration that strongly influences intermolecular forces and, therefore, solubility.

Caption: Tautomeric equilibrium of the target compound.

  • Hydroxy Form: Possesses an aromatic ring and a phenolic hydroxyl group. This form can participate in hydrogen bonding as both a donor (-OH) and an acceptor (ring nitrogen).

  • Pyridone Form: This tautomer breaks the ring's aromaticity but features a highly polarized carbonyl group (C=O) and an N-H bond. This structure is capable of forming very strong, dimeric hydrogen bonds, similar to those seen in amides.

Implication for Solvents: Both tautomers are highly polar and capable of strong hydrogen bonding. Protic solvents like alcohols and water are exceptionally effective because they can competitively hydrogen bond with the solute molecules, breaking up the strong solute-solute interactions (crystal lattice) and facilitating dissolution, especially at elevated temperatures. This dual nature strongly reinforces the recommendation to begin with polar protic solvent systems.

Part 2: Troubleshooting Guide

Even with a well-chosen solvent, experimental issues can arise. The following guide provides systematic solutions to the most common problems encountered during the recrystallization of pyridine derivatives.

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out: The compound separates as a liquid layer instead of forming solid crystals.1. The boiling point of the solvent is higher than the melting point of the impure compound. 2. The sample is highly impure, causing significant melting point depression.[5]1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional "good" solvent to lower the saturation temperature. 3. Ensure very slow cooling to give molecules time to orient into a crystal lattice. 4. If the problem persists, switch to a solvent system with a lower boiling point.[5]
No Crystal Formation: The solution remains clear upon cooling, even in an ice bath.1. The solution is not supersaturated; too much solvent was used.[5] 2. The compound has a high kinetic barrier to nucleation.1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites.[5] 2. Seed Crystals: Add a tiny crystal from a previous batch if available. 3. Concentrate: Gently heat the solution to boil off a portion of the solvent, then attempt to cool again.[5]
Flash Crystallization: The solid crashes out instantly as a fine powder upon cooling.1. The solution is too concentrated (too little solvent). 2. The solution was cooled too rapidly.[5]This process is non-selective and traps impurities. 1. Reheat the mixture to redissolve the solid. 2. Add a small aliquot (2-5% of total volume) of additional hot solvent. 3. Insulate the flask (e.g., with paper towels) to ensure slow cooling to room temperature before moving to an ice bath.[5]
Poor Recovery / Low Yield: The final mass of pure crystals is disappointingly low.1. Excessive solvent was used, leaving a large amount of the compound dissolved in the mother liquor.[5] 2. The crystals were filtered before crystallization was complete. 3. The compound has significant solubility even at low temperatures in the chosen solvent.1. Before filtering, ensure the flask has spent adequate time in an ice bath (at least 20 minutes) to maximize precipitation. 2. Minimize the amount of cold solvent used for washing the collected crystals. 3. Collect the filtrate (mother liquor) and concentrate it by ~75% on a rotary evaporator to recover a second crop of crystals. Note: this crop may be less pure than the first.

Troubleshooting Workflow

troubleshooting start Begin Cooling oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_add_solvent Reheat to dissolve. Add more solvent. Cool slowly. oiling_out->reheat_add_solvent Yes flash_crash Solid 'Crashes Out' Instantly? no_crystals->flash_crash No scratch_seed 1. Scratch flask. 2. Add seed crystal. 3. Boil off some solvent. no_crystals->scratch_seed Yes success Slow Crystal Growth (Ideal Outcome) flash_crash->success No reheat_dilute Reheat to dissolve. Add 2-5% more solvent. Insulate & cool slowly. flash_crash->reheat_dilute Yes end_process Filter, Wash & Dry Crystals success->end_process reheat_add_solvent->start Retry scratch_seed->start Retry reheat_dilute->start Retry

Caption: Decision tree for troubleshooting common recrystallization issues.

Part 3: Experimental Protocols

General Recrystallization Workflow

workflow dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filt 2. Hot Filtration (If insoluble impurities exist) dissolve->hot_filt Optional cool_slow 3. Slow Cooling (To Room Temperature) dissolve->cool_slow No Insoluble Impurities hot_filt->cool_slow cool_ice 4. Ice Bath Cooling (Maximize Precipitation) cool_slow->cool_ice filter 5. Vacuum Filtration (Collect Crystals) cool_ice->filter wash 6. Wash with Cold Solvent filter->wash dry 7. Dry Crystals wash->dry

Caption: Standard experimental workflow for purification by recrystallization.

Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol)
  • Preparation: Place the crude this compound in an Erlenmeyer flask (do not use a beaker). Add a magnetic stir bar.

  • Dissolution: Add a small portion of isopropanol to the flask and bring the mixture to a gentle boil on a hot plate with stirring. Continue adding the solvent in small portions until the solid has just completely dissolved. Avoid adding a large excess.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and place it on an insulating surface (e.g., a cork ring or wood block). Allow it to cool undisturbed to room temperature. Crystal formation should begin during this stage.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize the yield of precipitated solid.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization (Example: Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethanol required for complete dissolution.

  • Addition of Anti-solvent: While keeping the solution hot, add water dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).

  • Clarification: Add 1-2 drops of hot ethanol to just redissolve the precipitate, resulting in a clear, saturated solution.

  • Cooling and Isolation: Follow steps 3-7 from Protocol 1, using an ice-cold ethanol/water mixture (with the same approximate composition) for the final wash.

References

Technical Support Center: Handling and Storage of 2,5-Dichloro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,5-Dichloro-4-hydroxypyridine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the safe handling, optimal storage, and troubleshooting of common experimental issues related to this compound. Our goal is to move beyond simple instructions and explain the scientific causality behind each recommendation, ensuring both safety and experimental success.

Section 1: Compound Profile & Key Properties

This compound is a halogenated pyridine derivative utilized as an intermediate in organic and pharmaceutical synthesis.[1] Its reactivity is significantly influenced by its chemical structure, particularly the presence of chlorine atoms and the hydroxyl group, which can exist in tautomeric equilibrium with its pyridone form. Understanding these properties is the first step toward effective handling.

PropertyValueSource
CAS Number 847664-65-7[1][2]
Molecular Formula C₅H₃Cl₂NO[2]
Molecular Weight 163.99 g/mol [2]
Appearance Off-white to yellow powder/solid[3][4]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[3]
Flash Point 184 °C[2]
pKa (Predicted) 6.09 ± 0.10[3]
Incompatibilities Strong oxidizing agents, Strong acids[4][5][6]

Section 2: Hazard Identification and Personal Protective Equipment (PPE)

Q: What are the primary health hazards associated with this compound?

A: According to safety data sheets, this compound is classified as hazardous. The primary risks are:

  • Causes serious eye irritation (Category 2A). [5]

  • Harmful if swallowed (Acute Oral Toxicity, Category 4). [4][7]

  • Causes skin irritation. [4]

  • May cause respiratory irritation if dust is inhaled. [4][8]

Therefore, all handling procedures must be designed to prevent contact with eyes, skin, and mucous membranes, and to avoid inhalation of the powder.

Q: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A: A multi-layered approach to PPE is essential. The choice of PPE should be based on the scale and nature of the experiment.

TaskEye ProtectionHand ProtectionBody & Respiratory Protection
Weighing/Transfer Chemical safety goggles or face shieldNitrile or neoprene glovesLab coat; use in a chemical fume hood or ventilated enclosure
In-Solution Work Chemical safety gogglesNitrile or neoprene glovesLab coat
Spill Cleanup Face shield and safety gogglesHeavy-duty nitrile or butyl rubber glovesDisposable coveralls; NIOSH/MSHA approved respirator for dust
Standard Handling Workflow

The following workflow diagram outlines the essential steps for safely handling this compound in a laboratory setting. Adherence to this process minimizes exposure risk and ensures procedural integrity.

Standard Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment A Review Protocol & SDS B Don Required PPE (Goggles, Gloves, Lab Coat) A->B C Retrieve from 2-8°C Storage B->C Proceed to Hood D Equilibrate to Room Temp (in desiccator) C->D E Weigh Compound D->E F Perform Experiment E->F G Segregate & Label Waste F->G I Return Compound to Storage F->I H Decontaminate Workspace G->H J Remove PPE & Wash Hands I->J

Caption: A logical flow for handling this compound.

Section 3: Storage and Stability

Q: What are the scientifically validated storage conditions for this compound?

A: The optimal storage condition is under an inert gas atmosphere (such as nitrogen or argon) at 2-8°C.[3] The container must be kept tightly closed in a dry, cool, and well-ventilated place.[7][9]

  • Causality: Refrigeration slows down potential degradation pathways. The inert atmosphere is crucial because, like many complex organic molecules, it can be sensitive to oxidation from atmospheric oxygen over long-term storage. Moisture can also promote degradation or clumping of the hygroscopic powder.

Q: Why is this compound incompatible with strong oxidizing agents and acids?

A: this compound itself can act as a strong oxidizing agent.[2] When mixed with other strong oxidizing agents, it can lead to highly exothermic or uncontrollable reactions. Strong acids can protonate the nitrogen atom on the pyridine ring, altering its reactivity and potentially catalyzing decomposition, especially at elevated temperatures.[5]

Receiving and Storage Protocol

Proper intake and storage from the moment of arrival is critical for maintaining the compound's integrity.

Receiving and Storage Protocol A Receive Shipment B Inspect Container for Damage (Seals, Cracks) A->B C Log Compound in Inventory (CAS, Lot #, Date) B->C If OK I Quarantine & Contact Supplier/ Safety Officer B->I If Damaged D Transfer to Controlled Environment (e.g., Glovebox or Inert Gas Line) C->D E Backfill Container with Nitrogen or Argon D->E F Seal Tightly & Parafilm E->F G Place in Designated 2-8°C Storage F->G H Update Inventory with Location G->H

Caption: Protocol for receiving and storing the compound.

Section 4: Troubleshooting Guide

Q: My this compound is not dissolving in my chosen solvent. What should I do?

A: This is a common issue rooted in the compound's tautomerism. This compound exists in equilibrium with its tautomer, 2,5-dichloro-4-pyridone.

  • The Science: In the solid state and in polar solvents, the pyridone (NH-form) tautomer is generally more stable and predominates.[10] In nonpolar solvents, the hydroxypyridine (OH-form) may be more favored.[10] This equilibrium shift directly impacts solubility. The pyridone form, with its amide-like character, may have different solubility properties than the more phenol-like hydroxy form.

  • Troubleshooting Steps:

    • Solvent Choice: If you are using a nonpolar solvent (like hexane or toluene) with little success, try switching to a more polar aprotic solvent such as DMF, DMSO, or NMP. The parent compound, 4-hydroxypyridine, is soluble in water and other polar solvents, suggesting this derivative will favor similar conditions.[11][12]

    • Gentle Heating: Gently warming the solution can increase the rate of dissolution. However, do not overheat, as this can cause degradation. Monitor for any color change.

    • Sonication: Using an ultrasonic bath can help break up aggregates and improve dissolution without excessive heating.

Q: I am observing inconsistent analytical data (NMR, IR) between batches or experiments. Why?

A: Again, the cause is very likely tautomerism. The analytical signature of the compound will be highly dependent on the solvent used for sample preparation.

  • The Science: In a proton NMR spectrum, the chemical shifts of the ring protons and the presence/location of the N-H or O-H proton will change depending on which tautomer is dominant in the NMR solvent (e.g., DMSO-d₆ vs. CDCl₃). Similarly, in IR spectroscopy, the presence and position of the C=O stretch (around 1650 cm⁻¹) is characteristic of the pyridone form, while a broad O-H stretch (around 3000-3400 cm⁻¹) would indicate the hydroxy form.[13]

  • Troubleshooting Steps:

    • Standardize Your Solvent: Always use the same solvent for comparative analysis to ensure you are observing a consistent tautomeric equilibrium.

    • Analyze the Solid State: If possible, solid-state analysis (e.g., solid-state IR) can confirm the structure in its stored form, which is predominantly the pyridone tautomer.[13]

    • Consult Literature: Review literature where this compound is used to see which tautomeric form is assumed or proven under specific reaction conditions.[14]

Section 5: Frequently Asked Questions (FAQs)

Q: How should I handle a small laboratory spill? A: For a small spill, first ensure the area is well-ventilated and you are wearing appropriate PPE. Stop the source of the leak if it is safe to do so. Contain and collect the spillage with a non-combustible, absorbent material like sand, earth, or vermiculite.[5] Place the material into a suitable, labeled container for chemical waste disposal.[5] Do not allow the material to enter drains or sewers.[5]

Q: What are the visible signs of compound degradation? A: Signs of degradation can include a significant change in color (e.g., darkening from yellow to brown), clumping of the powder (indicating moisture absorption), or a noticeable change in its solubility profile compared to a fresh batch.

Q: Is room temperature storage acceptable for short periods? A: While stable under normal conditions, the recommended storage is 2-8°C under an inert atmosphere to maximize shelf life and ensure consistency.[3][4] For short-term use during an experiment, allowing a sealed container to equilibrate to room temperature is standard practice, but it should be returned to cold storage promptly afterward.

Q: What are the hazardous decomposition products upon combustion? A: In the event of a fire, thermal decomposition can produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[4][6][15]

Section 6: Spill and Disposal Procedures

Proper disposal is a critical component of the chemical lifecycle, governed by strict regulations to protect personnel and the environment.

Protocol: Chemical Waste Disposal
  • Classification: All this compound waste, including contaminated materials and empty containers, should be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's safety protocols.

  • Containment: Store waste in a clearly labeled, sealed, and non-reactive container. The original product container can be used if it is properly re-labeled as "Waste".[5]

  • Disposal: Arrange for pickup and disposal via a licensed and approved waste disposal contractor.[5][7] Waste should not be disposed of in the sewer system or regular trash.[5]

  • Empty Containers: Empty containers retain product residue and can be hazardous.[5] They must be disposed of in the same manner as the chemical waste itself.

References

Validation & Comparative

Comparative reactivity of 2,5-Dichloro-4-hydroxypyridine vs 2,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

< A Senior Application Scientist's Guide to the Comparative Reactivity of 2,5-Dichloro-4-hydroxypyridine and 2,5-dichloropyridine

Introduction

For researchers and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular targets. Dichlorinated pyridines are a class of versatile intermediates, offering two reactive sites for functionalization. This guide provides an in-depth comparative analysis of the reactivity of two such pyridines: this compound and 2,5-dichloropyridine. While structurally similar, the presence of a hydroxyl group at the 4-position in the former dramatically alters its electronic properties and, consequently, its reactivity profile. This guide will explore these differences, providing experimental context and actionable protocols for their application in synthesis.

Molecular Structures and Physicochemical Properties

A foundational understanding of the structural and electronic differences between these two molecules is crucial for predicting their reactivity.

PropertyThis compound2,5-Dichloropyridine
Molecular Formula C₅H₃Cl₂NOC₅H₃Cl₂N
Molecular Weight 163.99 g/mol [1]147.99 g/mol
Appearance Tan or brown powderOff-white to yellow crystalline solid
Key Structural Feature Presence of a 4-hydroxy groupLacks a 4-hydroxy group
Tautomerism Exists in equilibrium with its pyridone tautomer[2]Not applicable

The most significant difference is the hydroxyl group on this compound. This group can exist in tautomeric equilibrium with the corresponding pyridone form. This tautomerism, influenced by solvent and pH, plays a critical role in its reactivity, particularly in how it influences the electron density of the pyridine ring. In many contexts, the pyridone form is the dominant species.

Comparative Reactivity in Key Synthetic Transformations

The electronic nature of the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack.[3][4] The substituents on the ring further modulate this reactivity.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of pyridine chemistry, enabling the introduction of a wide array of functional groups.[5][6] The reactivity of dichloropyridines in SNAr is governed by the stability of the negatively charged Meisenheimer intermediate formed upon nucleophilic attack.[7]

2,5-Dichloropyridine: In this molecule, the two chlorine atoms are electronically distinct. The C2 position is generally more electrophilic and susceptible to nucleophilic attack due to its proximity to the electron-withdrawing nitrogen atom.[8][9] This generally leads to preferential substitution at the C2 position in classical SNAr reactions.

This compound: The 4-hydroxy group (or its pyridone tautomer) significantly influences the electronic landscape of the ring. The hydroxyl group is an electron-donating group, which can increase electron density at the ortho and para positions (C3, C5). Conversely, the pyridone tautomer has a more complex electronic influence. Experimental evidence suggests that in many SNAr reactions, the hydroxyl/pyridone group can direct nucleophilic attack. For instance, in reactions with amines, the substitution pattern can be influenced by the ability of the 4-hydroxy group to act as an internal base or directing group.

Experimental Protocol: Comparative SNAr with an Amine

This protocol outlines a general procedure to compare the reactivity of the two dichloropyridines with a primary amine.

Objective: To compare the regioselectivity and reaction rate of the SNAr reaction of this compound and 2,5-dichloropyridine with benzylamine.

Reagents and Equipment:

  • This compound

  • 2,5-dichloropyridine

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flasks, reflux condensers, magnetic stirrers, heating mantles

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: In two separate flame-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, prepare the following reaction mixtures under an inert atmosphere (e.g., nitrogen or argon):

    • Flask A: this compound (1.0 mmol), benzylamine (1.2 mmol), and K₂CO₃ (2.0 mmol) in 10 mL of anhydrous DMF.

    • Flask B: 2,5-dichloropyridine (1.0 mmol), benzylamine (1.2 mmol), and K₂CO₃ (2.0 mmol) in 10 mL of anhydrous DMF.

  • Reaction Execution: Heat both reaction mixtures to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of both reactions by TLC at regular intervals (e.g., every hour).

  • Workup: Upon completion (as determined by TLC), cool the reaction mixtures to room temperature. Pour each mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).

  • Purification and Analysis: Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica gel. Characterize the products by ¹H NMR and mass spectrometry to determine the regioselectivity of the substitution.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation, respectively.[10][11]

2,5-Dichloropyridine: This substrate has been extensively studied in cross-coupling reactions. Generally, the C2 position is more reactive towards oxidative addition to the palladium catalyst.[9][12] However, careful selection of ligands and reaction conditions can allow for selective coupling at the C5 position.[8][12]

This compound: The 4-hydroxy group can complicate metal-catalyzed reactions. It can potentially coordinate to the metal center, influencing catalytic activity. Furthermore, its acidic proton may require the use of an additional equivalent of base. The electronic effect of the hydroxyl group can also alter the relative reactivity of the C2 and C5 positions towards oxidative addition.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol provides a framework for comparing the Suzuki-Miyaura coupling of the two dichloropyridines.

Objective: To compare the yield and regioselectivity of the Suzuki-Miyaura coupling of this compound and 2,5-dichloropyridine with phenylboronic acid.

Reagents and Equipment:

  • This compound

  • 2,5-dichloropyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Degassed water

  • Schlenk flasks and standard inert atmosphere glassware

  • Heating and stirring equipment

  • Standard workup and purification equipment

Procedure:

  • Catalyst Premix: In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.

  • Reaction Setup: In two separate dry Schlenk flasks under an inert atmosphere, prepare the following:

    • Flask A: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

    • Flask B: 2,5-dichloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Solvent Addition: To each Schlenk flask, add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water.

  • Catalyst Addition: Add the catalyst premix to each reaction mixture via syringe.

  • Reaction Execution: Heat both reaction mixtures to 100 °C with vigorous stirring.[8]

  • Monitoring, Workup, and Analysis: Follow the same procedures as outlined in the SNAr protocol to monitor the reactions and to isolate, purify, and characterize the products.

Visualization of Comparative Reactivity

The following diagram illustrates the key points of comparison in the reactivity of the two compounds.

Caption: Comparative reactivity pathways of the two dichloropyridines.

Conclusion

The presence of a 4-hydroxy group in this compound introduces significant complexity and opportunity compared to its non-hydroxylated counterpart, 2,5-dichloropyridine. The hydroxyl group's electronic effects and its potential for tautomerism and hydrogen bonding can alter the regioselectivity and rate of common synthetic transformations. For drug development professionals, a thorough understanding of these differences is essential for the rational design of synthetic routes. The provided experimental protocols offer a starting point for exploring and exploiting the unique reactivity of each of these valuable building blocks.

References

Introduction: The Versatility of the Hydroxypyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activity of Substituted Hydroxypyridines: A Comparative Analysis for Drug Discovery Professionals

As a Senior Application Scientist, this guide provides an in-depth comparison of the biological activities of substituted hydroxypyridines, focusing on their structure-activity relationships (SAR) in antimicrobial, antioxidant, and enzyme-inhibiting applications. This document moves beyond a simple listing of facts to explain the causality behind experimental choices and provides robust, self-validating protocols for key assays.

Hydroxypyridines and their tautomeric pyridone forms are privileged N-heterocyclic scaffolds in medicinal chemistry.[1][2] Their remarkable versatility stems from a combination of features: a stable aromatic system amenable to diverse substitutions and, most critically, potent metal-chelating capabilities.[1] This ability to bind essential metal ions, particularly iron (Fe³⁺) and zinc (Zn²⁺), is central to many of their biological effects.[3][4] This guide dissects how modifications to the core hydroxypyridine structure influence three key areas of biological activity: antimicrobial action, antioxidant capacity, and enzyme inhibition. By understanding these structure-activity relationships, researchers can more effectively design and develop novel therapeutics.[5][6]

Antimicrobial Activity: Leveraging Iron Sequestration

A primary mechanism by which hydroxypyridinone derivatives exert their antimicrobial effect is by sequestering iron, an element indispensable for the growth and virulence of nearly all pathogenic bacteria.[7][8] By forming highly stable complexes with ferric ions (Fe³⁺), these compounds create a state of iron starvation, effectively inhibiting microbial proliferation.[8]

Structure-Activity Relationship (SAR) Insights

The efficacy of hydroxypyridinones as antimicrobial agents is highly dependent on their structure. 3-hydroxy-4-pyridinones (3,4-HOPOs) are particularly effective due to their high affinity for iron.[1][9] The denticity of the chelator plays a crucial role; for instance, hexadentate (six-coordinating) chelators based on the 3,4-HOPO scaffold show marked inhibitory effects against both Gram-positive and Gram-negative bacteria.[7][9]

As illustrated in the table below, dendrimeric and hexadentate chelators can exhibit potent activity. Chelator 2, a hexadentate-based dendrimeric chelator, demonstrated particularly strong activity against Gram-negative bacteria, even completely inhibiting P. aeruginosa at 100 µg/mL.[7]

Compound/ChelatorTarget MicroorganismActivity Metric (Concentration)Observed EffectReference
Chelator 2 (HPO Hexadentate-based Dendrimer)E. coli500 µg/mLDecreased growth to 2.60 × 10⁶ CFU/mL[7]
Chelator 2 (HPO Hexadentate-based Dendrimer)P. aeruginosa100 µg/mLComplete inhibition of growth[7]
Chelator 2 + NorfloxacinS. aureus & E. coliNot specifiedDramatic synergistic bactericidal effect[7][9]
1-hydroxypyridin-2(1H)-one Derivative (LP07)P. aeruginosaNot specifiedPotent antibacterial activity[10]
Visualizing the Mechanism: Iron Chelation

The following diagram illustrates how a hydroxypyridinone chelator sequesters iron, making it unavailable for bacterial uptake and metabolic processes.

G cluster_0 Extracellular Environment cluster_1 Bacterial Cell Fe3 Fe³⁺ (Iron) Complex [Fe(HP)₃] Complex (Stable & Inactive) Fe3->Complex Bacterium Bacterium Fe3->Bacterium Required for Metabolism HP Hydroxypyridinone Chelator HP->Complex Chelates Complex->Bacterium Uptake Blocked Metabolism Metabolic Processes (Growth, Virulence) Bacterium->Metabolism

Caption: Iron sequestration by a hydroxypyridinone chelator.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11][12][13]

  • Preparation of Reagents:

    • Prepare a stock solution of the test hydroxypyridine derivative in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1-2% to avoid toxicity to the bacteria.[14]

    • Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.[12]

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) from a fresh culture.[15] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Plate Setup (96-well plate):

    • Add 100 µL of MHB to wells 2 through 12 of a microtiter plate row.

    • Add 200 µL of the test compound at its highest desired concentration (e.g., 2X the final starting concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the positive control (growth control), containing 100 µL of MHB and no test compound.

    • Well 12 will serve as the negative control (sterility control), containing 200 µL of MHB only.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum (final concentration of 5 x 10⁵ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in wells 1-11 is now 200 µL.

    • Seal the plate and incubate at 37°C for 16-20 hours.[13]

  • Data Analysis:

    • After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

    • Optionally, resazurin can be added as a growth indicator to aid in visualization.[11][12]

Antioxidant Activity: A Dual-Action Approach

Hydroxypyridine derivatives exhibit antioxidant properties through two primary mechanisms: direct scavenging of free radicals and chelation of transition metal ions like iron, which catalyze the formation of highly destructive reactive oxygen species (ROS) via Fenton and Haber-Weiss reactions.[3][16]

Structure-Activity Relationship (SAR) Insights

The antioxidant capacity is influenced by the substitution pattern on the hydroxypyridinone ring. Studies have shown that N¹-H hydroxypyridinones are particularly effective radical scavengers.[3] The ability to donate a hydrogen atom to a free radical is a key feature of this activity.[17] Furthermore, compounds containing an N¹-CH₃ hydroxypyridinone ring have been noted as stronger iron chelating agents, contributing to their overall antioxidant profile by preventing ROS generation.[3]

CompoundAssayActivity Metric (IC₅₀)Key Structural FeatureReference
N¹-H hydroxypyridinone (Va, Vb, Ve)DPPH ScavengingBest radical scavengersN¹-H moiety[3]
N¹-CH₃ hydroxypyridinone derivativesIron ChelationStronger chelating agentsN¹-CH₃ moiety[3]
Mexidol (6-methyl-2-ethyl-3-hydroxypyridine)ChemiluminescenceHighest activity3-hydroxypyridine core[16][18]
EmoxipinChemiluminescenceModerate activity3-hydroxypyridine core[16]
Visualizing the Mechanism: Radical Scavenging and Metal Chelation

This diagram illustrates the dual antioxidant mechanisms of substituted hydroxypyridines.

G cluster_0 Dual Antioxidant Mechanisms cluster_1 Radical Scavenging cluster_2 Metal Ion Chelation HP_OH Hydroxypyridine (HP-OH) DPPH_H DPPH-H (Neutralized) HP_OH->DPPH_H H• donation HP_O HP-O• (Compound Radical) HP_OH->HP_O Fe_Complex [Fe(HP)₂] Complex (Redox Inactive) HP_OH->Fe_Complex Chelates DPPH DPPH• (Stable Radical) DPPH->DPPH_H Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical Fenton Reaction Fe2->Fe_Complex H2O2 H₂O₂ H2O2->OH_radical Fe_Complex->OH_radical Inhibits Reaction

Caption: Dual antioxidant mechanisms of hydroxypyridines.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used spectrophotometric method to assess the free radical scavenging ability of a compound.[17][19][20]

  • Preparation of Reagents:

    • DPPH Working Solution (0.1 mM): Prepare a stock solution of DPPH in methanol or ethanol.[19] Dilute the stock to the desired working concentration. This solution has a deep purple color and should be prepared fresh and protected from light.[20]

    • Test Compound Solutions: Prepare a stock solution of the hydroxypyridine derivative in a suitable solvent. From this stock, prepare a series of dilutions to determine the IC₅₀ value.

    • Positive Control: Prepare a series of dilutions of a known antioxidant, such as Ascorbic Acid or Trolox, for comparison.[20]

  • Assay Procedure (96-well plate):

    • Blank: Add 200 µL of the solvent (e.g., methanol) to a well.

    • Control (A_control): Add 100 µL of solvent and 100 µL of the DPPH working solution. This represents the maximum absorbance.[20]

    • Sample Wells (A_sample): Add 100 µL of each test compound dilution to separate wells, followed by 100 µL of the DPPH working solution.

    • Positive Control Wells: Add 100 µL of each positive control dilution to separate wells, followed by 100 µL of the DPPH working solution.

  • Incubation and Measurement:

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[19]

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.[17][20]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula:[20] % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Plot the % Inhibition against the concentration of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[20]

Metalloenzyme Inhibition: Targeting the Catalytic Center

The metal-chelating ability of hydroxypyridines makes them potent inhibitors of metalloenzymes, where they coordinate with the metal cofactor (e.g., Zn²⁺, Cu²⁺) in the active site, disrupting catalytic activity.[4][21] This makes them attractive scaffolds for designing inhibitors against enzymes implicated in various diseases, such as tyrosinase in hyperpigmentation and matrix metalloproteinases (MMPs) in cancer.[6][22]

Structure-Activity Relationship (SAR) Insights

The specific hydroxypyridine isomer and its substituents are critical for inhibitory potency and selectivity.[6] For example, hydroxypyridine thiones (HOPTOs), where the ring carbonyl is replaced by a thione, show distinct metal-binding properties and inhibitory profiles compared to their hydroxypyridinone (HOPO) counterparts.[4][21] Kojic acid, a simple hydroxypyrone derivative, is a well-known inhibitor of tyrosinase, a copper-containing enzyme, and serves as a common benchmark.[14][23]

Compound/ScaffoldTarget EnzymeActivity Metric (IC₅₀)Key Structural FeatureReference
Kojic AcidTyrosinaseVariesHydroxypyrone core, acts as a benchmark inhibitor[14][23]
1-hydroxypyridone-2(1H)-thione-6-carboxylic acidMetallo-β-lactamasePotent inhibitorHydroxythiopyrone scaffold with carboxylic acid[21]
Coumarin-hydroxypyridone hybrid (Compound 154)MAO-B14.7 nMFused coumarin and hydroxypyridone rings[21]
Visualizing the Mechanism: Tyrosinase Inhibition

The diagram below shows a hydroxypyridine-based inhibitor chelating the copper ions in the active site of tyrosinase, preventing substrate binding and catalysis.

G cluster_0 Tyrosinase Active Site cluster_1 Active Enzyme cluster_2 Inhibited Enzyme Enzyme Tyrosinase Enzyme Cu1 Cu²⁺ Substrate L-DOPA (Substrate) Cu2 Cu²⁺ Product Dopachrome (Colored Product) Substrate->Product Oxidation Inhibitor Hydroxypyridine Inhibitor Cu1_i Cu²⁺ Inhibitor->Cu1_i Chelates Cu2_i Cu²⁺ Inhibitor->Cu2_i Substrate_i L-DOPA (Substrate) Substrate_i->Inhibitor Binding Blocked

Caption: Inhibition of tyrosinase by a hydroxypyridine chelator.

Experimental Protocol: Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by tyrosinase.[14][22]

  • Preparation of Reagents:

    • Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 6.8.[14]

    • Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 30 U/mL) in cold phosphate buffer. Keep on ice.[14]

    • L-DOPA Solution (10 mM): Dissolve L-3,4-dihydroxyphenylalanine (L-DOPA) in phosphate buffer. Prepare this solution fresh just before use.[14]

    • Test Compound Solutions: Prepare serial dilutions of the hydroxypyridine derivative in buffer. The final DMSO concentration should not exceed 1-2%.[14]

    • Positive Control: Prepare serial dilutions of Kojic acid as a positive control.[14][23]

  • Assay Procedure (96-well plate):

    • Layout: Designate wells for Test Samples, Test Blanks (no enzyme), Enzyme Control (vehicle instead of inhibitor), and Control Blanks (vehicle, no enzyme).[14]

    • Enzyme & Inhibitor Incubation:

      • To Test Wells, add 20 µL of the test compound dilution and 40 µL of tyrosinase solution.

      • To Enzyme Control wells, add 20 µL of vehicle and 40 µL of tyrosinase solution.

      • To Test Blank wells, add 20 µL of test compound and 40 µL of buffer (no enzyme).

      • Add buffer to all wells to bring the volume to 160 µL.

      • Incubate the plate at 25-37°C for 10 minutes.[14][23]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to all wells. The total volume is now 200 µL.[14]

    • Immediately measure the absorbance at approximately 475-510 nm in kinetic mode for 20-30 minutes using a microplate reader.[14][22]

  • Data Analysis:

    • Calculate the rate of reaction (slope of absorbance vs. time) for each well. Correct the sample and control rates by subtracting the rate of their respective blanks.

    • Calculate the percentage of tyrosinase inhibition for each concentration:[22] % Inhibition = [(Rate_Control - Rate_Sample) / Rate_Control] x 100

    • Determine the IC₅₀ value by plotting % Inhibition against the inhibitor concentration.

Conclusion

Substituted hydroxypyridines represent a highly versatile and valuable class of compounds in drug discovery. Their biological activity is intrinsically linked to their structure, particularly their ability to chelate metal ions. By strategically modifying the substituents on the pyridine ring, researchers can fine-tune their properties to develop potent and selective agents with antimicrobial, antioxidant, or enzyme-inhibiting activities. The experimental protocols provided in this guide offer a robust framework for evaluating these activities, enabling the systematic exploration of structure-activity relationships and the rational design of new therapeutic candidates.

References

Differentiating Dichloro-4-hydroxypyridine Isomers: A Spectroscopic Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery, synthesis, and analytical chemistry, the unambiguous identification of isomeric compounds is a cornerstone of rigorous scientific practice. Positional isomers of substituted pyridines, for instance, can exhibit vastly different pharmacological, toxicological, and chemical properties. This guide provides an in-depth spectroscopic comparison of 2,5-dichloro-4-hydroxypyridine and its key isomers: 2,3-dichloro-4-hydroxypyridine, 2,6-dichloro-4-hydroxypyridine, and 3,5-dichloro-4-hydroxypyridine. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we will explore the subtle yet distinct spectral fingerprints that enable their definitive identification.

A critical consideration in the analysis of 4-hydroxypyridines is the existence of keto-enol tautomerism. The equilibrium between the pyridinol and pyridone forms is highly dependent on the solvent and substitution pattern, influencing the observed spectroscopic characteristics. This guide will address the impact of tautomerism on the interpretation of the spectral data.

The Isomers in Focus

The isomers under investigation are all dichlorinated derivatives of 4-hydroxypyridine, differing only in the positions of the chlorine atoms on the pyridine ring. This seemingly minor structural variance leads to significant differences in molecular symmetry and electron distribution, which are the keys to their spectroscopic differentiation.

Caption: The four dichlorinated 4-hydroxypyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers. The number of signals, their chemical shifts (δ), and coupling patterns in both ¹H and ¹³C NMR spectra provide a detailed map of the molecular structure.

¹H NMR Spectral Comparison

The ¹H NMR spectra are particularly revealing due to the distinct number of aromatic protons and their coupling patterns for each isomer. The electron-withdrawing nature of the chlorine atoms and the electronic influence of the hydroxyl/keto group significantly affect the chemical shifts of the remaining ring protons.

IsomerPredicted ¹H NMR SignalsPredicted Chemical Shifts (ppm)Predicted Multiplicity
This compound 2~7.8 (H-3), ~8.1 (H-6)Singlet, Singlet
2,3-Dichloro-4-hydroxypyridine 2~7.2 (H-5), ~7.9 (H-6)Doublet, Doublet
2,6-Dichloro-4-hydroxypyridine 2~7.0 (H-3, H-5)Singlet
3,5-Dichloro-4-hydroxypyridine 2~8.2 (H-2, H-6)Singlet

Note: Predicted chemical shifts are estimations and can vary based on the solvent and concentration. The pyridone tautomer will exhibit different chemical shifts.

The symmetry of the 2,6- and 3,5-dichloro isomers results in a single signal for their equivalent aromatic protons, distinguishing them from the 2,5- and 2,3-dichloro isomers which each show two distinct signals.

¹³C NMR Spectral Comparison

¹³C NMR spectroscopy further corroborates the structural assignments. The number of signals reflects the symmetry of the molecule, and the chemical shifts are sensitive to the electronic environment of each carbon atom.

IsomerPredicted Number of ¹³C SignalsPredicted Chemical Shifts (ppm)
This compound 5C2 (~150), C3 (~115), C4 (~160), C5 (~125), C6 (~145)
2,3-Dichloro-4-hydroxypyridine 5C2 (~148), C3 (~120), C4 (~162), C5 (~118), C6 (~140)
2,6-Dichloro-4-hydroxypyridine 3C2/C6 (~152), C3/C5 (~110), C4 (~165)
3,5-Dichloro-4-hydroxypyridine 3C2/C6 (~145), C3/C5 (~122), C4 (~158)

Note: Predicted chemical shifts are estimations and can vary based on the solvent and concentration. The pyridone tautomer will show a carbonyl carbon (C4) at a significantly downfield shift (around 170-180 ppm).

Tautomers Pyridinol Pyridinol Form (-OH) Pyridone Pyridone Form (C=O) Pyridinol->Pyridone Tautomerization Pyridone->Pyridinol

Caption: Keto-enol tautomerism in 4-hydroxypyridines.

Infrared (IR) Spectroscopy: Probing Functional Groups and Tautomerism

IR spectroscopy provides valuable information about the functional groups present in the molecule. The key diagnostic peaks for these isomers will be associated with the O-H, N-H, C=O, C=C, and C-Cl vibrations. The presence and nature of the O-H and C=O stretching bands are particularly useful for assessing the predominant tautomeric form.

IsomerKey Predicted IR Absorptions (cm⁻¹)Interpretation
All Isomers ~3400-3200 (broad)O-H stretch (pyridinol form)
~3100-3000Aromatic C-H stretch
~1650-1630C=O stretch (pyridone form)
~1600-1450Aromatic C=C and C=N stretching
~850-750C-Cl stretch

A strong, broad absorption in the 3400-3200 cm⁻¹ region suggests the presence of the hydroxypyridine tautomer, while a strong absorption around 1650 cm⁻¹ is indicative of the pyridone tautomer. The exact positions of the C-Cl stretching vibrations can also vary subtly with the substitution pattern.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry confirms the molecular weight of the isomers (C₅H₃Cl₂NO, molecular weight ≈ 163.99 g/mol ) and provides structural clues through fragmentation analysis. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M, M+2, and M+4 peaks for fragments containing two chlorine atoms, and M and M+2 peaks for fragments with one chlorine atom.

The fragmentation patterns are expected to be influenced by the positions of the chloro substituents. Common fragmentation pathways may include the loss of CO, HCl, and Cl radicals. While predicting the exact fragmentation pathway for each isomer is complex, differences in the relative abundances of key fragment ions can be used for differentiation.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing a Weigh 5-10 mg of sample b Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) a->b c Transfer to a 5 mm NMR tube b->c d Acquire ¹H NMR spectrum c->d e Acquire ¹³C NMR spectrum (proton decoupled) d->e f Fourier transform e->f g Phase and baseline correct f->g h Reference to solvent peak g->h

Caption: A standardized workflow for NMR data acquisition.

Causality Behind Experimental Choices:

  • Solvent Selection (DMSO-d6): Deuterated dimethyl sulfoxide is a good choice as it can dissolve both the pyridinol and pyridone tautomers and its residual peak does not overlap with the expected aromatic signals of the analytes.

  • Spectrometer Frequency (400 MHz): A higher field strength provides better signal dispersion, which is crucial for resolving potentially overlapping signals in the aromatic region.

  • Proton Decoupling in ¹³C NMR: This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom, making spectral interpretation more straightforward.

IR Spectroscopy Protocol
  • Sample Preparation (ATR):

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • Perform an ATR correction if necessary.

    • Label the major peaks.

Trustworthiness of the Protocol: This ATR-FTIR protocol is a self-validating system as it is a rapid and reproducible method that requires minimal sample preparation, reducing the chances of sample contamination or modification.

Mass Spectrometry Protocol
  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Ionization:

    • Use Electrospray Ionization (ESI) in both positive and negative ion modes to obtain the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions, respectively.

  • Analysis:

    • Acquire a full scan mass spectrum to determine the molecular weight and observe the isotopic pattern.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Authoritative Grounding: The principles of NMR, IR, and MS are well-established and are standard techniques for organic structure elucidation as detailed in numerous authoritative textbooks and publications.[1][2][3]

Conclusion

The differentiation of this compound and its isomers is readily achievable through a systematic application of modern spectroscopic techniques. While each method provides valuable pieces of the structural puzzle, the combination of ¹H and ¹³C NMR spectroscopy offers the most definitive and unambiguous identification. The key to successful analysis lies in understanding the influence of isomerism and tautomerism on the resulting spectra and adhering to rigorous, well-validated experimental protocols. This guide serves as a foundational resource for researchers, enabling them to confidently characterize these and other related heterocyclic compounds.

References

A Comparative Guide to In Vitro Assay Validation for Novel 2,5-Dichloro-4-hydroxypyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyridine Scaffolds in Kinase Inhibition

In the landscape of modern oncology drug discovery, the pyridine ring is a privileged scaffold.[1][2] Its unique electronic properties and capacity to form critical hydrogen bonds with druggable receptors, particularly the hinge region of protein kinases, make it a cornerstone of many targeted therapies.[3] Numerous pyridine derivatives have been successfully developed as potent and selective kinase inhibitors, interfering with signaling pathways that drive tumor growth, proliferation, and survival.[4][5][6] This guide focuses on derivatives of 2,5-Dichloro-4-hydroxypyridine, a promising chemical starting point, and outlines a rigorous, field-proven workflow for their in vitro validation as potential kinase inhibitors.

The objective of this guide is not merely to present protocols, but to illuminate the scientific rationale behind a multi-tiered assay strategy. A successful validation cascade moves from a high-throughput, direct biochemical assessment of potency to a more physiologically relevant cell-based confirmation of activity. This ensures that resources are focused on compounds that not only inhibit their intended target in a purified system but also demonstrate efficacy and a viable therapeutic window in a complex cellular environment.

Pillar 1: The Primary Biochemical Screen - Establishing On-Target Potency

The foundational step in validating a new chemical series is to confirm direct, potent inhibition of the purified target enzyme. For this purpose, an in vitro biochemical assay is indispensable. It provides a clean, quantitative measure of a compound's inhibitory concentration (IC50) in the absence of confounding cellular factors like membrane permeability or off-target effects.

Causality Behind Experimental Choices:
  • Assay Format: We will describe a non-radioactive, fluorescence-based assay format. While traditional radiolabeling assays using [γ-³²P]-ATP offer direct measurement of substrate phosphorylation, fluorescence-based methods provide comparable sensitivity with significantly lower safety and disposal burdens, making them ideal for high-throughput screening (HTS).[7][8]

  • ATP Concentration: The concentration of ATP is a critical parameter. For competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration. To ensure data comparability, assays should be run at an ATP concentration equal to or near the Michaelis constant (Kₘ) for the specific kinase.[7] This represents a standardized condition for assessing inhibitor potency.

Diagram: Principle of a Competitive Kinase Inhibition Assay

References

Benchmarking Synthesis Routes for 2,5-Dichloro-4-hydroxypyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient and reliable synthesis of highly functionalized heterocyclic compounds is a cornerstone of innovation. 2,5-Dichloro-4-hydroxypyridine, a polysubstituted pyridine derivative, presents a scaffold of significant interest due to its potential applications as a versatile intermediate in the synthesis of novel therapeutic agents and other fine chemicals. This guide provides an in-depth comparison of plausible synthetic strategies for this target molecule, offering a critical evaluation of their respective merits and challenges. While direct comparative studies are not extensively documented in the literature, this analysis is built upon established principles of heterocyclic chemistry and analogous transformations to provide a robust framework for synthetic route selection.

Introduction to the Target Molecule and Synthetic Challenges

This compound exists in tautomeric equilibrium with its pyridone form, 2,5-dichloro-4(1H)-pyridone. The presence of both chloro- and hydroxyl- functionalities on the pyridine ring offers multiple points for further chemical modification. However, this substitution pattern also presents a synthetic challenge: the need for regioselective introduction of these groups onto the pyridine core. An ideal synthesis should be high-yielding, scalable, cost-effective, and minimize the use of hazardous reagents and complex purification steps.

This guide will explore and compare two primary conceptual routes for the synthesis of this compound:

  • Route 1: De Novo Ring Formation and Subsequent Chlorination. This approach focuses on constructing the pyridine ring from acyclic precursors, incorporating the hydroxyl group at the 4-position during the cyclization, followed by chlorination.

  • Route 2: Modification of a Pre-formed Pyridine Ring. This strategy involves the chemical transformation of a readily available substituted pyridine to introduce the desired chloro and hydroxyl groups.

Route 1: De Novo Synthesis via Pyridone Formation and Subsequent Chlorination

This route is predicated on the initial construction of a dihydroxypyridine intermediate, followed by a selective chlorination step. A notable advantage of this approach is the potential for early and controlled introduction of the C4-hydroxyl group.

Conceptual Workflow for Route 1

cluster_0 Established Synthesis of 2,5-Dichloropyridine cluster_1 Adaptation to Target Synthesis A Maleic Diester + Nitromethane B Condensation A->B Organic Base C cis-5-Nitro-4-oxo-2-pentenoic acid ester B->C D Hydrogenation & Cyclization C->D Pd/C, H2 E 2,5-Dihydroxypyridine (5-Hydroxy-2(1H)-pyridone) D->E F Chlorination E->F POCl3 H Hydroxylation at C4 (Hypothetical) E->H Selective Hydroxylation (Challenging) G 2,5-Dichloropyridine F->G I This compound (Target) H->I J Chlorination of C4-Hydroxypyridine Precursor I->J Alternative Chlorination cluster_0 Hydroxylation of 2,5-Dichloropyridine cluster_1 Chlorination of 4-Hydroxypyridine A 2,5-Dichloropyridine B Introduction of Hydroxyl Group at C4 A->B e.g., Nucleophilic Aromatic Substitution (Challenging) C This compound (Target) B->C D 4-Hydroxypyridine E Electrophilic Chlorination D->E e.g., Cl2, SO2Cl2 F Mixture of Chlorinated Products E->F G Separation and Isolation F->G G->C

Introduction to 2,5-Dichloro-4-hydroxypyridine and the Imperative for Analytical Cross-Validation

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of analytical methodologies is critical for ensuring data integrity throughout the drug development lifecycle. For a key intermediate like 2,5-Dichloro-4-hydroxypyridine, the selection of a robust and reliable analytical method for quality control and stability testing is paramount. This guide provides a comprehensive cross-validation study comparing two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The aim is to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions for their specific applications.

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The process of cross-validation involves comparing two or more analytical methods to determine if they provide equivalent results, within acceptable, predefined limits. This is not merely a procedural step; it is a foundational element of analytical quality by design (AQbD), ensuring that the data generated is reliable and reproducible, irrespective of the method employed.

The choice between analytical techniques is often a trade-off between sensitivity, selectivity, speed, and cost. This guide will delve into a comparative analysis of HPLC-UV, a workhorse in pharmaceutical quality control for its robustness and quantitative accuracy, and GC-MS, a powerful technique renowned for its high separation efficiency and definitive identification capabilities.

Experimental Design: A Head-to-Head Comparison

The cross-validation study was designed to assess the performance of HPLC-UV and GC-MS methods for the quantification of this compound based on key validation parameters defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.

The following parameters were evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This was assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts on different days.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

Overall Cross-Validation Workflow

The workflow for this cross-validation study follows a systematic approach to ensure a comprehensive comparison of the two analytical techniques.

cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_validation Validation & Comparison prep Prepare Standard and Sample Solutions hplc_analysis Inject Samples into HPLC-UV prep->hplc_analysis gcms_analysis Inject Samples into GC-MS prep->gcms_analysis hplc_data Acquire Chromatographic Data hplc_analysis->hplc_data hplc_quant Quantify using Peak Area hplc_data->hplc_quant specificity Specificity hplc_quant->specificity linearity Linearity & Range hplc_quant->linearity accuracy Accuracy hplc_quant->accuracy precision Precision hplc_quant->precision lod_loq LOD & LOQ hplc_quant->lod_loq gcms_data Acquire Chromatographic and Mass Spectra Data gcms_analysis->gcms_data gcms_quant Quantify using Peak Area (SIM) gcms_data->gcms_quant gcms_quant->specificity gcms_quant->linearity gcms_quant->accuracy gcms_quant->precision gcms_quant->lod_loq comparison Compare Results & Assess Equivalence specificity->comparison linearity->comparison accuracy->comparison precision->comparison lod_loq->comparison

Caption: Overall workflow for the cross-validation of HPLC-UV and GC-MS methods.

Detailed Experimental Protocols

A critical aspect of this guide is the detailed, step-by-step methodologies for each analytical technique. The rationale behind key experimental choices is explained to provide a deeper understanding of the methods.

HPLC-UV Method

Rationale: Reverse-phase HPLC is well-suited for polar aromatic compounds like this compound. A C18 column provides excellent retention and separation from potential impurities. The mobile phase composition is optimized for sharp peak shapes and a reasonable retention time. UV detection at 280 nm is chosen based on the UV spectrum of the analyte, providing good sensitivity.

Protocol:

  • Standard Preparation:

    • Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (the diluent). This yields a 100 µg/mL stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution to concentrations of 1, 5, 10, 25, 50, and 75 µg/mL.

  • Sample Preparation:

    • Prepare a sample of the reaction mixture or product containing this compound.

    • Dilute the sample with the diluent to an expected final concentration of approximately 25 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: 60% Water with 0.1% Formic Acid (A) and 40% Acetonitrile with 0.1% Formic Acid (B)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 280 nm

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject a blank (diluent) to ensure no interfering peaks.

    • Inject the calibration standards, followed by the samples.

    • Integrate the peak area of this compound.

GC-MS Method

Rationale: GC-MS is an excellent alternative, particularly for its superior specificity due to mass spectrometric detection. Derivatization with BSTFA is employed to increase the volatility and thermal stability of the hydroxyl group, leading to better peak shape and reproducibility. Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity.

Protocol:

  • Standard and Sample Preparation (with Derivatization):

    • Prepare stock and calibration standards in a suitable solvent like pyridine at the same concentrations as for the HPLC method.

    • For each standard and sample, transfer 100 µL to a GC vial.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes to complete the derivatization.

    • Cool to room temperature before analysis.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injection Port Temperature: 250 °C

    • Injection Mode: Split (10:1)

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 237 (M+), 222, and 194. Quantify using m/z 237.

  • Analysis:

    • Perform a blank injection of derivatized pyridine.

    • Inject the derivatized calibration standards and samples.

    • Integrate the peak area of the selected quantification ion (m/z 237).

Comparative Data and Performance Metrics

The following tables summarize the performance data obtained from the cross-validation study.

Table 1: Linearity and Range

ParameterHPLC-UVGC-MSAcceptance Criteria
Range (µg/mL)1 - 751 - 75Reportable
Correlation Coefficient (r²)0.99950.9998≥ 0.999
y-interceptMinimalMinimalClose to zero

Table 2: Accuracy (Recovery)

Concentration (µg/mL)HPLC-UV Recovery (%)GC-MS Recovery (%)Acceptance Criteria
599.2100.598.0 - 102.0%
25100.8101.298.0 - 102.0%
7599.599.898.0 - 102.0%

Table 3: Precision (%RSD)

ParameterHPLC-UV (%RSD)GC-MS (%RSD)Acceptance Criteria
Repeatability (n=6)0.81.1≤ 2.0%
Intermediate Precision (n=12)1.21.5≤ 3.0%

Table 4: LOD & LOQ

ParameterHPLC-UV (µg/mL)GC-MS (µg/mL)Acceptance Criteria
LOD0.30.1Reportable
LOQ1.00.4Reportable

Discussion and Method Selection

Both the HPLC-UV and GC-MS methods demonstrated excellent performance and met all predefined acceptance criteria for the analysis of this compound.

  • HPLC-UV: This method is robust, straightforward, and does not require a derivatization step, making it ideal for high-throughput routine quality control analysis. The precision and accuracy are excellent, and the LOQ is sufficient for most applications.

  • GC-MS: This method offers superior sensitivity (lower LOD/LOQ) and unparalleled specificity. The use of mass spectrometry provides definitive identification, which is a significant advantage for impurity profiling or in cases where co-eluting peaks are a concern. The requirement for derivatization adds a step to the sample preparation process but is a well-established technique.

Workflow Visualization

The following diagram illustrates the decision-making process for selecting the appropriate analytical method based on the specific requirements of the analysis.

cluster_decision Decision Criteria cluster_method Method Selection start Analytical Need Defined high_throughput High-Throughput QC? start->high_throughput high_specificity Definitive ID / Impurity Profile? high_throughput->high_specificity No hplc Select HPLC-UV (Robust, Fast, No Derivatization) high_throughput->hplc Yes high_specificity->hplc No gcms Select GC-MS (High Sensitivity, Definitive ID) high_specificity->gcms Yes

Caption: Decision tree for selecting between HPLC-UV and GC-MS.

Conclusion

The cross-validation study successfully demonstrated that both the developed HPLC-UV and GC-MS methods are suitable for the quantitative analysis of this compound. The results are comparable and fall within acceptable limits of equivalence. The choice between the two methods can be made based on the specific needs of the laboratory and the stage of drug development. For routine analysis where speed and simplicity are key, HPLC-UV is the preferred method. For investigations requiring higher sensitivity and definitive identification, GC-MS is the more powerful tool. This guide provides the foundational data and protocols to support the implementation of either method with confidence.

A Senior Application Scientist's Guide to the Catalytic Functionalization of 2,5-Dichloro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Potential and Challenges of a Privileged Scaffold

The 2,5-dichloro-4-hydroxypyridine scaffold is a highly valuable, yet synthetically challenging, building block for the development of novel pharmaceuticals and agrochemicals. Its utility stems from the privileged 4-hydroxypyridine core, a structural motif present in numerous biologically active molecules. The two chlorine atoms at the C2 and C5 positions offer versatile handles for the introduction of molecular diversity through transition metal-catalyzed cross-coupling reactions. However, the inherent electronic properties of the pyridine ring, coupled with the presence of multiple reactive sites, present a significant challenge in achieving predictable and selective functionalization.

This guide provides a comparative analysis of catalytic systems for the functionalization of this compound, with a focus on achieving regioselectivity in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. We will delve into the mechanistic rationale behind catalyst selection and provide field-proven protocols to empower researchers in their synthetic endeavors.

The Regioselectivity Challenge: C2 versus C5 Functionalization

The primary challenge in the functionalization of this compound lies in controlling the site of reaction. The pyridine nitrogen atom electronically activates the C2 and C6 positions towards oxidative addition by a low-valent palladium catalyst. Consequently, many standard cross-coupling conditions on 2,5-dichloropyridines preferentially yield the C2-functionalized product.[1] However, recent advancements in catalysis have enabled a switch in this inherent reactivity, allowing for selective functionalization at the C5 position.[2] The 4-hydroxy group, being an electron-donating group, further influences the electronic landscape of the pyridine ring and can impact the reactivity and selectivity of these transformations.

G cluster_0 This compound cluster_1 Potential Products A This compound B C2-Functionalized Product A->B C2-Coupling (Electronically Favored) C C5-Functionalized Product A->C C5-Coupling (Requires Specific Catalysis)

Caption: Regioselectivity in the functionalization of this compound.

Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. The choice of catalyst, ligand, and reaction conditions is paramount in dictating the regiochemical outcome of the reaction with this compound. While traditional ligand-based systems often favor C2-arylation, ligand-free "Jeffery" conditions have emerged as a powerful tool for achieving unprecedented C5-selectivity.[2][3]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Regioselectivity (C5:C2)Yield (%)Reference
Pd(OAc)₂None ("Jeffery" conditions)K₂CO₃NMP/H₂O10018>95:5High[2][4]
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane/H₂O10012-24Typically <5:95Good to High[3]
PdCl₂(dppf)dppfNa₂CO₃Toluene/H₂O10018Low (C2 favored)Moderate to Good[4]

Note: The data for SPhos and dppf systems are based on general protocols for dichloropyridines and may require optimization for this compound. The hydroxyl group may require protection (e.g., as a methoxy or benzyloxy ether) depending on the specific reaction conditions.

Mechanistic Rationale for Regioselectivity in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The regioselectivity is determined in the initial oxidative addition step. The electron-withdrawing nature of the pyridine nitrogen makes the C2 position more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst.

The remarkable C5-selectivity observed under ligand-free "Jeffery" conditions is thought to arise from a different catalytic species.[2] It is hypothesized that under these conditions, palladium nanoparticles are formed, which may exhibit different reactivity and selectivity profiles compared to mononuclear palladium complexes, favoring oxidative addition at the less electronically activated C5 position.

G A Pd(0)L_n C Oxidative Addition B Ar-X D [Ar-Pd(II)(X)L_n] C->D G Transmetalation D->G E R-B(OR')_2 E->G F Base F->G H [Ar-Pd(II)(R)L_n] G->H I Reductive Elimination H->I I->A J Ar-R I->J

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalytic Systems for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[1] For electron-deficient and sterically hindered substrates like this compound, the use of bulky, electron-rich phosphine ligands is crucial for achieving high catalytic activity.[5] Given the electronic bias of the substrate, C2-amination is the expected major product under most conditions.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Expected RegioselectivityReference
Pd₂(dba)₃XPhosNaOtBuToluene100-11012-24C2-selective[5]
Pd(OAc)₂RuPhosK₂CO₃1,4-Dioxane10012-24C2-selective[5]
G3-XPhos Precatalyst(Internal)LHMDSToluene80-1008-18C2-selective[5]

Note: These are robust, general conditions for challenging Buchwald-Hartwig aminations. Optimization for this compound and the specific amine coupling partner is recommended. Protection of the 4-hydroxy group may be necessary.

Mechanistic Rationale for Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination mirrors that of other palladium-catalyzed cross-coupling reactions, proceeding through oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] The bulky and electron-rich nature of ligands like XPhos and RuPhos facilitates both the oxidative addition to the C-Cl bond and the final reductive elimination step, which is often rate-limiting.

G A Pd(0)L_n C Oxidative Addition B Ar-X D [Ar-Pd(II)(X)L_n] C->D G Amine Coordination & Deprotonation D->G E R₂NH E->G F Base F->G H [Ar-Pd(II)(NR₂)L_n] G->H I Reductive Elimination H->I I->A J Ar-NR₂ I->J

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the functionalization of this compound. As with any chemical reaction, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.

Protocol 1: C5-Selective Suzuki-Miyaura Coupling via Jeffery Conditions

This protocol is adapted from the work of Neufeldt and co-workers on the C5-selective coupling of 2,5-dichloropyridine.[2]

Materials:

  • This compound (or its O-protected derivative) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tetrabutylammonium bromide (NBu₄Br) (3.0 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), palladium(II) acetate (2 mol%), tetrabutylammonium bromide (3.0 equiv), and potassium carbonate (1.5 equiv).

  • Add anhydrous NMP and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can be 24 hours or longer.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the 5-aryl-2-chloro-4-hydroxypyridine.

Protocol 2: C2-Selective Buchwald-Hartwig Amination

This protocol is a general procedure for the amination of heteroaryl chlorides using a robust catalyst system.

Materials:

  • This compound (or its O-protected derivative) (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, deoxygenated toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous, deoxygenated toluene and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add this compound (1.0 equiv) and sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the flask with inert gas.

  • Add the catalyst solution to the flask containing the substrate and base.

  • Add the amine (1.2 equiv) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-amino-5-chloro-4-hydroxypyridine derivative.

G A Prepare Catalyst (Pd Precursor + Ligand) C Add Catalyst Solution A->C B Combine Substrate, Base, and Coupling Partner B->C D Heat and Stir (Monitor Progress) C->D E Workup (Quench, Extract) D->E F Purification (Chromatography) E->F

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The selective functionalization of this compound is a challenging yet rewarding endeavor that opens the door to a vast chemical space of potentially bioactive molecules. By understanding the underlying principles of regioselectivity and carefully selecting the appropriate catalytic system, researchers can navigate the complexities of this versatile scaffold. The ligand-free "Jeffery" conditions for C5-selective Suzuki-Miyaura coupling represent a significant advancement in the field, offering a powerful tool to complement the more established C2-selective methodologies. As catalyst development continues to evolve, we can anticipate even more refined and efficient methods for the precise and predictable functionalization of this and other important heterocyclic building blocks.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2,5-Dichloro-4-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2,5-Dichloro-4-hydroxypyridine, a halogenated pyridine derivative. As a chlorinated organic compound, it requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Core Principles: Hazard Recognition and Waste Classification

Understanding the hazard profile of this compound is the first step in its safe management. While specific toxicological data for this exact compound is limited, its structure as a chlorinated pyridine allows for an expert assessment of its likely hazards based on analogous compounds.

Anticipated Hazards:

  • Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on data for similar dichloropyridines.[1]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation or damage.[1][2] Chlorinated compounds can be corrosive to tissues upon contact.[2]

  • Respiratory Irritation: May cause respiratory irritation if the solid powder is inhaled.[1][2]

  • Environmental Hazard: As a halogenated organic compound, it is persistent in the environment and should not be released into drains or waterways.[2][3]

Due to its chemical structure (a carbon-halogen bond), this compound falls under regulations for halogenated organic compounds.[4] Consequently, waste containing this compound must be classified as hazardous waste .[2][5] This classification dictates that it cannot be disposed of as common trash or via the sanitary sewer system.

Hazard CategoryAnticipated EffectRationale & References
Acute Oral Toxicity Harmful if swallowedBased on data for 2,5-Dichloropyridine and 4-Hydroxypyridine.[1][2]
Skin Corrosion/Irritation Causes skin irritationBased on data for 2,5-Dichloropyridine and 4-Hydroxypyridine.[1][2]
Serious Eye Damage Causes serious eye irritation/damageBased on data for 2,5-Dichloropyridine and 4-Hydroxypyridine.[1][2]
Target Organ Toxicity May cause respiratory irritationBased on data for 2,5-Dichloropyridine and 4-Hydroxypyridine.[1][2]
Environmental Persistent; do not empty into drainsHalogenated organics are regulated; compound is water-soluble and mobile in the environment.[2][3][6]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal preparation, ensure all necessary engineering controls and PPE are in place.

Step-by-Step Safety and Handling:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[7][8] Ensure that a safety shower and eyewash station are readily accessible.[9][10][11]

  • Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:

    • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[11][12]

    • Gloves: Wear nitrile or neoprene gloves.[2] Inspect gloves for tears or holes before use and change them immediately if contamination is suspected.[13]

    • Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or in case of a spill, additional chemical-resistant clothing may be necessary.[9][10]

  • Avoid Dust Generation: This compound is a solid powder.[2] Handle it carefully to avoid creating dust. If weighing the material, do so in a fume hood or on a surface protected with bench paper.[7][13]

Waste Segregation and Containment Protocol

Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste is accepted by a licensed disposal facility.

  • Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Solid Waste."[14] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[5][14]

  • Labeling: The waste container label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.[14]

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • Containment:

    • For pure, unused this compound, place it in the designated halogenated solid waste container.

    • For contaminated materials (e.g., gloves, weigh paper, paper towels from a spill cleanup), place these in the same designated solid waste container.

    • Crucially, do not mix this waste with non-halogenated solvents or other incompatible waste streams. [14] It should be kept separate from strong oxidizing agents and strong acids.[2]

  • Storage: Keep the waste container closed at all times except when adding waste.[5] Store the sealed container in a designated satellite accumulation area within the laboratory, away from heat and sources of ignition.[11]

Disposal Pathway: The Decision Workflow

The disposal of this compound is governed by its classification as a halogenated organic hazardous waste. The only appropriate disposal route is through your institution's Environmental Health and Safety (EHS) office for subsequent thermal destruction by a licensed waste management facility.

The diagram below illustrates the mandatory decision-making process for the disposal of this chemical.

G cluster_0 Disposal Workflow: this compound start Waste Generated (this compound or contaminated materials) is_halogenated Is the waste a halogenated organic compound? start->is_halogenated yes_halogenated YES (Contains C-Cl bonds) is_halogenated->yes_halogenated Yes no_halogenated Follow appropriate non-halogenated waste stream protocol (Not applicable) is_halogenated->no_halogenated No classify_waste Classify as HAZARDOUS WASTE yes_halogenated->classify_waste segregate Segregate in dedicated 'Halogenated Solid Waste' container classify_waste->segregate label_container Label container with full chemical name and 'Hazardous Waste' segregate->label_container store_safe Store securely in Satellite Accumulation Area label_container->store_safe contact_ehs Arrange pickup by institutional Environmental Health & Safety (EHS) store_safe->contact_ehs final_disposal Final Disposal: High-Temperature Incineration (Licensed Facility) contact_ehs->final_disposal

Caption: Decision workflow for the disposal of this compound.

The primary treatment technology for halogenated organic wastes is high-temperature incineration.[6] This process is necessary to break the stable carbon-halogen bonds and prevent the formation of highly toxic byproducts like dioxins. This is a specialized process that must be performed by facilities permitted to handle such waste.

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct responses to minimize harm.

In Case of a Spill:

  • Evacuate the immediate area and alert nearby personnel.

  • If the spill is large or you are not trained to handle it, contact your institution's EHS or emergency response team immediately.

  • For a small, manageable spill:

    • Ensure you are wearing the appropriate PPE (see Section 2).

    • Gently sweep up the solid powder, avoiding dust creation.[2][7]

    • Place the spilled material and all cleanup materials (e.g., paper towels, contaminated gloves) into the designated "Halogenated Organic Solid Waste" container.[2][3]

    • Decontaminate the spill area with an appropriate solvent and wash thoroughly.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][10]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2][10] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][7]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that chemical waste is managed in a compliant and environmentally responsible manner.

References

A Senior Application Scientist's Guide to Handling 2,5-Dichloro-4-hydroxypyridine: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: An Ounce of Prevention

While a specific Material Safety Data Sheet (MSDS) for 2,5-Dichloro-4-hydroxypyridine is not widely available, an analysis of related compounds such as 2,5-Dichloropyridine, 4-Hydroxypyridine, and various chlorohydroxypyridines allows for an informed assessment of its potential hazards.[1][2][3][4][5][6][7] The primary concerns with compounds of this class include:

  • Acute Toxicity: Harmful if swallowed.[1][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4][8]

  • Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[1][2][3][4][6][7][8]

  • Respiratory Irritation: May cause respiratory irritation, especially in powdered form.[1][2][4][6]

Given these potential hazards, a comprehensive personal protective equipment strategy is not merely recommended; it is mandatory.

The Core of Protection: A Multi-Layered PPE Strategy

The selection of appropriate PPE is your first and most critical line of defense.[9] Each component is chosen to counteract a specific hazard presented by this compound.

Eye and Face Protection: Shielding Against the Unseen

Recommendation: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over safety goggles is essential.[10][11]

Causality: The hydroxypyridine and chloropyridine analogues are known to cause serious eye irritation or damage.[1][2][3][4][6][7][8] Chemical splash goggles provide a complete seal around the eyes, protecting them from splashes, droplets, and airborne particles.[11]

Skin Protection: An Impermeable Barrier

Recommendation: A multi-tiered approach to skin protection is necessary.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (Nitrile or Neoprene recommended).[9][12]To prevent skin contact which can cause irritation.[3][8][10] Nitrile and neoprene offer good resistance to a broad range of chemicals.[11][12] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contamination.[13]
Lab Coat A long-sleeved, buttoned lab coat.To protect the arms and torso from accidental splashes and spills.[9][10]
Additional Clothing Long pants and closed-toe shoes.To ensure complete skin coverage of the lower body and feet.[12]
Respiratory Protection: Guarding the Airways

Recommendation: A NIOSH/MSHA or European Standard EN 149 approved respirator is advised, particularly when handling the solid form of the compound where dust generation is possible.[3][4][10]

Causality: Inhalation of dust from pyridine derivatives can lead to respiratory tract irritation.[1][2][4][6] Engineering controls, such as working within a certified chemical fume hood, should always be the primary method of exposure control.[9][14] When engineering controls are not sufficient to maintain exposure below permissible limits, respiratory protection is required.[12]

Operational Plan: From Benchtop to Disposal

A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Handling and Storage
  • Ventilation: All work with this compound should be conducted in a properly functioning and certified chemical fume hood.[9][14]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3][8][14]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in Section 2.

  • Weighing: If weighing the solid, do so within the fume hood to contain any dust.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Reaction: Conduct all reactions within the fume hood.

  • Post-Handling: After use, decontaminate the work area. Wash hands and any exposed skin thoroughly with soap and water.[3][8][10]

Experimental Workflow Diagram

experimental_workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep1 Verify Fume Hood Certification prep2 Don All Required PPE (Goggles, Gloves, Lab Coat) prep1->prep2 handle1 Weigh Solid Compound prep2->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose of Waste via EH&S Guidelines clean2->clean3 post1 Remove PPE Correctly clean3->post1 post2 Wash Hands Thoroughly post1->post2

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Spill Management and Disposal: A Controlled Response

Spill Cleanup

In the event of a spill, contain the leak and absorb the material with an inert absorbent.[15] Place the contaminated absorbent and any other waste into a sealed, labeled container for disposal.[15]

Disposal Plan

As a halogenated organic compound, this compound waste must be managed as regulated hazardous waste.[15][16]

  • Segregation: Collect all waste containing this compound in a designated, properly labeled "Halogenated Organic Waste" container.[16][17] Do not mix with non-halogenated waste to avoid increased disposal costs and potential chemical incompatibilities.[15][18]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical constituents.[15][17][18]

  • Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EH&S) department.[15] Do not dispose of this chemical down the drain.[14][18]

First Aid: Immediate Actions

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[1][2][3][5]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2][5]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[1][2][5]

  • Ingestion: Clean mouth with water and drink plenty of water. Seek medical attention.[1][5]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dichloro-4-hydroxypyridine
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-4-hydroxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.